molecular formula C4H5N3 B127095 2-Aminopyrimidine CAS No. 153824-54-5

2-Aminopyrimidine

Katalognummer: B127095
CAS-Nummer: 153824-54-5
Molekulargewicht: 95.1 g/mol
InChI-Schlüssel: LJXQPZWIHJMPQQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

2-Aminopyrimidine is a privileged chemical scaffold in medicinal chemistry and drug discovery, serving as a key structural motif for the development of novel therapeutic agents. Its core research value lies in its versatile application as a potent inhibitor for a range of biologically significant targets. Recent investigations have identified specific this compound derivatives as highly active inhibitors of the β-glucuronidase enzyme, with one compound exhibiting an IC₅₀ of 2.8 ± 0.10 µM, significantly more potent than the standard inhibitor . This inhibition is crucial for research into conditions like colon cancer and renal diseases, where elevated enzyme activity is pathological . Furthermore, the this compound structure is a critical component in the design of inhibitors for tyrosine kinase receptors, particularly VEGFR-2, a primary driver of pathological angiogenesis in cancer . This makes it a valuable scaffold for researching novel anti-cancer therapies aimed at starving tumors of their blood supply . Its utility extends to epigenetic research, where this compound-based compounds have been developed as reversible inhibitors of the lysine-specific demethylase 1 (LSD1), a potential therapeutic target for acute myeloid leukemia and other cancers . Beyond oncology, this chemotype shows promise in infectious disease research, with certain derivatives demonstrating the ability to modulate bacterial biofilm formation, such as suppressing MRSA biofilm development by over 85% at specific concentrations . The broad efficacy of 2-aminopyrimidines across these diverse fields underscores their fundamental importance in hit-to-lead optimization and pharmaceutical development for oncology, infectious diseases, and beyond.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

pyrimidin-2-amine
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InChI

InChI=1S/C4H5N3/c5-4-6-2-1-3-7-4/h1-3H,(H2,5,6,7)
Source PubChem
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InChI Key

LJXQPZWIHJMPQQ-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

C1=CN=C(N=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C4H5N3
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DSSTOX Substance ID

DTXSID70870459
Record name 2-Pyrimidinamine
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Molecular Weight

95.10 g/mol
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Physical Description

White crystalline powder; [Alfa Aesar MSDS]
Record name 2-Aminopyrimidine
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Vapor Pressure

0.24 [mmHg]
Record name 2-Aminopyrimidine
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CAS No.

109-12-6
Record name 2-Aminopyrimidine
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Foundational & Exploratory

The Versatility of the 2-Aminopyrimidine Scaffold: A Technical Guide to its Biological Activities

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The 2-aminopyrimidine core is a privileged scaffold in medicinal chemistry, recognized for its presence in a wide array of biologically active compounds. Its inherent ability to engage in multiple hydrogen bonds and other non-covalent interactions has made it a cornerstone for the design of targeted therapies. This technical guide provides an in-depth exploration of the diverse biological activities of this compound derivatives, with a focus on their anticancer, antimicrobial, and anti-inflammatory properties. Detailed experimental protocols for key assays, quantitative activity data, and visualizations of relevant signaling pathways are presented to support researchers in the field of drug discovery and development.

Anticancer Activity

This compound derivatives have demonstrated significant potential as anticancer agents, primarily through the inhibition of various protein kinases that are crucial for cancer cell proliferation and survival.[1]

Quantitative Anticancer Activity Data

The following table summarizes the in vitro cytotoxic activity of various this compound derivatives against different cancer cell lines, presented as IC50 values (the concentration required to inhibit 50% of cell growth).

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
Ursolic acid derivative 7b MCF-7 (Breast)0.48 ± 0.11[2]
HeLa (Cervical)0.74 ± 0.13[2]
LSD1 Inhibitor X43 A549 (Lung)1.62[3]
THP-1 (Leukemia)1.21[3]
FLT3 Inhibitor 15 MV4-11 (Leukemia)0.00083 ± 0.00015
MOLM-13 (Leukemia)0.01055 ± 0.00170
CDK9/HDAC Inhibitor 8e MV-4-11 (Leukemia)Not specified as IC50
FLT3/HDAC Dual Inhibitor 9e MV-4-11 (Leukemia)Not specified as IC50
Imidazo[1,2-a]pyrimidine 3g 5RP7 (Multiple Myeloma)<0.97 µg/mL
Key Signaling Pathways in Cancer Targeted by this compound Derivatives

Many this compound-based anticancer agents exert their effects by modulating key signaling pathways that are often dysregulated in cancer. Two of the most prominent pathways are the RAS/Raf/MEK/ERK and the PI3K/AKT/mTOR pathways.

This pathway is a critical regulator of cell proliferation, differentiation, and survival. Its aberrant activation is a common feature in many cancers.

RAS_Raf_MEK_ERK_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors (e.g., Myc, AP-1) ERK->TF Proliferation Cell Proliferation, Survival, Differentiation TF->Proliferation Inhibitor This compound Derivatives Inhibitor->RAF Inhibitor->MEK

Caption: The RAS/Raf/MEK/ERK signaling cascade and points of inhibition.

The PI3K/AKT/mTOR pathway is another central signaling network that governs cell growth, proliferation, and metabolism. Its dysregulation is also frequently implicated in various cancers.

PI3K_AKT_mTOR_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 AKT AKT PIP3->AKT mTORC1 mTORC1 AKT->mTORC1 Apoptosis Apoptosis AKT->Apoptosis inhibits CellGrowth Cell Growth & Protein Synthesis mTORC1->CellGrowth Inhibitor This compound Derivatives Inhibitor->PI3K Inhibitor->AKT Inhibitor->mTORC1

Caption: The PI3K/AKT/mTOR signaling pathway with potential inhibitory points.

Antimicrobial Activity

The this compound scaffold is also a promising framework for the development of novel antimicrobial agents to combat the growing threat of antibiotic resistance. These derivatives have shown activity against a range of Gram-positive and Gram-negative bacteria, as well as fungi.

Quantitative Antimicrobial Activity Data

The following table presents the Minimum Inhibitory Concentration (MIC) values of selected this compound derivatives against various microbial strains. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Compound/DerivativeMicrobial StrainMIC (µg/mL)Reference
Compound 2c (cyclohexylamine derivative) Staphylococcus aureus39
Bacillus subtilis39
Chalcone-based derivative S1 Staphylococcus aureus16.26
Chalcone-based derivative S7 Bacillus subtilis17.34
Escherichia coli17.34
Chalcone-based derivative S7 Aspergillus niger (Fungus)17.34
Chalcone-based derivative S11 Aspergillus niger (Fungus)17.34

Anti-inflammatory Activity

Several this compound derivatives have been investigated for their anti-inflammatory properties. They have been shown to inhibit the production of pro-inflammatory mediators.

Quantitative Anti-inflammatory Activity Data

The table below summarizes the in vitro anti-inflammatory activity of pyrano[2,3-d]pyrimidine derivatives, which contain the this compound core structure.

Compound/DerivativeTargetIC50 (µM)Reference
Pyrano[2,3-d]pyrimidine 5 COX-20.04 ± 0.09
Pyrano[2,3-d]pyrimidine 6 COX-20.04 ± 0.02
Celecoxib (Standard) COX-20.04 ± 0.01

Enzyme Inhibition

Beyond kinase inhibition in cancer, this compound derivatives have been identified as potent inhibitors of other enzymes, such as β-glucuronidase, which is implicated in certain cancers and other diseases.

Quantitative Enzyme Inhibition Data

The following table shows the inhibitory activity of this compound derivatives against β-glucuronidase.

Compound/DerivativeEnzymeIC50 (µM)Reference
Compound 24 β-Glucuronidase2.8 ± 0.10
D-saccharic acid 1,4-lactone (Standard) β-Glucuronidase45.75 ± 2.16

Experimental Protocols

Detailed and standardized experimental protocols are essential for the accurate evaluation and comparison of the biological activities of novel compounds.

General Experimental Workflow for Screening this compound Derivatives

The following diagram illustrates a typical workflow for the synthesis and biological evaluation of a library of this compound derivatives.

Experimental_Workflow Synthesis Synthesis of This compound Library Purification Purification & Characterization (NMR, MS, HPLC) Synthesis->Purification PrimaryScreening Primary Biological Screening (e.g., Single-dose assay) Purification->PrimaryScreening HitIdentification Hit Identification PrimaryScreening->HitIdentification DoseResponse Dose-Response & IC50/MIC Determination HitIdentification->DoseResponse Active Compounds SecondaryAssays Secondary Assays (e.g., Mechanism of Action) DoseResponse->SecondaryAssays LeadOptimization Lead Optimization SecondaryAssays->LeadOptimization InVivo In Vivo Studies LeadOptimization->InVivo

Caption: A generalized workflow for drug discovery with 2-aminopyrimidines.

MTT Assay for Cell Viability and Cytotoxicity

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals. The concentration of the formazan, which is solubilized and measured spectrophotometrically, is directly proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and incubate overnight to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the this compound derivatives and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution (typically 0.5 mg/mL final concentration) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength between 550 and 600 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Western Blot Analysis for Apoptosis Markers

Western blotting is a technique used to detect specific proteins in a sample. In the context of apoptosis, it can be used to measure the expression levels of key proteins involved in the apoptotic cascade, such as caspases and their cleavage products.

Protocol:

  • Protein Extraction: Lyse treated and untreated cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest (e.g., cleaved caspase-3, PARP).

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

  • Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Analysis: Analyze the band intensities to determine the relative protein expression levels.

Broth Microdilution Method for Antimicrobial Susceptibility Testing

The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.

Protocol:

  • Preparation of Antimicrobial Dilutions: Prepare a serial two-fold dilution of the this compound derivative in a 96-well microtiter plate containing a suitable growth medium.

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism.

  • Inoculation: Inoculate each well of the microtiter plate with the microbial suspension. Include a positive control (microorganism without compound) and a negative control (medium only).

  • Incubation: Incubate the plate under appropriate conditions (e.g., temperature, time) for the test microorganism.

  • MIC Determination: After incubation, visually inspect the plates for microbial growth. The MIC is the lowest concentration of the compound at which no visible growth is observed.

β-Glucuronidase Inhibition Assay

This assay is used to screen for inhibitors of the β-glucuronidase enzyme.

Principle: The assay typically uses a chromogenic or fluorogenic substrate, such as p-nitrophenyl-β-D-glucuronide or 4-methylumbelliferyl glucuronide (4MUG). The enzyme cleaves the substrate, releasing a product that can be quantified spectrophotometrically or fluorometrically. Inhibitors will reduce the rate of this reaction.

Protocol:

  • Assay Preparation: In a 96-well plate, add the β-glucuronidase enzyme solution, a buffer, and the test compound (this compound derivative) at various concentrations.

  • Pre-incubation: Pre-incubate the enzyme with the inhibitor for a short period.

  • Reaction Initiation: Add the substrate to initiate the enzymatic reaction.

  • Incubation: Incubate the plate at a specific temperature (e.g., 37°C) for a defined time.

  • Reaction Termination (if necessary): Stop the reaction by adding a stop solution.

  • Measurement: Measure the absorbance or fluorescence of the product.

  • Data Analysis: Calculate the percentage of enzyme inhibition and determine the IC50 value of the compound.

References

An In-depth Technical Guide to the Physical and Chemical Properties of 2-Aminopyrimidine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Aminopyrimidine is a heterocyclic aromatic organic compound that serves as a foundational scaffold in medicinal chemistry.[1] Its structural resemblance to the purine and pyrimidine bases found in nucleic acids allows it to interact with a wide array of biological targets, making it a privileged structure in drug discovery.[2] Derivatives of this compound have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[3][4] This technical guide provides a comprehensive overview of the core physical and chemical properties of this compound, detailed experimental protocols for their determination, and visualizations of key concepts relevant to its application in research and development.

Core Physicochemical Properties

The physical and chemical properties of this compound are summarized in the tables below for easy reference and comparison.

Table 1: Physical Properties of this compound

PropertyValueSource(s)
Molecular Formula C₄H₅N₃[1]
Molecular Weight 95.11 g/mol
Appearance White to light yellow crystalline solid/powder
Melting Point 122-127 °C
Boiling Point 158 °C at 186 mbar (139.5 mmHg)
pKa 3.45 at 20 °C

Table 2: Solubility Profile of this compound

SolventSolubilityNotesSource(s)
Water Soluble
Methanol Soluble
Ethanol Soluble
Acetone Easily Soluble
Chloroform Easily Soluble
Diethyl Ether Slightly Soluble
Benzene Slightly Soluble
Non-polar solvents Poorly soluble

Table 3: Spectroscopic Data for this compound

TechniqueDataSource(s)
¹H NMR (in D₂O)δ (ppm): 8.280, 6.764
¹³C NMR (in DMSO-d₆)*δ (ppm): 166.7, 162.7, 107.0, 23.5
IR Spectroscopy (cm⁻¹)3456-3182 (NH₂ stretch), ~1628 (NH₂ scissoring), ~1328 (C-N stretch)
UV-Vis Spectroscopy λ_max ~332 nm (for a derivative in ethanol)

*Note: The provided ¹³C NMR data is for 2-amino-4,6-dimethylpyrimidine and serves as an estimation for the chemical shifts of this compound in a similar solvent.

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are generalized and may require optimization based on available equipment and specific sample characteristics.

Synthesis of this compound Derivatives via Ultrasound-Assisted Reaction

This protocol describes a green chemistry approach for the synthesis of this compound derivatives.

Materials:

  • Guanidine hydrochloride

  • Sodium carbonate

  • A β-dicarbonyl compound (e.g., acetylacetone)

  • Distilled water

  • Ultrasonic bath or probe

  • Round-bottom flask

  • Magnetic stirrer

  • Büchner funnel and filter paper

Procedure:

  • In a 50 mL round-bottom flask, dissolve 0.052 mol of guanidine hydrochloride and 0.052 mol of sodium carbonate in 15 mL of distilled water with stirring.

  • To this solution, add 0.052 mol of the β-dicarbonyl compound (e.g., acetylacetone).

  • Place the reaction flask in a preheated water bath at 60°C.

  • Immerse an ultrasonic probe into the reaction mixture or place the flask in an ultrasonic bath.

  • Irradiate the mixture with ultrasound for approximately 30 minutes, maintaining continuous stirring.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature to allow the product to precipitate.

  • Collect the solid product by vacuum filtration using a Büchner funnel, washing with a small amount of cold water.

  • The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol.

Determination of Melting Point

The melting point of a solid organic compound can be determined using a capillary tube method with a melting point apparatus.

Materials:

  • Melting point apparatus (e.g., Mel-Temp)

  • Capillary tubes (sealed at one end)

  • Dry, powdered sample of this compound

  • Mortar and pestle (optional, for powdering the sample)

Procedure:

  • Ensure the this compound sample is dry and finely powdered.

  • Press the open end of a capillary tube into the powdered sample to introduce a small amount of the solid.

  • Invert the tube and tap it gently on a hard surface to pack the solid into the closed end. The packed sample height should be 2-3 mm.

  • Place the capillary tube into the heating block of the melting point apparatus.

  • Set the apparatus to heat at a rapid rate to quickly determine an approximate melting range.

  • Allow the apparatus to cool, then prepare a new sample.

  • Set the heating rate to a slower value (e.g., 1-2 °C per minute) and begin heating from a temperature about 15-20 °C below the approximate melting point.

  • Observe the sample through the magnifying lens. Record the temperature at which the first signs of melting are observed (the solid appears wet) and the temperature at which the entire sample has turned into a clear liquid. This range is the melting point.

Determination of Solubility by the Gravimetric Method

The gravimetric method provides a quantitative measure of a solute's solubility in a given solvent at a specific temperature.

Materials:

  • This compound (solute)

  • Chosen solvent

  • Conical flask with a stopper

  • Analytical balance

  • Thermostatic water bath

  • Filtration apparatus (e.g., syringe filter or filter paper and funnel)

  • Pre-weighed evaporation dish or watch glass

  • Oven

Procedure:

  • Add an excess amount of this compound to a known volume of the chosen solvent in a conical flask.

  • Seal the flask and place it in a thermostatic water bath set to the desired temperature.

  • Stir or agitate the mixture for a prolonged period (e.g., 24 hours) to ensure equilibrium is reached and a saturated solution is formed.

  • After equilibration, allow any undissolved solid to settle.

  • Carefully withdraw a known volume of the clear, saturated supernatant using a pipette, ensuring no solid particles are transferred. This can be aided by using a syringe filter.

  • Transfer the known volume of the saturated solution to a pre-weighed, dry evaporation dish.

  • Weigh the evaporation dish containing the solution to determine the mass of the solution.

  • Carefully evaporate the solvent in an oven at a temperature below the boiling point of the solvent and the melting point of this compound until a constant weight of the dried solid is achieved.

  • The mass of the dissolved this compound is the final constant weight of the dish and solid minus the initial weight of the empty dish.

  • The solubility can then be expressed in various units, such as g/100 mL or mol/L.

Visualizations: Pathways and Logical Relationships

Signaling Pathway Inhibition by a this compound Derivative: Imatinib

Imatinib (Gleevec) is a tyrosine kinase inhibitor containing a this compound core. It is a prime example of targeted cancer therapy. Its primary mechanism of action involves the inhibition of the BCR-ABL fusion protein, which is characteristic of Chronic Myeloid Leukemia (CML). By blocking the ATP-binding site of this constitutively active kinase, Imatinib prevents the phosphorylation of downstream substrates, thereby inhibiting signaling pathways that lead to uncontrolled cell proliferation and survival.

Imatinib_Signaling_Pathway cluster_cytoplasm cluster_pathways Downstream Signaling Pathways cluster_nucleus BCR_ABL BCR-ABL (Constitutively Active Tyrosine Kinase) ADP ADP Substrate Downstream Substrates BCR_ABL->Substrate Phosphorylation Imatinib Imatinib (this compound Derivative) Imatinib->BCR_ABL Inhibits ATP Binding ATP ATP P_Substrate Phosphorylated Substrates Ras_Raf Ras/Raf/MAPK Pathway P_Substrate->Ras_Raf PI3K_Akt PI3K/Akt Pathway P_Substrate->PI3K_Akt JAK_STAT JAK/STAT Pathway P_Substrate->JAK_STAT Cell_Effects Inhibition of Proliferation Induction of Apoptosis Ras_Raf->Cell_Effects PI3K_Akt->Cell_Effects JAK_STAT->Cell_Effects

Caption: Imatinib inhibits the BCR-ABL kinase, blocking downstream signaling and promoting apoptosis.

Experimental Workflow: Solubility Classification of an Organic Compound

The solubility of an organic compound in various solvents provides valuable information about its functional groups and molecular size. A systematic approach to solubility testing can classify a compound into one of several categories, guiding further analysis.

Solubility_Classification start Start with Unknown (e.g., this compound) water_sol Test Solubility in Water start->water_sol hcl_sol Test Solubility in 5% HCl water_sol->hcl_sol Insoluble class_S Class S (Water-soluble) water_sol->class_S Soluble ether_sol Test Solubility in Ether naoh_sol Test Solubility in 5% NaOH hcl_sol->naoh_sol Insoluble class_B Class B (Basic - Amines) hcl_sol->class_B Soluble h2so4_sol Test Solubility in conc. H₂SO₄ naoh_sol->h2so4_sol Insoluble class_A Class A (Acidic) naoh_sol->class_A Soluble class_N Class N (Neutral) h2so4_sol->class_N Soluble class_I Class I (Inert) h2so4_sol->class_I Insoluble

Caption: A flowchart for the systematic classification of organic compounds based on solubility.

Logical Relationship: Tautomerism of this compound

This compound can theoretically exist in two tautomeric forms: the amino form and the imino form. Spectroscopic and computational studies have shown that the amino tautomer is the more stable and predominant form. This equilibrium is a key chemical property influencing its reactivity and biological interactions.

Caption: The tautomeric equilibrium of this compound favors the more stable amino form.

References

An In-depth Technical Guide to the Crystal Structure and Hydrogen Bonding of 2-Aminopyrimidine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the crystal structure and intricate hydrogen bonding network of 2-aminopyrimidine, a molecule of significant interest in medicinal chemistry and materials science. The information presented herein is crucial for understanding its solid-state properties, which directly influence its behavior in pharmaceutical formulations and its potential for co-crystal engineering.

Crystal Structure of this compound

The crystal structure of this compound was determined by single-crystal X-ray diffraction. The compound crystallizes in the orthorhombic system, belonging to the Pcab space group . This centrosymmetric space group implies that the molecules are arranged in a highly ordered and symmetrical pattern within the crystal lattice.

Table 1: Crystallographic Data for this compound

ParameterValue
Crystal SystemOrthorhombic
Space GroupPcab
a5.709(2) Å
b10.917(2) Å
c15.103(2) Å
α, β, γ90°
Z (molecules per unit cell)8

Data sourced from the work of Scheinbeim and Schempp (1976).[1]

Intermolecular Hydrogen Bonding Network

A defining feature of the this compound crystal structure is its extensive network of intermolecular hydrogen bonds. Each molecule of this compound possesses two hydrogen bond donors (the two hydrogen atoms of the amino group) and two hydrogen bond acceptors (the two nitrogen atoms within the pyrimidine ring).[2] This configuration facilitates the formation of a robust and intricate three-dimensional architecture.

The primary hydrogen bonding motif observed is the formation of centrosymmetrically related dimer-like pairs . These pairs are established through two distinct, non-equivalent hydrogen bonds. One of the amino hydrogens of a this compound molecule forms a hydrogen bond with one of the ring nitrogens of a neighboring molecule. This interaction is reciprocated, creating a stable dimeric unit. These dimeric pairs are then further interconnected, leading to a complex and stable crystal packing.

Table 2: Hydrogen Bond Geometry in this compound

Donor (D)Hydrogen (H)Acceptor (A)D-H (Å)H···A (Å)D···A (Å)D-H···A (°)
N(amino)H1N(ring)[Data not available in search results][Data not available in search results][Data not available in search results][Data not available in search results]
N(amino)H2N(ring)[Data not available in search results][Data not available in search results][Data not available in search results][Data not available in search results]

Note: Specific quantitative data for hydrogen bond lengths and angles were not available in the provided search results. The table structure is provided for when such data becomes available.

Visualization of the Hydrogen Bonding Network

The following diagram, generated using the DOT language, illustrates the dimeric hydrogen bonding motif in the crystal structure of this compound.

Caption: Dimeric association of this compound molecules via hydrogen bonds.

Experimental Protocols

The determination of the crystal structure and the analysis of hydrogen bonding in this compound rely on sophisticated experimental techniques. Below are detailed methodologies for the key experiments.

Single-Crystal X-ray Diffraction (SC-XRD)

This technique is the cornerstone for determining the precise three-dimensional arrangement of atoms in a crystal.

Experimental Workflow for SC-XRD

scxrd_workflow cluster_crystal_growth Crystal Growth cluster_data_collection Data Collection cluster_structure_solution Structure Solution and Refinement crystal_growth Slow evaporation of a saturated This compound solution crystal_mounting Mount a suitable single crystal (approx. 0.2-0.5 mm) on a goniometer crystal_growth->crystal_mounting diffractometer Place on a four-circle diffractometer crystal_mounting->diffractometer xray_exposure Expose to monochromatic X-ray beam (e.g., Mo Kα, λ = 0.71073 Å) diffractometer->xray_exposure data_acquisition Collect diffraction data at room temperature or cryogenic temperatures xray_exposure->data_acquisition data_processing Process raw diffraction data data_acquisition->data_processing structure_solution Solve the phase problem using direct methods data_processing->structure_solution refinement Refine the atomic positions and thermal parameters using least-squares methods structure_solution->refinement validation Validate the final crystal structure refinement->validation

Caption: Workflow for single-crystal X-ray diffraction analysis.

Detailed Methodology:

  • Crystal Growth: High-quality single crystals of this compound are grown by the slow evaporation of a saturated solution in a suitable organic solvent (e.g., ethanol, acetone). The slow evaporation rate is critical to obtain crystals of sufficient size and quality for diffraction.

  • Crystal Mounting: A single crystal with well-defined faces and dimensions of approximately 0.2-0.5 mm is carefully selected under a microscope and mounted on a goniometer head using a suitable adhesive or cryo-loop.

  • Data Collection: The mounted crystal is placed on a four-circle diffractometer. The crystal is then exposed to a monochromatic X-ray beam (typically Mo Kα radiation with a wavelength of 0.71073 Å). A series of diffraction images are collected as the crystal is rotated. Data collection is often performed at low temperatures (e.g., 100 K) to minimize thermal vibrations of the atoms.

  • Data Processing and Structure Solution: The collected diffraction intensities are indexed, integrated, and corrected for various experimental factors. The crystal structure is then solved using direct methods, which are computational algorithms that determine the initial phases of the structure factors.

  • Structure Refinement: The initial structural model is refined using full-matrix least-squares methods. This process optimizes the atomic coordinates, and thermal parameters to achieve the best possible agreement between the observed and calculated structure factors.

  • Validation: The final refined structure is validated using crystallographic software to check for consistency and accuracy. The final output is typically a Crystallographic Information File (CIF).

Neutron Diffraction

While X-ray diffraction is excellent for determining the positions of heavier atoms, neutron diffraction is the preferred method for accurately locating hydrogen atoms due to the neutron's sensitivity to atomic nuclei.

Experimental Workflow for Neutron Diffraction

neutron_diffraction_workflow cluster_crystal_prep Crystal Preparation cluster_data_collection Data Collection cluster_analysis Data Analysis large_crystal Grow a large single crystal of This compound (>1 mm³) deuteration Optional: Deuterate the sample to reduce incoherent scattering large_crystal->deuteration mounting Mount the crystal on a suitable holder deuteration->mounting neutron_beam Place in a neutron beam at a reactor or spallation source mounting->neutron_beam diffraction_pattern Collect neutron diffraction data neutron_beam->diffraction_pattern data_reduction Process the raw neutron diffraction data diffraction_pattern->data_reduction fourier_maps Calculate Fourier maps to locate hydrogen/deuterium atoms data_reduction->fourier_maps refinement Refine the structure, including hydrogen atom positions fourier_maps->refinement

Caption: Workflow for neutron diffraction analysis of hydrogen bonding.

Detailed Methodology:

  • Crystal Growth and Preparation: A significantly larger single crystal of this compound (typically >1 mm³) is required for neutron diffraction compared to SC-XRD. For improved signal-to-noise, the sample can be deuterated by recrystallizing from a deuterated solvent. This is because deuterium has a larger coherent scattering cross-section and a much smaller incoherent scattering cross-section than hydrogen.

  • Data Collection: The crystal is mounted and placed in a beam of thermal neutrons from a nuclear reactor or a spallation source. The diffraction pattern is recorded using a position-sensitive detector.

  • Data Analysis and Refinement: The collected data is processed to obtain the intensities of the Bragg reflections. Fourier maps are then calculated from the neutron diffraction data, which will clearly show the positions of the hydrogen (or deuterium) atoms. The entire crystal structure, including the precise locations of the hydrogen atoms, is then refined. This allows for a highly accurate determination of the hydrogen bond geometries.

Conclusion

The solid-state structure of this compound is characterized by its orthorhombic crystal system and a robust hydrogen-bonding network that forms centrosymmetric dimer-like pairs. Understanding this intricate architecture is fundamental for predicting its physical properties and for the rational design of new materials, including co-crystals with tailored functionalities. The experimental protocols of single-crystal X-ray and neutron diffraction provide the necessary tools for the detailed elucidation of such crystalline systems, offering invaluable insights for researchers in the fields of crystallography, materials science, and drug development.

References

2-Aminopyrimidine: A Privileged Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 2-aminopyrimidine core is a quintessential privileged structure in medicinal chemistry, consistently serving as a foundational backbone for a multitude of clinically successful and investigational therapeutic agents. Its remarkable versatility, stemming from its unique electronic properties and ability to engage in crucial hydrogen bonding interactions, allows for the design of potent and selective modulators of a wide array of biological targets. This technical guide provides a comprehensive overview of the this compound scaffold, encompassing its synthesis, diverse biological activities, and its pivotal role in targeting key signaling pathways implicated in various pathologies.

Synthesis of this compound Derivatives

The synthetic accessibility of the this compound scaffold is a key factor contributing to its prevalence in drug discovery. A variety of robust and versatile synthetic routes have been established, allowing for the generation of diverse chemical libraries for structure-activity relationship (SAR) studies.

General Synthetic Protocols

One of the most common and efficient methods for the synthesis of this compound derivatives involves the condensation of a β-dicarbonyl compound or its equivalent with guanidine.[1] Another widely employed strategy is the nucleophilic substitution reaction of a suitably functionalized pyrimidine, such as 2-amino-4,6-dichloropyrimidine, with various amines.[2]

A generalized workflow for the synthesis of this compound derivatives is depicted below.

G cluster_start Starting Materials cluster_reaction Reaction cluster_product Product β-Dicarbonyl Compound β-Dicarbonyl Compound Condensation Condensation β-Dicarbonyl Compound->Condensation Guanidine Guanidine Guanidine->Condensation 2-Amino-4,6-dichloropyrimidine 2-Amino-4,6-dichloropyrimidine Nucleophilic Substitution Nucleophilic Substitution 2-Amino-4,6-dichloropyrimidine->Nucleophilic Substitution Amine Amine Amine->Nucleophilic Substitution This compound Derivative This compound Derivative Condensation->this compound Derivative Nucleophilic Substitution->this compound Derivative

General Synthetic Workflow for this compound Derivatives.
Detailed Experimental Protocols

Protocol 1: Synthesis via Condensation of Chalcones with Guanidine Hydrochloride [3]

  • Reaction Setup: In a round-bottom flask, dissolve the chalcone (1 equivalent) and guanidine hydrochloride (1.5 equivalents) in ethanol.

  • Base Addition: Add a solution of sodium hydroxide (2 equivalents) in water to the reaction mixture.

  • Reflux: Heat the mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture and pour it into ice-cold water.

  • Purification: Collect the precipitated solid by filtration, wash with water, and recrystallize from a suitable solvent to afford the pure this compound derivative.

Protocol 2: Synthesis via Nucleophilic Substitution [2][4]

  • Reactant Mixture: In a sealed vessel, combine 2-amino-4,6-dichloropyrimidine (1 equivalent), a substituted amine (1 equivalent), and triethylamine (2 equivalents).

  • Heating: Heat the mixture under solvent-free conditions at 80-90 °C.

  • Monitoring: Monitor the reaction progress by TLC.

  • Isolation: Upon completion, add distilled water to the reaction mixture to precipitate the product.

  • Purification: Filter the precipitate, wash with water, and recrystallize from ethanol to obtain the desired this compound derivative.

Biological Activities and Therapeutic Applications

The this compound scaffold has been successfully incorporated into drugs targeting a wide range of diseases, demonstrating its broad therapeutic potential.

Kinase Inhibition in Oncology

A significant number of clinically approved and investigational anticancer agents are this compound-based kinase inhibitors. These compounds typically function as ATP-competitive inhibitors, forming key hydrogen bonds with the kinase hinge region.

Table 1: this compound-Based Kinase Inhibitors and their Biological Activity

CompoundTarget Kinase(s)IC50Disease Indication
ImatinibBcr-Abl, c-KIT, PDGFR250-1000 nMChronic Myeloid Leukemia (CML), Gastrointestinal Stromal Tumors (GIST)
NilotinibBcr-Abl<30 nMCML
DasatinibBcr-Abl, SRC family<1 nMCML, Acute Lymphoblastic Leukemia (ALL)
RibociclibCDK4/610 nM (CDK4), 39 nM (CDK6)Breast Cancer
PalbociclibCDK4/611 nM (CDK4), 16 nM (CDK6)Breast Cancer
AbemaciclibCDK4/62 nM (CDK4), 10 nM (CDK6)Breast Cancer
BrigatinibALK, EGFR0.6 nM (ALK)Non-Small Cell Lung Cancer (NSCLC)
OsimertinibEGFR (T790M)<10 nMNSCLC

Signaling Pathways Targeted by this compound Kinase Inhibitors

The efficacy of these drugs stems from their ability to modulate critical signaling pathways that are often dysregulated in cancer.

G cluster_vegf VEGF Signaling VEGF VEGF VEGFR VEGFR VEGF->VEGFR PLCg PLCγ VEGFR->PLCg PKC PKC PLCg->PKC RAF RAF PKC->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation_Angiogenesis Proliferation, Angiogenesis ERK->Proliferation_Angiogenesis Inhibitor_VEGF 2-AP Inhibitor Inhibitor_VEGF->VEGFR

VEGF Signaling Pathway and its Inhibition.

G cluster_cdk CDK-Mediated Cell Cycle Regulation CyclinD_CDK46 Cyclin D-CDK4/6 Rb Rb CyclinD_CDK46->Rb P E2F E2F Rb->E2F G1_S_Transition G1-S Transition E2F->G1_S_Transition Inhibitor_CDK 2-AP Inhibitor (e.g., Palbociclib) Inhibitor_CDK->CyclinD_CDK46

CDK-Mediated Cell Cycle Regulation and its Inhibition.

G cluster_nfkb IKK/NF-κB Signaling Stimuli Inflammatory Stimuli IKK IKK Stimuli->IKK IkB IκB IKK->IkB P NFkB NF-κB IkB->NFkB Nucleus Nucleus NFkB->Nucleus Gene_Expression Gene Expression (Inflammation, Survival) Nucleus->Gene_Expression Inhibitor_IKK 2-AP Inhibitor Inhibitor_IKK->IKK

IKK/NF-κB Signaling Pathway and its Inhibition.
Antimicrobial Activity

This compound derivatives have demonstrated significant potential as antimicrobial agents, exhibiting activity against a broad spectrum of bacteria and fungi.

Table 2: Antimicrobial Activity of Selected this compound Derivatives

Compound IDOrganismMIC (µg/mL)
Compound 2cS. aureus0.039
Compound 2cB. subtilis0.039
Derivative fromGram-positive bacteriaVaries
Derivative fromGram-negative bacteriaVaries
Derivative fromYeastVaries

Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)

  • Preparation of Inoculum: Prepare a standardized bacterial or fungal inoculum according to CLSI guidelines.

  • Compound Dilution: Perform serial two-fold dilutions of the test compounds in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria).

  • Inoculation: Add the standardized inoculum to each well of the microtiter plate.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Other Therapeutic Areas

The therapeutic utility of the this compound scaffold extends beyond oncology and infectious diseases.

β-Glucuronidase Inhibition: Elevated levels of β-glucuronidase are associated with certain cancers and inflammatory conditions. Several this compound derivatives have been identified as potent inhibitors of this enzyme.

Table 3: β-Glucuronidase Inhibitory Activity of this compound Derivatives

Compound IDIC50 (µM)
Compound 242.8 ± 0.10
D-saccharic acid 1,4-lactone (Standard)45.75 ± 2.16

Experimental Protocol: β-Glucuronidase Inhibition Assay

  • Assay Mixture: Prepare an assay mixture containing the β-glucuronidase enzyme, the test compound, and a suitable buffer in a 96-well plate.

  • Substrate Addition: Initiate the reaction by adding the substrate, p-nitrophenyl-β-D-glucuronide.

  • Measurement: Measure the formation of p-nitrophenol spectrophotometrically at a specific wavelength over time.

  • IC50 Calculation: The IC50 value, representing the concentration of the inhibitor required to reduce enzyme activity by 50%, is calculated from the dose-response curve.

Histamine H4 Receptor Antagonism: this compound derivatives have been developed as antagonists of the histamine H4 receptor, showing potential in the treatment of inflammatory and pain conditions.

Conclusion

The this compound scaffold continues to be a remarkably fruitful source of novel therapeutic agents. Its synthetic tractability and inherent ability to interact with a diverse range of biological targets have solidified its status as a privileged structure in drug discovery. The continued exploration of this versatile core, coupled with rational drug design and a deeper understanding of disease biology, promises to yield the next generation of innovative medicines for a wide spectrum of human diseases.

References

The Versatility of 2-Aminopyrimidine: A Technical Guide to its Applications in Biomolecule Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The 2-aminopyrimidine scaffold is a cornerstone in medicinal chemistry and biomolecule synthesis. Its unique structural features and versatile reactivity make it a valuable building block for the creation of a diverse array of biologically active molecules. Present in numerous FDA-approved drugs, this heterocyclic amine is a critical pharmacophore that imparts desirable properties to parent molecules, including enhanced binding affinity and improved metabolic stability. This technical guide provides an in-depth review of the applications of this compound in the synthesis of biomolecules, with a focus on the generation of bioactive derivatives and its role in the construction of nucleic acid and peptide-based structures.

Synthesis of Bioactive this compound Derivatives

A primary application of this compound in biomolecule synthesis is its use as a precursor for a wide range of derivatives with therapeutic potential. These derivatives have been shown to exhibit a multitude of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. A common synthetic strategy involves the nucleophilic substitution of functionalized 2-aminopyrimidines.

General Synthesis Workflow

The synthesis of this compound derivatives often starts from a commercially available, substituted this compound, such as 2-amino-4,6-dichloropyrimidine. This precursor can then undergo nucleophilic substitution reactions with various amines to yield a library of derivatives.

G cluster_start Starting Materials cluster_reaction Reaction Conditions cluster_workup Workup & Purification cluster_product Product A 2-Amino-4,6-dichloropyrimidine D Solvent-free 80-90 °C A->D Reacts with B Substituted Amine B->D C Triethylamine (Base) C->D E Addition of Distilled Water D->E Reaction Completion F Filtration of Precipitate E->F G Crystallization from Ethanol F->G H This compound Derivative G->H

A generalized workflow for the synthesis of this compound derivatives.
Experimental Protocol: Synthesis of this compound Derivatives as β-Glucuronidase Inhibitors

The following protocol is adapted from a study synthesizing a series of this compound derivatives and evaluating their potential as β-glucuronidase inhibitors.[1][2][3][4][5]

Materials:

  • 2-amino-4,6-dichloropyrimidine (3 mmol)

  • Substituted amine (3 mmol)

  • Triethylamine (6 mmol)

  • Distilled water

  • Ethanol

  • Hexane

  • Ethyl acetate

Procedure:

  • Finely grind 2-amino-4,6-dichloropyrimidine (3 mmol), the desired substituted amine (3 mmol), and triethylamine (6 mmol).

  • Heat the mixture in a solvent-free condition at 80–90 °C.

  • Monitor the reaction progress using thin-layer chromatography (TLC) with a hexane and ethyl acetate solvent system.

  • Upon completion of the reaction, add distilled water to the reaction mixture.

  • Filter the resulting precipitate.

  • Crystallize the crude product from ethanol to yield the purified this compound derivative.

  • In cases where a precipitate does not form upon the addition of water, the water can be removed under vacuum, and the crude product can be purified by crystallization from ethanol.

Quantitative Data: Yields and Biological Activity

The following table summarizes the reaction times, yields, and in vitro β-glucuronidase inhibitory activity for a selection of synthesized this compound derivatives.

CompoundSubstituted AmineReaction Time (h)Yield (%)IC₅₀ (µM) for β-Glucuronidase
8 4-n-Butoxyaniline48672.0 ± 6.20
9 4-n-Octoxyaniline4.588126.43 ± 6.16
22 2,3-Dichloroaniline582300.25 ± 12.5
23 2,4-Dichloroaniline685257.0 ± 4.18
24 2,5-Dichloroaniline6892.8 ± 0.10
StandardD-saccharic acid 1,4-lactone--45.75 ± 2.16

Applications in the Synthesis of Modified Nucleic Acids

While direct incorporation of this compound into oligonucleotides is a specialized area, the principles of solid-phase synthesis allow for the inclusion of various modified bases. The closely related 2-aminopyridine has been successfully used as a cytosine mimic in Peptide Nucleic Acids (PNAs), highlighting the potential for this compound in similar applications. PNAs are synthetic analogs of DNA where the sugar-phosphate backbone is replaced by a pseudopeptide chain.

Conceptual Workflow: Incorporation of a Modified Pyrimidine Base into an Oligonucleotide

The standard method for chemically synthesizing oligonucleotides is the phosphoramidite method, which is performed on a solid support. This process involves a four-step cycle that is repeated for each nucleotide added to the growing chain. A modified pyrimidine, such as a this compound derivative, would be introduced as a phosphoramidite building block.

cluster_cycle Solid-Phase Oligonucleotide Synthesis Cycle A 1. Detritylation: Removal of 5'-DMT group B 2. Coupling: Addition of phosphoramidite (e.g., 2-AP derivative) A->B C 3. Capping: Acetylation of unreacted 5'-OH groups B->C D 4. Oxidation: P(III) to P(V) C->D D->A Repeat for next base End Cleavage & Deprotection: Release of full-length oligonucleotide D->End After final cycle Start Solid Support with first base Start->A

The four-step cycle of phosphoramidite solid-phase oligonucleotide synthesis.

Role in Peptide Modification and Drug Discovery

The this compound moiety is a key feature in many kinase inhibitors and other therapeutic agents. While direct incorporation into a peptide backbone during solid-phase synthesis is not a standard procedure, peptides can be modified post-synthetically with this compound-containing reactive groups. This approach allows for the conjugation of a peptide to a small molecule containing the this compound scaffold, thereby combining the targeting capabilities of the peptide with the therapeutic action of the this compound derivative.

Logical Relationship: this compound Derivatives as Enzyme Inhibitors

Many this compound derivatives function as enzyme inhibitors by competing with the natural substrate for binding to the enzyme's active site. This inhibitory action can modulate signaling pathways and produce a therapeutic effect.

Enzyme Enzyme (e.g., β-Glucuronidase) Product Product Enzyme->Product Catalyzes conversion InactiveComplex Enzyme-Inhibitor Complex (Inactive) Substrate Substrate Substrate->Enzyme Binds to active site Inhibitor This compound Derivative Inhibitor->Enzyme Competitively binds to active site

Mechanism of competitive inhibition by a this compound derivative.

Conclusion

This compound continues to be a molecule of significant interest for researchers in biomolecule synthesis and drug discovery. Its utility as a scaffold for generating diverse libraries of bioactive compounds is well-established. While its direct incorporation into the backbones of oligonucleotides and peptides presents synthetic challenges, its use in modified nucleic acid analogs like PNAs and for the post-synthesis modification of peptides underscores its versatility. The continued exploration of novel synthetic methodologies and applications for this compound and its derivatives will undoubtedly lead to the development of new and improved therapeutic agents and research tools.

References

A Comprehensive Technical Guide to Computational and Theoretical Studies of 2-Aminopyrimidine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the computational and theoretical studies conducted on 2-aminopyrimidine, a heterocyclic compound of significant interest in medicinal chemistry and materials science. Its scaffold is a privileged structure found in numerous biologically active molecules, including inhibitors of kinases and other enzymes.[1][2] Computational methods, particularly Density Functional Theory (DFT), have become indispensable for elucidating the structural, electronic, and spectroscopic properties of this compound and its derivatives, thereby guiding the design of novel therapeutic agents and functional materials.

Molecular Structure and Geometry

Computational chemistry provides a powerful lens for examining the three-dimensional structure of this compound at the atomic level. Methods like Møller–Plesset perturbation theory (MP2) and Density Functional Theory (DFT), particularly with the B3LYP functional, have been employed to calculate the optimized molecular geometry.[3] These calculations consistently show good agreement with experimental data obtained from techniques like X-ray diffraction.[1]

The fundamental structure consists of a pyrimidine ring with an amino group at the C2 position.[4] The planarity of the molecule and the orientation of the amino group are key determinants of its chemical behavior and intermolecular interactions. Theoretical studies have confirmed that the C-N bonds within the pyrimidine ring exhibit partial double bond character.

Caption: Ball-and-stick model of this compound with atom numbering.

Table 1: Optimized Geometrical Parameters of this compound Calculated using the B3LYP method.

ParameterBond Length (Å)Bond Angle (°)
N1-C21.34-
C2-N31.34-
C2-N(amino)1.36-
N1-C2-N3-126.5
H-N-H-116.0

(Data sourced from theoretical calculations which show good agreement with experimental data)

Electronic Properties and Reactivity

The electronic characteristics of this compound are fundamental to its reactivity and its ability to interact with biological targets. Computational analyses, including HOMO-LUMO, Molecular Electrostatic Potential (MEP), and Natural Bond Orbital (NBO) studies, provide critical insights.

2.1. Frontier Molecular Orbitals (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier orbitals. The energy difference between them, the HOMO-LUMO gap, is a crucial indicator of molecular stability and reactivity. A smaller gap suggests that the molecule is more reactive and can be more easily polarized, facilitating charge transfer within the molecule. For this compound, the HOMO is typically localized over the amino group and the pyrimidine ring, while the LUMO is distributed over the ring system. This distribution indicates that the ring is susceptible to nucleophilic attack and that the amino group is a primary site for electrophilic interactions.

2.2. Molecular Electrostatic Potential (MEP)

The MEP map is a valuable tool for visualizing the charge distribution and predicting sites for electrophilic and nucleophilic attack. For this compound, the regions of negative potential (typically colored red or yellow) are concentrated around the electronegative nitrogen atoms of the pyrimidine ring, indicating their susceptibility to electrophilic attack and their role as hydrogen bond acceptors. The region around the amino group's hydrogen atoms shows a positive potential (blue), highlighting it as a hydrogen bond donor site.

2.3. Natural Bond Orbital (NBO) Analysis

NBO analysis helps to understand the delocalization of electron density and the nature of intramolecular interactions. In a copper (II) complex of this compound, DFT calculations and NBO analysis were used to determine the degree of covalency in the coordination bonds, revealing how the amine group participates in the coordination environment.

Table 2: Calculated Electronic Properties of this compound

PropertyValue
HOMO Energy-6.2 to -6.8 eV
LUMO Energy-0.8 to -1.5 eV
HOMO-LUMO Gap~5.0 to 5.4 eV
Dipole Moment~1.7 to 2.0 Debye

(Values are approximate and vary depending on the level of theory and basis set used in the calculations)

Vibrational Spectroscopy (FT-IR and FT-Raman)

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and FT-Raman, provides a fingerprint of a molecule's functional groups and bonding structure. DFT calculations are highly effective in predicting the vibrational frequencies of molecules like this compound and its derivatives. By comparing the calculated spectra with experimental data, a detailed assignment of the vibrational modes can be achieved.

Key vibrational modes for this compound include:

  • N-H Stretching: The asymmetric and symmetric stretching vibrations of the amino group are typically observed in the 3300-3500 cm⁻¹ region.

  • Ring Stretching: The C-C and C-N stretching vibrations of the pyrimidine ring appear in the 1400-1600 cm⁻¹ range.

  • NH₂ Scissoring: This bending vibration is usually found around 1600-1650 cm⁻¹.

The agreement between the observed and calculated spectra is generally excellent, confirming the accuracy of the computed molecular structure.

Table 3: Selected Theoretical and Experimental Vibrational Frequencies (cm⁻¹) for this compound

Vibrational ModeTheoretical (DFT/B3LYP)Experimental (FT-IR/FT-Raman)
N-H Asymmetric Stretch~3611~3442
N-H Symmetric Stretch~3489~3300
NH₂ Scissoring~1611~1628
Ring Breathing~988~992

(Data compiled from various spectroscopic studies)

Applications in Drug Development

The this compound scaffold is a cornerstone in modern drug discovery, appearing in numerous inhibitors targeting enzymes like kinases and β-glucuronidase. Computational techniques such as molecular docking and Quantitative Structure-Activity Relationship (QSAR) are pivotal in this field.

4.1. Molecular Docking Studies

Molecular docking is a computational method that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This technique is used to understand the binding modes and affinities of this compound derivatives with their biological targets. For example, docking studies have shown that derivatives of this compound can form crucial hydrogen bonds with key residues in the active sites of kinases like IGF1R and EGFR, explaining their inhibitory activity. Similarly, docking has been used to predict the binding interactions of this compound derivatives as β-glucuronidase inhibitors, where hydrogen bonding with residues like Phe161 was identified as important.

4.2. Quantitative Structure-Activity Relationship (QSAR)

QSAR studies establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. For this compound derivatives, QSAR models have been developed to predict their inhibitory activity against targets such as Mycobacterium tuberculosis protein kinase B. These models use various molecular descriptors (e.g., electronic, topological, and quantum chemical) to identify the structural features that are critical for potency, guiding the synthesis of more effective analogs.

cluster_workflow In Silico Drug Design Workflow Target Target Identification (e.g., Kinase) Library Ligand Library Design (this compound Derivatives) Docking Molecular Docking (Predict Binding Mode) Library->Docking QSAR QSAR Analysis (Relate Structure to Activity) Docking->QSAR Optimization Lead Optimization (Improve Potency & Properties) QSAR->Optimization Optimization->Library Iterative Design Synthesis Chemical Synthesis Optimization->Synthesis Assay Biological Assay Synthesis->Assay Assay->QSAR Feedback

Caption: A general workflow for computational drug design.

Methodologies and Protocols

The accuracy of computational studies heavily relies on the chosen methodology. The following sections outline standard protocols for the key techniques discussed.

5.1. Density Functional Theory (DFT) Protocol

DFT calculations are the workhorse for investigating the geometry, electronic structure, and vibrational properties of molecules.

  • Structure Drawing: The initial 3D structure of this compound is drawn using molecular modeling software.

  • Geometry Optimization: The structure is optimized to find the lowest energy conformation. This is typically performed using the B3LYP hybrid functional combined with a basis set such as 6-31+G or 6-311++G**, which includes polarization and diffuse functions for better accuracy.

  • Frequency Calculation: Vibrational frequencies are calculated at the same level of theory to confirm that the optimized structure is a true energy minimum (no imaginary frequencies) and to predict the IR and Raman spectra.

  • Property Calculation: Electronic properties like HOMO-LUMO energies, MEP, and NBO are calculated from the optimized geometry.

5.2. Molecular Docking Protocol

Molecular docking simulations predict the interaction between a ligand and a protein.

  • Protein Preparation: The 3D crystal structure of the target protein is obtained from the Protein Data Bank (PDB). Water molecules and co-ligands are typically removed, hydrogen atoms are added, and charges are assigned.

  • Ligand Preparation: The 3D structure of the this compound derivative is generated and its energy is minimized. Tautomeric and protonation states are considered.

  • Grid Generation: A docking grid is defined around the active site of the protein, specifying the region where the ligand is allowed to bind.

  • Docking Simulation: A docking algorithm (e.g., AutoDock, MOE-Dock) is used to sample different conformations and orientations of the ligand within the active site.

  • Analysis: The resulting poses are scored based on their predicted binding affinity. The top-ranked poses are analyzed to identify key interactions, such as hydrogen bonds and hydrophobic contacts, with the protein residues.

Conceptual Kinase Inhibition by this compound cluster_pathway ATP ATP Kinase Kinase Active Site ATP->Kinase Binds PhosphoSubstrate Phosphorylated Substrate Kinase->PhosphoSubstrate Phosphorylates NoResponse Blocked Response Kinase->NoResponse Substrate Substrate Protein Substrate->Kinase Binds Inhibitor This compound Derivative Inhibitor->Kinase Competitively Binds CellularResponse Downstream Cellular Response PhosphoSubstrate->CellularResponse

References

The Rising Potential of 2-Aminopyrimidine in Nonlinear Optical Materials: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth exploration of the synthesis, characterization, and theoretical underpinnings of 2-aminopyrimidine-based materials for advanced nonlinear optical applications.

The quest for novel materials with superior nonlinear optical (NLO) properties is a driving force in the advancement of photonics, optoelectronics, and high-speed optical data processing.[1] Among the promising candidates, organic materials, particularly those with π-conjugated systems, have garnered significant attention due to their large nonlinear optical coefficients, rapid response times, and the flexibility for synthetic modification.[2] Within this class of materials, this compound and its derivatives have emerged as a compelling scaffold for the design of new NLO chromophores.[1][3] This technical guide delves into the core aspects of this compound's potential in NLO materials, offering insights for researchers, scientists, and professionals in drug development and material science.

Synthesis of this compound-Based NLO Materials

The versatility of the this compound structure allows for the synthesis of a diverse range of derivatives and co-crystals with tailored NLO properties. Common synthetic strategies involve condensation reactions, cyclization of precursors, and co-crystallization with other organic or inorganic molecules.[4]

One prevalent method for creating novel NLO-active crystals is through the slow evaporation of a solution containing this compound and a selected co-former. This technique has been successfully employed to grow single crystals of this compound with pimelic acid and boric acid. The formation of co-crystals is often guided by principles of crystal engineering, where hydrogen bonding and other intermolecular interactions play a crucial role in establishing a non-centrosymmetric crystal structure, a prerequisite for second-order NLO activity.

Derivatives of this compound can also be synthesized to enhance its NLO response. For instance, reactions with various amines can introduce different functional groups to the pyrimidine ring, thereby modifying the electronic and optical properties of the molecule.

Experimental Protocol: Synthesis of 2-Aminopyrimidinium p-Aminobenzoate (PA2A) Single Crystal

A representative method for the synthesis and growth of a this compound-based NLO crystal is the slow evaporation solution growth technique used for 2-aminopyridinium p-Aminobenzoate (a structurally related compound demonstrating the principle).

Materials:

  • 2-Aminopyridine

  • p-Aminobenzoic acid

  • Ethanol

  • Deionized water

  • Whatman filter paper

Procedure:

  • Equimolar ratios of 2-aminopyridine and p-aminobenzoic acid are dissolved in an ethanol-water mixed solvent (e.g., 80 ml).

  • The solution is continuously stirred for approximately 6 hours to ensure a homogeneous concentration.

  • The resulting solution is filtered using Whatman filter paper to remove any impurities.

  • The filtered solution is transferred to a beaker and covered with a perforated sheet to control the rate of solvent evaporation.

  • The solution is allowed to slowly evaporate at room temperature.

  • After a period of two to three weeks, spontaneous nucleation occurs, leading to the formation of single crystals.

  • Well-formed, good-quality single crystals are then harvested from the solution.

Nonlinear Optical Properties of this compound Materials

The NLO response of a material is characterized by its ability to alter the properties of light passing through it, leading to phenomena such as second-harmonic generation (SHG) and third-order nonlinear effects.

Second-Harmonic Generation (SHG): SHG is a second-order NLO process where two photons of the same frequency interact with the material to generate a single photon with twice the frequency (half the wavelength). This property is particularly significant for applications like frequency doubling in lasers to produce green and blue light from infrared sources. The efficiency of SHG is highly dependent on the crystal's symmetry; a non-centrosymmetric crystal structure is essential for observing this effect.

Third-Order NLO Susceptibility (χ(3)): Third-order NLO effects are described by the third-order nonlinear susceptibility, χ(3). These effects include nonlinear absorption and the nonlinear refractive index, which are crucial for applications in optical switching, optical data storage, and optical limiting. Materials with a high χ(3) value are sought after for these advanced applications.

Quantitative NLO Data for this compound and Related Compounds
Compound/MaterialNLO PropertyValueReference Compound
2-Aminopyridinium p-Aminobenzoate (PA2A)SHG Efficiency2.2 timesKDP
2-Amino-3-nitropyridinium chlorideSHG Efficiency~15 timesKDP
2-Amino-3-nitropyridinium bromideSHG Efficiency~10 timesKDP
2-Amino-3-nitropyridinium iodideSHG Efficiency1.5 timesKDP
2-Aminopyrimidinium(1+) hydrogen phosphited₂₂0.85 pm/V-
Pyrimidine Derivative (PMMS)χ(3)Superior to known chalcone derivativesChalcone derivatives
3,4-diaminopyridine solutionNonlinear refractive index (n₂)~10⁻⁸ cm²/W-
3,4-diaminopyridine solutionNonlinear absorption coefficient (β)~10⁻⁴ cm/W-

Experimental Characterization of NLO Properties

Several experimental techniques are employed to characterize the NLO properties of materials.

Kurtz-Perry Powder Technique: This is a widely used method for assessing the SHG efficiency of a powdered crystalline material. A high-intensity laser beam is directed onto the sample, and the intensity of the generated second-harmonic light is measured and compared to that of a standard reference material, such as potassium dihydrogen phosphate (KDP).

Experimental Protocol: Kurtz-Perry Powder SHG Measurement

Equipment:

  • High-intensity pulsed laser (e.g., Nd:YAG laser at 1064 nm)

  • Sample holder for powdered material

  • Photomultiplier tube (PMT) or other suitable detector

  • Optical filters to isolate the second-harmonic signal

  • Reference material (e.g., powdered KDP)

Procedure:

  • The synthesized crystal is ground into a fine powder and sieved to obtain a uniform particle size.

  • The powdered sample is packed into a sample holder.

  • The pulsed laser beam is directed onto the sample.

  • The output light is passed through a filter to block the fundamental wavelength and transmit only the second-harmonic signal.

  • The intensity of the second-harmonic light is measured by the detector.

  • The same procedure is repeated with the reference material (KDP) under identical conditions.

  • The SHG efficiency of the sample is determined by comparing its second-harmonic intensity to that of the reference.

Z-Scan Technique: The Z-scan technique is a powerful method for determining the magnitude and sign of the nonlinear refractive index (n₂) and the nonlinear absorption coefficient (β), which are related to the third-order susceptibility χ(3). The experiment involves moving the sample along the propagation path (z-axis) of a focused laser beam and measuring the transmittance through a finite aperture in the far field.

Theoretical Framework and Structure-Property Relationship

Computational studies, particularly those based on Density Functional Theory (DFT), play a crucial role in understanding and predicting the NLO properties of this compound derivatives. These theoretical calculations can provide insights into molecular properties such as polarizability and hyperpolarizability, which are microscopic origins of the macroscopic NLO response.

The relationship between the molecular structure and the NLO properties is a key aspect of designing efficient NLO materials. For second-order NLO effects, the arrangement of molecules in the crystal lattice is paramount. A non-centrosymmetric space group is a fundamental requirement for a non-zero second-order susceptibility. Intermolecular interactions, such as hydrogen bonds, can play a significant role in dictating the crystal packing and, consequently, the NLO activity. For instance, in co-crystals of this compound with boric acid, the extensive network of hydrogen bonds leads to the formation of a non-centrosymmetric crystal structure in one of the polymorphs, making it NLO active.

The π-deficient and electron-withdrawing nature of the pyrimidine core, combined with its aromatic and coplanar characteristics, makes it an ideal building block for creating "push-pull" molecules that can enhance NLO properties.

Visualizations

Experimental_Workflow cluster_synthesis Material Synthesis cluster_characterization Characterization cluster_analysis Data Analysis & Correlation start Precursor Selection (this compound & Co-former) synthesis Solution Growth (Slow Evaporation) start->synthesis crystal Single Crystal Formation synthesis->crystal structural Structural Analysis (XRD, FTIR) crystal->structural optical Linear Optical (UV-Vis) crystal->optical nlo NLO Measurement (Kurtz-Perry / Z-Scan) crystal->nlo correlation Structure-Property Relationship structural->correlation data Quantitative NLO Data (SHG Efficiency, χ(3)) nlo->data data->correlation

Caption: Experimental workflow for this compound NLO materials.

Structure_Property_Relationship cluster_molecular Molecular Level cluster_crystal Crystal Level cluster_macroscopic Macroscopic NLO Properties mol_structure Molecular Structure (π-conjugation, push-pull system) hyperpolarizability First Hyperpolarizability (β) Second Hyperpolarizability (γ) mol_structure->hyperpolarizability shg Second-Harmonic Generation (SHG) hyperpolarizability->shg contributes to chi3 Third-Order Susceptibility (χ(3)) hyperpolarizability->chi3 contributes to crystal_packing Crystal Packing (Non-centrosymmetric) h_bonding Intermolecular Interactions (Hydrogen Bonding) crystal_packing->h_bonding crystal_packing->shg enables

Caption: Structure-property relationship in NLO materials.

Conclusion and Future Outlook

This compound and its derivatives represent a promising class of materials for nonlinear optical applications. Their synthetic accessibility, coupled with the potential for tuning their electronic and crystalline structures, offers a fertile ground for the development of novel NLO materials with enhanced performance. The synergy between experimental synthesis, advanced characterization techniques, and computational modeling will be instrumental in unlocking the full potential of these compounds. Future research will likely focus on the design of more complex derivatives with optimized charge-transfer characteristics and the exploration of novel co-crystals to achieve superior NLO responses for next-generation photonic and optoelectronic devices.

References

The 2-Aminopyrimidine Scaffold: A Versatile Core for Potent Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers and Drug Development Professionals

The 2-aminopyrimidine core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its remarkable versatility and ability to interact with a wide array of biological targets. Its unique structural and electronic properties, particularly its capacity for hydrogen bonding and dipole-dipole interactions, make it an ideal foundation for the design of potent and selective enzyme inhibitors. This technical guide provides an in-depth overview of the discovery and development of this compound derivatives as enzyme inhibitors, with a focus on their quantitative activity, experimental evaluation, and impact on key signaling pathways.

Quantitative Analysis of Enzyme Inhibition

The potency of this compound derivatives has been demonstrated against a range of clinically relevant enzymes. The following tables summarize the inhibitory activities (IC50 values) of various derivatives against key enzyme targets, providing a comparative analysis of their structure-activity relationships (SAR).

Table 1: Inhibitory Activity of this compound Derivatives against Protein Kinases

Compound/Derivative ClassTarget EnzymeIC50 Value (nM)Reference
Alisertib (MLN8237)Aurora A1.2[1]
Barasertib (AZD1152)Aurora B0.37[1]
ENMD-2076Aurora A14[1]
AMG900Aurora B4[1]
PF-03814735Aurora A0.8[1]
BI2536PLK10.83
BI6727PLK10.87
Compound 12a (2,4-disubstituted pyrimidine)Aurora A309
Compound 12a (2,4-disubstituted pyrimidine)Aurora B293
Pyridopyrimidine derivative 5 EGFR-
Pyridopyrimidine derivative 5 CDK4/cyclin D1-
Pyridopyrimidine derivative 10 EGFR-
Pyridopyrimidine derivative 10 CDK4/cyclin D1-
Compound 2n (this compound derivative)FGFR42.6
Thienopyrimidine derivative 30 c-Met25
Thienopyrimidine derivative 30 VEGFR-248
Pyrimidine sulfonamide derivative 16 VEGFR-2140
4-methoxyphenyl pyrimidine derivative 15 VEGFR-298
4-methoxyphenyl pyrimidine derivative 15 EGFR TK71
1H-pyrazolo[3,4-d]pyrimidin-4-amino derivative 5 JAK2-
1H-pyrazolo[3,4-d]pyrimidin-4-amino derivative 6 JAK2-
1H-pyrazolo[3,4-d]pyrimidin-4-amino derivative 7 JAK2-

Note: '-' indicates that the specific IC50 value was not provided in the abstract, but the compound was reported as a potent inhibitor.

Table 2: Inhibitory Activity of this compound Derivatives against Other Enzymes

Compound/DerivativeTarget EnzymeIC50 Value (µM)Reference
Compound 24 β-Glucuronidase2.8 ± 0.10
D-saccharic acid 1,4-lactone (Standard)β-Glucuronidase45.75 ± 2.16
Compound 4p (2-amino-4,6-diarylpyrimidine)α-glucosidase0.087 ± 0.01
Compound 4p (2-amino-4,6-diarylpyrimidine)α-amylase0.189 ± 0.02
Compound 6p (2-amino-4,6-diarylpyrimidine)α-glucosidase0.095 ± 0.03
Compound 6p (2-amino-4,6-diarylpyrimidine)α-amylase0.214 ± 0.03
Rutin (Standard)α-glucosidase0.192 ± 0.02
Rutin (Standard)α-amylase0.224 ± 0.02

Experimental Protocols

The discovery and characterization of this compound-based enzyme inhibitors involve a series of well-defined experimental procedures. Below are detailed methodologies for key experiments.

General Synthesis of this compound Derivatives

A common and versatile method for the synthesis of this compound derivatives involves the condensation of a β-dicarbonyl compound (or its synthetic equivalent) with guanidine. This approach allows for the facile introduction of a wide variety of substituents at the 4- and 6-positions of the pyrimidine ring, enabling extensive exploration of the structure-activity relationship (SAR).

General Procedure:

  • Reaction Setup: To a solution of the β-dicarbonyl compound in a suitable solvent (e.g., ethanol, isopropanol), add an equimolar amount of guanidine hydrochloride and a base (e.g., sodium ethoxide, potassium carbonate).

  • Reaction Conditions: The reaction mixture is typically heated under reflux for several hours to overnight. The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The residue is then partitioned between water and an organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography on silica gel or by recrystallization to afford the desired this compound derivative.

In Vitro Kinase Inhibition Assay

The inhibitory activity of the synthesized compounds against specific protein kinases is determined using an in vitro kinase assay. A widely used method is the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced during the kinase reaction.

Materials:

  • Purified recombinant kinase

  • Kinase-specific substrate (peptide or protein)

  • ATP (Adenosine triphosphate)

  • Test compounds (this compound derivatives) dissolved in DMSO

  • Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Microplate reader (luminometer)

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in the kinase assay buffer.

  • Reaction Mixture Preparation: In a 96-well plate, add the kinase, the specific substrate, and the test compound at various concentrations.

  • Reaction Initiation: Initiate the kinase reaction by adding ATP to each well. The final reaction volume is typically 25-50 µL.

  • Incubation: Incubate the reaction plate at a specific temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).

  • Reaction Termination and ADP Detection: Stop the reaction and measure the amount of ADP produced by following the manufacturer's protocol for the ADP-Glo™ assay. This typically involves adding an ADP-Glo™ Reagent to deplete unused ATP, followed by the addition of a Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

  • Data Acquisition: Measure the luminescence using a microplate reader.

  • IC50 Determination: The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Signaling Pathways and Experimental Workflows

The biological effects of this compound-based enzyme inhibitors are often mediated through their modulation of critical cellular signaling pathways. Understanding these pathways is crucial for elucidating the mechanism of action and predicting the therapeutic potential of these compounds.

General Experimental Workflow for Inhibitor Discovery

The process of discovering and characterizing novel this compound-based enzyme inhibitors typically follows a structured workflow, from initial design and synthesis to comprehensive biological evaluation.

G cluster_0 Discovery & Synthesis cluster_1 In Vitro Evaluation cluster_2 Cellular & In Vivo Studies A Compound Design & Library Synthesis B Purification & Characterization A->B C Enzyme Inhibition Assay B->C D IC50 Determination C->D E Selectivity Profiling D->E F Cell-based Assays E->F G In Vivo Efficacy Models F->G H Pharmacokinetic Studies G->H

Caption: A generalized workflow for the discovery of this compound enzyme inhibitors.

Epidermal Growth Factor Receptor (EGFR) Signaling Pathway

EGFR is a receptor tyrosine kinase that plays a pivotal role in regulating cell proliferation, survival, and differentiation. Dysregulation of the EGFR signaling pathway is a hallmark of many cancers, making it a key target for therapeutic intervention. This compound derivatives have been developed as potent EGFR inhibitors.

G EGF EGF Ligand EGFR EGFR EGF->EGFR Grb2 Grb2 EGFR->Grb2 PI3K PI3K EGFR->PI3K Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR Survival Cell Survival mTOR->Survival Inhibitor This compound Inhibitor Inhibitor->EGFR

Caption: The EGFR signaling pathway and the point of inhibition by 2-aminopyrimidines.

Cyclin-Dependent Kinase (CDK) Signaling in the Cell Cycle

CDKs are a family of protein kinases that regulate the progression of the cell cycle. Their activity is tightly controlled by cyclins and CDK inhibitors. The aberrant activity of CDKs is a common feature of cancer cells. Several this compound derivatives have been developed as potent CDK inhibitors, leading to cell cycle arrest and apoptosis in cancer cells.

G CyclinD Cyclin D CDK46 CDK4/6 CyclinD->CDK46 Rb Rb CDK46->Rb P E2F E2F Rb->E2F G1_S_Genes G1/S Phase Genes E2F->G1_S_Genes CyclinE Cyclin E G1_S_Genes->CyclinE CDK2 CDK2 CyclinE->CDK2 S_Phase S Phase Entry CDK2->S_Phase Inhibitor This compound Inhibitor Inhibitor->CDK46 Inhibitor->CDK2

Caption: The CDK-mediated cell cycle regulation and points of inhibition.

Conclusion

The this compound scaffold has proven to be a highly fruitful starting point for the development of a diverse range of potent and selective enzyme inhibitors. The data and methodologies presented in this guide highlight the significant potential of this chemical class in addressing various therapeutic needs, particularly in oncology. Future research in this area will likely focus on the development of next-generation this compound derivatives with improved pharmacokinetic properties, enhanced selectivity, and the ability to overcome drug resistance. The continued exploration of this versatile scaffold promises to yield novel and effective therapeutic agents for a multitude of diseases.

References

The Pivotal Role of the 2-Aminopyrimidine Scaffold in Modern Drug Design: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The 2-aminopyrimidine core is a privileged heterocyclic scaffold that has emerged as a cornerstone in the development of a diverse array of clinically successful therapeutic agents. Its remarkable versatility, stemming from its unique electronic properties and ability to engage in crucial hydrogen bonding interactions, has rendered it an indispensable building block in modern medicinal chemistry. This technical guide provides a comprehensive analysis of the role of the this compound moiety in the structure and function of approved drugs, with a focus on kinase inhibitors and antimicrobial agents.

Approved Drugs Featuring the this compound Core

The this compound scaffold is a prominent feature in numerous FDA-approved drugs, spanning a range of therapeutic areas. A significant number of these drugs are kinase inhibitors, a class of targeted therapies that have revolutionized the treatment of cancer. Additionally, this scaffold is found in antimicrobial and other important therapeutic agents.

Drug NamePrimary Target(s)Therapeutic Area
Imatinib BCR-ABL, c-KIT, PDGFROncology (Chronic Myeloid Leukemia, Gastrointestinal Stromal Tumors)
Nilotinib BCR-ABL, c-KIT, PDGFROncology (Chronic Myeloid Leukemia)
Palbociclib CDK4, CDK6Oncology (HR+ Breast Cancer)
Ribociclib CDK4, CDK6Oncology (HR+ Breast Cancer)
Abemaciclib CDK4, CDK6Oncology (HR+ Breast Cancer)
Brigatinib ALK, EGFROncology (Non-Small Cell Lung Cancer)
Iclaprim Dihydrofolate Reductase (DHFR)Infectious Diseases (Bacterial Infections)
Avapritinib KIT, PDGFRAOncology (Gastrointestinal Stromal Tumors)
Pralsetinib RETOncology (Thyroid and Lung Cancer)
Fedratinib JAK2, FLT3Oncology (Myelofibrosis)

The this compound Moiety in Kinase Inhibition

The this compound core is particularly prevalent in the design of ATP-competitive kinase inhibitors. The nitrogen atoms at positions 1 and 3 of the pyrimidine ring, along with the exocyclic amino group at position 2, are perfectly poised to form a "hinge-binding" motif. This motif facilitates the formation of crucial hydrogen bonds with the backbone of the kinase hinge region, a flexible loop of amino acids that connects the N- and C-lobes of the kinase domain. This interaction is a key determinant of the inhibitor's potency and selectivity.

BCR-ABL Tyrosine Kinase Inhibitors: Imatinib and Nilotinib

Imatinib, a landmark in targeted cancer therapy, and its second-generation successor, Nilotinib, effectively inhibit the constitutively active BCR-ABL tyrosine kinase, the driver of chronic myeloid leukemia (CML). The this compound scaffold in these drugs is essential for their mechanism of action.[1]

The signaling cascade initiated by the BCR-ABL oncoprotein is complex, involving multiple downstream pathways that promote cell proliferation and survival.[2][3][4][5] Imatinib and Nilotinib, by blocking the ATP-binding site of BCR-ABL, effectively shut down these aberrant signals.

BCR_ABL_Signaling BCR_ABL BCR-ABL (Constitutively Active Kinase) GRB2_SOS GRB2/SOS BCR_ABL->GRB2_SOS PI3K PI3K BCR_ABL->PI3K STAT5 STAT5 BCR_ABL->STAT5 RAS RAS GRB2_SOS->RAS RAF_MEK_ERK RAF/MEK/ERK Pathway RAS->RAF_MEK_ERK Proliferation Cell Proliferation RAF_MEK_ERK->Proliferation AKT AKT/PKB PI3K->AKT mTOR mTOR AKT->mTOR Survival Cell Survival (Inhibition of Apoptosis) AKT->Survival mTOR->Proliferation STAT5->Proliferation STAT5->Survival Imatinib_Nilotinib Imatinib / Nilotinib Imatinib_Nilotinib->BCR_ABL Inhibition CDK46_Signaling Mitogenic_Signals Mitogenic Signals (e.g., Estrogen Receptor Signaling) CyclinD Cyclin D Mitogenic_Signals->CyclinD CDK46_CyclinD CDK4/6-Cyclin D Complex CyclinD->CDK46_CyclinD CDK46 CDK4/6 CDK46->CDK46_CyclinD Rb Rb CDK46_CyclinD->Rb Phosphorylation E2F E2F Rb->E2F Sequesters S_Phase_Genes S-Phase Genes E2F->S_Phase_Genes Activates Transcription G1_S_Transition G1-S Phase Transition S_Phase_Genes->G1_S_Transition Palbociclib_etc Palbociclib / Ribociclib Abemaciclib Palbociclib_etc->CDK46 Inhibition Western_Blot_Workflow Cell_Culture Cell Culture and Drug Treatment Lysis Cell Lysis and Protein Extraction Cell_Culture->Lysis Quantification Protein Quantification Lysis->Quantification SDS_PAGE SDS-PAGE Quantification->SDS_PAGE Transfer Protein Transfer (to Membrane) SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody Incubation (p-Protein) Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection Chemiluminescent Detection Secondary_Ab->Detection Stripping Stripping and Re-probing (Total Protein) Detection->Stripping

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 2-Aminopyrimidines via the Biginelli Reaction

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The Biginelli reaction, a one-pot three-component cyclocondensation, is a cornerstone of heterocyclic chemistry for synthesizing 3,4-dihydropyrimidin-2(1H)-ones (DHPMs) and their analogs.[1][2] A key variation of this reaction replaces urea with guanidine to produce 2-amino-3,4-dihydropyrimidines, a scaffold of significant interest in medicinal chemistry and drug development.[3][4] These compounds exist as tautomers of 3,4-dihydropyrimidin-2(1H)-imines.[3] The 2-aminopyrimidine moiety is a privileged pharmacophore found in numerous therapeutic agents, exhibiting a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

This document provides detailed application notes and experimental protocols for the synthesis of 2-aminopyrimidines using the guanidine-based Biginelli reaction, with a focus on modern, efficient methodologies suitable for library synthesis and drug discovery applications.

Reaction Principle and Mechanism

The synthesis involves the acid-catalyzed condensation of an aldehyde, a β-dicarbonyl compound (such as a β-ketoester or 1,3-diketone), and guanidine. The generally accepted mechanism proceeds through the formation of an N-acyliminium ion intermediate from the reaction of the aldehyde and guanidine. This electrophilic intermediate is then attacked by the enol of the β-dicarbonyl compound. Subsequent cyclization via intramolecular condensation and dehydration yields the final 2-amino-3,4-dihydropyrimidine product.

Biginelli_Mechanism cluster_reactants Reactants cluster_intermediates Reaction Pathway cluster_product Product Aldehyde Aldehyde (R1-CHO) Iminium Acyliminium Ion Intermediate Aldehyde->Iminium + Guanidine, H+ Guanidine Guanidine Dicarbonyl β-Dicarbonyl Compound Enol_Attack Nucleophilic Attack by Enol Dicarbonyl->Enol_Attack Enolization Iminium->Enol_Attack Electrophile Cyclization Intramolecular Cyclization & Dehydration Enol_Attack->Cyclization Product 2-Amino-3,4-dihydropyrimidine Cyclization->Product

Caption: Proposed mechanism for the guanidine-based Biginelli reaction.

Application Notes

The guanidine-based Biginelli reaction offers a straightforward and atom-economical route to a diverse range of this compound derivatives.

Advantages:

  • Operational Simplicity: As a one-pot, three-component reaction, it simplifies synthetic procedures, saving time and resources.

  • Structural Diversity: The ability to vary all three components (aldehyde, β-dicarbonyl, and guanidine) allows for the rapid generation of large compound libraries for biological screening.

  • Pharmacological Relevance: The this compound core is a key structural motif in many biologically active molecules, making this reaction highly relevant for drug discovery.

Challenges and Optimization Strategies:

  • Limited Scope of Classical Methods: Early protocols using guanidine hydrochloride were often limited to aromatic aldehydes and specific β-dicarbonyl compounds like ethyl benzoylacetate, with lower yields for other substrates.

  • Side Product Formation: The formation of double Biginelli adducts can sometimes occur, reducing the yield of the desired product.

  • Modern Solutions:

    • Microwave-Assisted Synthesis: The use of microwave irradiation has been shown to dramatically improve reaction outcomes. It leads to shorter reaction times (often minutes instead of hours), higher yields, and a broader substrate scope that includes aliphatic and sterically hindered aldehydes.

    • Catalyst and Solvent Selection: While traditional methods use strong mineral acids, various Lewis acids (e.g., SnCl₂·2H₂O) and bases (e.g., NaHCO₃) have been employed to optimize the reaction. Ethanol is a common solvent, but solvent-free conditions have also proven effective and align with green chemistry principles.

    • Protected Guanidines: To circumvent issues with direct condensation, multi-step strategies using protected guanidines (e.g., triazone-protected guanidine or pyrazole carboxamidine) have been developed, expanding the reaction's versatility.

Experimental Protocols

The following protocols provide a general framework for the synthesis of 2-aminodihydropyrimidines. Researchers should optimize conditions for their specific substrates.

Protocol 1: Microwave-Assisted Synthesis of 2-Aminodihydropyrimidines

This protocol is adapted from a general and efficient method that leverages microwave heating to accelerate the reaction and improve yields.

Materials:

  • Aldehyde (1.0 mmol, 1.0 equiv)

  • β-Dicarbonyl compound (1.0 mmol, 1.0 equiv)

  • Guanidine hydrochloride (2.0 mmol, 2.0 equiv)

  • Sodium bicarbonate (NaHCO₃) (optional, as base)

  • Ethanol (2-4 mL)

  • Microwave synthesis vial (10 mL) with a magnetic stir bar

Procedure:

  • To a 10 mL microwave synthesis vial equipped with a magnetic stir bar, add the aldehyde (1.0 mmol), the β-dicarbonyl compound (1.0 mmol), and guanidine hydrochloride (2.0 mmol).

  • Add ethanol (2-4 mL) to the vial to dissolve or suspend the reactants.

  • Seal the vial with a cap.

  • Place the vial in the cavity of a microwave synthesizer.

  • Irradiate the mixture at 120 °C for 10-20 minutes. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • After completion, cool the reaction vial to room temperature.

  • Transfer the reaction mixture to a beaker and add cold water (10-20 mL) to precipitate the product.

  • Collect the solid product by vacuum filtration, washing with cold water and then a small amount of cold ethanol or diethyl ether.

  • Dry the product under vacuum. Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol).

Workflow start Start reactants 1. Combine Reactants (Aldehyde, β-Dicarbonyl, Guanidine HCl) in Ethanol start->reactants microwave 2. Microwave Irradiation (120°C, 10-20 min) reactants->microwave cool 3. Cool to Room Temperature microwave->cool precipitate 4. Add Cold Water to Precipitate Product cool->precipitate filter 5. Filter and Wash Solid precipitate->filter dry 6. Dry Under Vacuum filter->dry purify 7. Recrystallize (Optional) dry->purify end End purify->end

Caption: General workflow for microwave-assisted Biginelli synthesis.

Data Presentation: Substrate Scope and Yields

The versatility of the microwave-assisted Biginelli reaction with guanidine is demonstrated by its compatibility with a wide array of aldehydes and β-dicarbonyl compounds. The following tables summarize representative data from the literature.

Table 1: Synthesis of 2-Aminodihydropyrimidines with Various Aldehydes Reaction Conditions: Aldehyde (1 equiv), Ethyl Acetoacetate (1 equiv), Guanidine HCl (2 equiv), Ethanol, Microwave at 120°C, 10 min.

EntryAldehyde (R¹)Product Yield (%)
1Benzaldehyde85
24-Chlorobenzaldehyde91
34-Methoxybenzaldehyde82
42-Naphthaldehyde88
52-Furaldehyde75
6Isovaleraldehyde65

Table 2: Synthesis with Various β-Dicarbonyl Compounds Reaction Conditions: Benzaldehyde (1 equiv), β-Dicarbonyl (1 equiv), Guanidine HCl (2 equiv), Ethanol, Microwave at 120°C, 10 min.

Entryβ-Dicarbonyl CompoundProduct Yield (%)
1Ethyl Acetoacetate85
2Methyl Acetoacetate83
3Ethyl Benzoylacetate78
4Acetylacetone72
5N,N-Dimethylacetoacetamide68

The Biginelli reaction using guanidine is a powerful and highly adaptable method for the synthesis of this compound derivatives. Modern advancements, particularly the use of microwave irradiation, have overcome many of the limitations of classical protocols, enabling rapid and efficient access to structurally diverse compound libraries. For researchers in medicinal chemistry and drug development, this reaction represents a valuable tool for the discovery of novel therapeutic agents.

References

Green Chemistry in Action: Solvent-Free Synthesis of 2-Aminopyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

The synthesis of 2-aminopyrimidine derivatives, a cornerstone in medicinal chemistry, is undergoing a green revolution. Traditional synthesis routes often involve hazardous solvents and harsh conditions. This document details several eco-friendly, solvent-free protocols for the synthesis of these valuable compounds, including microwave-assisted, multicomponent, and catalyst-free methods. These approaches offer significant advantages in terms of reduced environmental impact, operational simplicity, and often, improved yields and reaction times.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for various solvent-free synthesis methods of this compound derivatives, allowing for easy comparison of their efficiency and conditions.

MethodStarting MaterialsCatalyst/BaseTemperature (°C)TimeYield (%)Reference
Microwave-Assisted Substituted chalcone, Guanidine nitrateZinc chloride-3-5 minGood[1]
2-Amino-4-chloro-pyrimidine, Substituted amineTriethylamine120-14015-30 min-[2]
β-Dicarbonyl compound, Urea or GuanidinePotassium hydroxide-7-10 min-[3]
Multicomponent Aromatic aldehyde, Malononitrile, Guanidine carbonateNone (Catalyst-free)1002-3 hoursGood-Excellent[1]
Acetophenone derivatives, Malononitrile, Aldehyde derivatives, Ammonium carbonateNone (Catalyst-free)Room Temperature-High[4]
Conventional Heating 2-Amino-4,6-dichloropyrimidine, Substituted amineTriethylamine80-903-6 hoursGood-Excellent

Experimental Protocols

Protocol 1: Microwave-Assisted Solvent-Free Synthesis from Chalcones

This protocol describes the rapid and efficient synthesis of this compound derivatives from chalcones and guanidine nitrate under solvent-free, microwave-assisted conditions.

Materials:

  • Substituted chalcone (0.01 mol)

  • Guanidine nitrate (0.01 mol)

  • Zinc chloride (6.8 g)

  • Ethanol (for recrystallization)

  • Crushed ice

  • Deionized water

Equipment:

  • Microwave reactor

  • Microwave-safe reaction vessel

  • Stirring bar

  • Filtration apparatus (Büchner funnel, filter paper)

  • Beaker

Procedure:

  • In a microwave-safe reaction vessel, thoroughly mix the substituted chalcone (0.01 mol), guanidine nitrate (0.01 mol), and zinc chloride (6.8 g).

  • Place the vessel in the microwave reactor.

  • Irradiate the mixture at 160 Watts for 3-5 minutes.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • After completion, carefully remove the vessel from the reactor and allow it to cool to room temperature.

  • Pour the reaction mixture over crushed ice.

  • Filter the resulting precipitate, wash it with cold water, and dry.

  • Recrystallize the crude product from ethanol to obtain the pure this compound derivative.

Protocol 2: Catalyst-Free and Solvent-Free Multicomponent Synthesis

This protocol outlines an environmentally benign and operationally simple multicomponent synthesis of substituted 2-aminopyrimidines by heating a mixture of the reactants.

Materials:

  • Aromatic aldehyde (e.g., Benzaldehyde) (1 mmol)

  • Malononitrile (1 mmol)

  • Guanidine carbonate (1.1 mmol)

  • Ethanol (for trituration and washing)

Equipment:

  • Reaction vial or round-bottom flask

  • Heating plate or oil bath

  • Magnetic stirrer and stir bar

  • Filtration apparatus

Procedure:

  • In a reaction vial, combine the aromatic aldehyde (1 mmol), malononitrile (1 mmol), and guanidine carbonate (1.1 mmol).

  • Heat the mixture at 100°C with stirring for 2-3 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Add a small amount of ethanol to the solid mass and triturate to obtain a fine powder.

  • Filter the product, wash with cold ethanol, and dry to afford the pure this compound derivative.

Protocol 3: Solvent-Free Synthesis by Conventional Heating

This method involves the nucleophilic substitution of 2-amino-4,6-dichloropyrimidine with various amines under solvent-free conditions with conventional heating.

Materials:

  • 2-Amino-4,6-dichloropyrimidine (3 mmol)

  • Substituted amine (3 mmol)

  • Triethylamine (6 mmol)

  • Distilled water

  • Ethanol (for crystallization)

Equipment:

  • Reaction vessel (e.g., round-bottom flask)

  • Heating mantle or oil bath

  • Stirring bar

  • Filtration apparatus

Procedure:

  • Finely grind and thoroughly mix 2-amino-4,6-dichloropyrimidine (3 mmol), the desired substituted amine (3 mmol), and triethylamine (6 mmol) in a reaction vessel.

  • Heat the mixture at 80-90°C for 3 to 6 hours, monitoring the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Add distilled water to the reaction mixture to precipitate the product.

  • Filter the precipitate and wash it with water.

  • Crystallize the crude product from ethanol to obtain the pure this compound derivative. In cases where a precipitate does not form upon the addition of water, the water can be removed under a vacuum, and the resulting crude product can be purified by crystallization from ethanol.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the solvent-free synthesis of this compound derivatives.

G A Reactant Mixing (Solvent-Free) B Energy Input (Heating/Microwave) A->B C Reaction Monitoring (TLC) B->C D Work-up (Precipitation/Trituration) C->D E Purification (Filtration/Recrystallization) D->E F Pure this compound Derivative E->F

Caption: General experimental workflow for solvent-free synthesis.

Logical Relationship of Key Components

This diagram shows the logical relationship between the key components in a typical multicomponent reaction for the synthesis of 2-aminopyrimidines.

G cluster_reactants Reactants cluster_conditions Reaction Conditions A Aldehyde F This compound Derivative A->F Multicomponent Reaction B Active Methylene Compound B->F Multicomponent Reaction C Guanidine Source C->F Multicomponent Reaction D Solvent-Free D->F E Energy (Heat/Microwave) E->F

Caption: Logical flow of a multicomponent synthesis reaction.

References

Application Notes and Protocols: The Versatile 2-Aminopyrimidine Scaffold for the Synthesis of Potent Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The 2-aminopyrimidine scaffold is a privileged structure in medicinal chemistry, serving as a cornerstone for the development of numerous potent and selective kinase inhibitors.[1][2] Its ability to form crucial hydrogen bonds with the hinge region of the kinase ATP-binding site makes it an ideal framework for designing targeted therapies against a host of diseases, particularly cancer.[1] This document provides detailed application notes, experimental protocols, and an overview of the signaling pathways modulated by this compound-based kinase inhibitors.

I. Overview of this compound in Kinase Inhibition

The pyrimidine ring system is a fundamental building block in many therapeutic agents due to its structural similarity to the nucleobases of DNA and RNA.[3] In the realm of kinase inhibition, this compound derivatives have been extensively developed as ATP-competitive inhibitors.[3] By strategically modifying the substitution pattern on the pyrimidine core, medicinal chemists can achieve high potency and selectivity against a wide array of kinases, including but not limited to Cyclin-Dependent Kinases (CDKs), Vascular Endothelial Growth Factor Receptor (VEGFR), Epidermal Growth Factor Receptor (EGFR), and Fibroblast Growth Factor Receptor (FGFR).

II. Key Kinase Targets and Signaling Pathways

This compound-based inhibitors have been successfully designed to target several critical signaling pathways implicated in cancer cell proliferation, survival, and angiogenesis.

A. Cyclin-Dependent Kinase (CDK) Signaling

CDKs are key regulators of the cell cycle. Their dysregulation is a hallmark of many cancers. This compound derivatives have been developed as potent inhibitors of various CDKs, leading to cell cycle arrest and apoptosis.

CDK_Signaling_Pathway GrowthFactors Growth Factors RTK Receptor Tyrosine Kinases (RTKs) GrowthFactors->RTK Ras Ras RTK->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK CyclinD Cyclin D ERK->CyclinD CDK46 CDK4/6 CyclinD->CDK46 Rb Rb CDK46->Rb phosphorylates pRb pRb (Inactive) CDK46->pRb E2F E2F Rb->E2F inhibits CyclinE Cyclin E E2F->CyclinE CDK2 CDK2 CyclinE->CDK2 G1_S_Transition G1/S Phase Transition CDK2->G1_S_Transition Inhibitor This compound CDK Inhibitor Inhibitor->CDK46 Inhibitor->CDK2

CDK Signaling Pathway and Inhibition.
B. EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) signaling cascade plays a crucial role in cell proliferation and survival. Mutations and overexpression of EGFR are common in various cancers, making it a prime target for therapeutic intervention.

EGFR_Signaling_Pathway EGF EGF EGFR EGFR EGF->EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization PI3K PI3K Dimerization->PI3K RAS RAS Dimerization->RAS AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Inhibitor This compound EGFR Inhibitor Inhibitor->EGFR

EGFR Signaling Pathway and Inhibition.
C. VEGFR Signaling Pathway

Vascular Endothelial Growth Factor Receptor (VEGFR) signaling is a key driver of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.

VEGFR_Signaling_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Dimerization Dimerization & Autophosphorylation VEGFR2->Dimerization PLCg PLCγ Dimerization->PLCg PI3K PI3K Dimerization->PI3K PKC PKC PLCg->PKC Endothelial Endothelial Cell Proliferation, Migration, & Survival PKC->Endothelial AKT AKT PI3K->AKT AKT->Endothelial Angiogenesis Angiogenesis Endothelial->Angiogenesis Inhibitor This compound VEGFR-2 Inhibitor Inhibitor->VEGFR2

VEGFR-2 Signaling Pathway and Inhibition.

III. Synthesis Protocols

A common and versatile method for synthesizing this compound derivatives involves the condensation of a β-dicarbonyl compound (or its equivalent) with guanidine. Another prevalent approach is the nucleophilic aromatic substitution (SNA_r) on a di-substituted pyrimidine.

A. General Protocol for Synthesis via Condensation

Condensation_Synthesis Start β-Dicarbonyl Compound Reaction Condensation (Polar Solvent, Heat, Base) Start->Reaction Guanidine Guanidine Guanidine->Reaction Product This compound Derivative Reaction->Product Purification Purification (Crystallization/ Chromatography) Product->Purification Final Final Product Purification->Final

Condensation Synthesis Workflow.

Protocol:

  • Reaction Setup: In a round-bottom flask, dissolve the β-dicarbonyl compound in a suitable polar solvent (e.g., ethanol).

  • Addition of Reagents: Add guanidine and a condensing agent (e.g., a base like sodium ethoxide).

  • Reaction: Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture and neutralize it. Extract the product with an appropriate organic solvent.

  • Purification: Purify the crude product by recrystallization or column chromatography to obtain the desired this compound derivative.

B. General Protocol for Synthesis via Nucleophilic Aromatic Substitution (SNA_r)

This method is particularly useful for creating 2,4-disubstituted pyrimidines.

SNAr_Synthesis Start 2,4-Dichloropyrimidine Step1 First Nucleophilic Substitution Start->Step1 Amine1 Amine 1 Amine1->Step1 Intermediate 2-Amino-4-chloropyrimidine Intermediate Step1->Intermediate Step2 Second Nucleophilic Substitution Intermediate->Step2 Amine2 Amine 2 Amine2->Step2 Product 2,4-Diaminopyrimidine Derivative Step2->Product Purification Work-up & Purification Product->Purification Final Final Product Purification->Final

SNA_r Synthesis Workflow.

Protocol:

  • First Substitution: To a solution of 2,4-dichloropyrimidine in a solvent like isopropanol, add one equivalent of the first desired amine and a base (e.g., diisopropylethylamine). Stir at room temperature or with gentle heating.

  • Second Substitution: To the resulting mixture containing the 2-amino-4-chloropyrimidine intermediate, add the second desired amine. This step may require heating to proceed to completion.

  • Work-up and Purification: After the reaction is complete, perform an aqueous work-up and extract the product with an organic solvent. The crude product is then purified by column chromatography.

IV. Quantitative Data on this compound-Based Kinase Inhibitors

The following tables summarize the inhibitory activities of several reported this compound derivatives against various kinases.

Compound IDTarget KinaseIC50 (nM)Reference
CDK Inhibitors
Compound 8eCDK988.4
Compound 22CDK77.21
FLT3 Inhibitors
Compound 30FLT31.5
Compound 36FLT37.2
FGFR4 Inhibitors
Compound 2nFGFR42.6
VEGFR-2 Inhibitors
Compound 8dVEGFR-2120
Compound 9cVEGFR-2170
Thieno[2,3-d]pyrimidine 21eVEGFR-221
EGFR Inhibitors
Pyrrolo[2,3-d]pyrimidine 46EGFR3.76
Pyrrolo[2,3-d]pyrimidine 48EGFR3.63
Pyrido[3,4-d]pyrimidine 45EGFR L858R/T790M23.3
Dual-Target Inhibitors
Compound 8eHDAC1168.9
Compound 9eFLT3/HDAC130.4 / 52.4
Compound 7BRD4/PLK142 µM / 20 µM

V. In Vitro Kinase Inhibition Assay Protocol

A generalized protocol for determining the in vitro inhibitory activity of synthesized compounds against a target kinase is provided below.

Kinase_Assay_Workflow Preparation Prepare Reagents: - Kinase - Substrate - ATP - Test Compound Plate Plate Test Compound (Various Concentrations) Preparation->Plate Incubation1 Add Kinase & Substrate Pre-incubate Plate->Incubation1 Reaction Initiate Reaction (Add ATP) Incubation1->Reaction Incubation2 Incubate at 30°C Reaction->Incubation2 Termination Terminate Reaction Incubation2->Termination Detection Detect Phosphorylated Substrate Termination->Detection Analysis Data Analysis (Calculate IC50) Detection->Analysis

In Vitro Kinase Assay Workflow.

Protocol:

  • Reagent Preparation: Prepare solutions of the target kinase, its specific substrate, ATP, and the test compound (dissolved in DMSO).

  • Plating: In a microplate, add the test compounds at various concentrations. Include positive (kinase without inhibitor) and negative (no kinase) controls.

  • Pre-incubation: Add the kinase and substrate solution to each well and pre-incubate to allow the compound to bind to the kinase.

  • Reaction Initiation: Start the kinase reaction by adding the ATP solution.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 30-60 minutes).

  • Termination and Detection: Stop the reaction and quantify the amount of phosphorylated substrate using an appropriate detection method (e.g., fluorescence, luminescence, or radioactivity).

  • Data Analysis: Calculate the IC50 values from the dose-response curves.

VI. Conclusion

The this compound scaffold remains a highly valuable and versatile platform for the design and synthesis of novel kinase inhibitors. Its favorable drug-like properties and proven ability to interact with the kinase hinge region have led to the development of numerous clinical candidates and approved drugs. The synthetic protocols and biological evaluation methods outlined in this document provide a solid foundation for researchers in the field of drug discovery to explore the full potential of this remarkable scaffold in developing next-generation targeted therapies.

References

Application Notes: 2-Aminopyrimidine in the Development of Anti-plasmodial Agents

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The 2-aminopyrimidine scaffold is a privileged heterocyclic structure in medicinal chemistry, recognized for its significant therapeutic potential across various diseases. In the fight against malaria, a devastating parasitic disease caused by Plasmodium species, derivatives of this compound have emerged as a crucial class of compounds for the development of novel anti-plasmodial agents.[1] The emergence and spread of drug-resistant Plasmodium falciparum strains necessitate the discovery of new drugs with novel mechanisms of action.[2][3] The versatility of the this compound core allows for structural modifications that can target different essential pathways in the parasite's lifecycle, making it an attractive starting point for drug design and development.

These compounds have been shown to inhibit various critical targets within the parasite, including enzymes in the folate biosynthesis pathway like P. falciparum dihydrofolate reductase (PfDHFR) and essential parasite-specific kinases. This document provides an overview of the application of this compound derivatives as anti-plasmodial agents, including quantitative activity data, detailed experimental protocols, and diagrams of relevant biological pathways and experimental workflows.

Data Presentation: Anti-plasmodial Activity

The following table summarizes the in vitro anti-plasmodial activity of selected this compound derivatives against chloroquine-sensitive (CQS, 3D7) and chloroquine-resistant (CQR, K1) strains of P. falciparum. The half-maximal inhibitory concentration (IC50) is a measure of the effectiveness of a compound in inhibiting parasite growth.

Compound IDR Group (at C-4 of Pyrimidine)Linker (between Pyrimidine and Quinoline)IC50 (nM) vs. 3D7 (CQS)IC50 (nM) vs. K1 (CQR)Reference
10c Phenyl-(CH2)4-206.5100.2
10m Methyl-(CH2)4-42.1250.6
10o m-Nitrophenyl-(CH2)4-10.515.6
10r o-Nitrophenyl-(CH2)4-15.63.6
Chloroquine N/AN/A9.8201.8
Artesunate N/AN/A1.92.8

Data extracted from Singh K, et al. Eur J Med Chem. 2012. This study highlights that modifications to the C-4 phenyl group and the length of the alkyl spacer significantly influence anti-plasmodial activity. Compound 10r , with an ortho-nitrophenyl group, was found to be exceptionally potent against the resistant K1 strain, with an IC50 value of 3.6 nM.

Experimental Protocols

Detailed methodologies for the synthesis, in vitro screening, and mechanism of action studies of this compound-based anti-plasmodial agents are provided below.

Protocol 1: General Synthesis of this compound based 4-Aminoquinolines

This protocol is based on the multi-step synthesis described by Singh et al. (2012).

  • Step 1: Biginelli Condensation:

    • A mixture of an appropriate aromatic aldehyde, ethyl acetoacetate, and urea or thiourea is refluxed in ethanol in the presence of a catalytic amount of HCl.

    • The reaction mixture is cooled, and the resulting precipitate (dihydropyrimidinone, DHPM) is filtered, washed with cold ethanol, and dried.

  • Step 2: Dehydrogenation/Aromatization:

    • The synthesized DHPM is dissolved in a suitable solvent (e.g., xylene) and treated with an oxidizing agent (e.g., sulfur) at reflux to aromatize the dihydropyrimidine ring to a pyrimidine-2-thiol.

  • Step 3: S-Alkylation and Nucleophilic Substitution:

    • The pyrimidine-2-thiol is reacted with an alkylating agent (e.g., methyl iodide) to form a 2-(methylthio)pyrimidine intermediate.

    • This intermediate is then subjected to nucleophilic substitution with an N-Boc protected diamine.

  • Step 4: Deprotection and Coupling with 4-Aminoquinoline:

    • The Boc protecting group is removed under acidic conditions (e.g., trifluoroacetic acid).

    • The resulting free amine is coupled with 7-chloro-4-aminoquinoline in a suitable solvent to yield the final this compound based 4-aminoquinoline hybrid.

    • The final product is purified by column chromatography.

Protocol 2: In Vitro Anti-plasmodial Activity Assay (SYBR Green I-based)

This assay measures parasite proliferation by quantifying the amount of parasitic DNA.

  • Parasite Culture:

    • P. falciparum strains (e.g., 3D7 and K1) are maintained in continuous culture in human O+ erythrocytes at 37°C in RPMI 1640 medium supplemented with 10% human serum, 25 mM HEPES, and 25 mM NaHCO3, under a gas mixture of 5% CO2, 5% O2, and 90% N2.

    • Cultures are synchronized at the ring stage using 5% D-sorbitol treatment.

  • Assay Procedure:

    • Prepare stock solutions of test compounds in DMSO.

    • In a 96-well microtiter plate, add 100 µL of synchronized parasite culture (2% parasitemia, 2% hematocrit) to wells containing serial dilutions of the test compounds.

    • Include positive (parasites with no drug) and negative (uninfected erythrocytes) controls.

    • Incubate the plates for 72 hours under the conditions described in step 1.

  • DNA Quantification:

    • After incubation, lyse the cells by adding 100 µL of lysis buffer containing SYBR Green I dye to each well.

    • Incubate the plates in the dark at room temperature for 1 hour.

    • Measure fluorescence using a microplate reader with excitation and emission wavelengths of 485 nm and 530 nm, respectively.

  • Data Analysis:

    • Calculate the percentage of parasite growth inhibition relative to the positive control.

    • Determine the IC50 value by plotting the percentage inhibition against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve using appropriate software.

Protocol 3: Cytotoxicity Assay (Resazurin-based)

This assay assesses the toxicity of compounds against a mammalian cell line (e.g., L-6 rat skeletal myoblasts).

  • Cell Culture:

    • Culture L-6 cells in RPMI 1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Assay Procedure:

    • Seed 10,000 cells per well in a 96-well plate and allow them to attach overnight.

    • Add serial dilutions of the test compounds to the wells and incubate for 72 hours.

    • Add 20 µL of resazurin solution (0.125 mg/mL) to each well and incubate for another 2-4 hours.

  • Data Analysis:

    • Measure the fluorescence (Excitation: 530 nm, Emission: 590 nm). The fluorescence intensity is proportional to the number of viable cells.

    • Calculate the 50% cytotoxic concentration (CC50) in the same way as the IC50.

    • The selectivity index (SI) is calculated as the ratio of CC50 to IC50. A higher SI value indicates greater selectivity for the parasite over mammalian cells.

Protocol 4: PfDHFR Enzyme Inhibition Assay

This spectrophotometric assay measures the activity of the PfDHFR enzyme.

  • Reagents and Enzyme:

    • Recombinant PfDHFR enzyme can be expressed and purified from E. coli.

    • Assay buffer: 50 mM Tris-HCl (pH 7.5), 1 mM DTT.

    • Substrates: Dihydrofolate (DHF) and NADPH.

  • Assay Procedure:

    • In a 96-well UV-transparent plate, add the assay buffer, NADPH, and varying concentrations of the this compound inhibitor.

    • Add the PfDHFR enzyme and incubate for 10 minutes at room temperature.

    • Initiate the reaction by adding DHF.

    • Monitor the decrease in absorbance at 340 nm for 10-15 minutes, which corresponds to the oxidation of NADPH.

  • Data Analysis:

    • Calculate the initial reaction velocity for each inhibitor concentration.

    • Determine the IC50 value by plotting the percentage of enzyme inhibition against the log of the inhibitor concentration.

Visualizations: Pathways and Workflows

Signaling and Metabolic Pathways

Folate_Pathway DHF Dihydrofolate (DHF) PfDHFR Plasmodium falciparum Dihydrofolate Reductase (PfDHFR) DHF->PfDHFR THF Tetrahydrofolate (THF) DNA DNA Synthesis THF->DNA PfDHFR->THF NADPH -> NADP+ Inhibitor 2,4-Diaminopyrimidine (e.g., Pyrimethamine) Inhibitor->PfDHFR

Caption: Inhibition of the P. falciparum folate biosynthesis pathway by DHFR inhibitors.

Kinase_Inhibition_Pathway cluster_kinase Kinase Activity PfKinase Plasmodium Kinase (e.g., PfPI4K, PfPKG) ATP ATP Substrate Protein/Lipid Substrate ADP ADP PhosphoSubstrate Phosphorylated Substrate Downstream Signaling\n(e.g., Parasite Growth, Egress) Downstream Signaling (e.g., Parasite Growth, Egress) PhosphoSubstrate->Downstream Signaling\n(e.g., Parasite Growth, Egress) Inhibitor This compound Kinase Inhibitor Inhibitor->PfKinase

Caption: Mechanism of action for this compound-based kinase inhibitors.

Experimental and Logical Workflows

Drug_Discovery_Workflow cluster_synthesis Chemical Synthesis cluster_invitro In Vitro Screening cluster_moa Mechanism of Action cluster_optimization Lead Optimization Synthesis Synthesis of This compound Library Antiplasmodial Anti-plasmodial Assay (IC50 vs. P. falciparum) Synthesis->Antiplasmodial Cytotoxicity Cytotoxicity Assay (CC50 vs. Mammalian Cells) Synthesis->Cytotoxicity SI Calculate Selectivity Index (SI = CC50 / IC50) Antiplasmodial->SI Cytotoxicity->SI MOA Target Identification (e.g., DHFR, Kinase Assays) SI->MOA High SI SAR Structure-Activity Relationship (SAR) Studies MOA->SAR LeadOpt Lead Optimization SAR->LeadOpt LeadOpt->Synthesis Iterative Design

Caption: General workflow for the development of anti-plasmodial agents.

SAR_Logic Core { this compound Core | Essential for activity} Linker { Linker | -(CH2)n- | Optimal length (n=4) crucial for potency} Core->Linker Connects Substituent { C4-Substituent | -Phenyl, -Methyl, etc. | Influences activity against resistant strains} Core->Substituent Bears Pharmacophore { Second Pharmacophore | 4-Aminoquinoline | Targets heme, enhances activity} Linker->Pharmacophore Connects

Caption: Structure-Activity Relationship (SAR) logic for hybrid compounds.

References

Application Notes and Protocols for the Synthesis of 2-Amino-4,6-diarylpyrimidines

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

2-Amino-4,6-diarylpyrimidines are a class of heterocyclic compounds of significant interest to the pharmaceutical and medicinal chemistry sectors. The pyrimidine scaffold is a core structure in numerous biologically active molecules, including antiviral, antitumor, and anti-inflammatory agents.[1] The synthesis of this scaffold, typically through the cyclocondensation of a 1,3-diaryl-2-en-1-one (chalcone) with a guanidine salt, is a fundamental reaction for generating diverse molecular libraries for drug discovery and development. This document provides detailed protocols for conventional and microwave-assisted synthesis of these valuable compounds.

Method 1: Conventional Thermal Synthesis

This method involves the reaction of a substituted chalcone with a guanidine salt in a suitable solvent under reflux. It is a well-established and reliable procedure for obtaining 2-amino-4,6-diarylpyrimidines.

Experimental Protocol

Materials and Reagents:

  • Substituted 1,3-diaryl-2-en-1-one (Chalcone)

  • Guanidine Carbonate or Guanidine Hydrochloride

  • Dimethylformamide (DMF) or Ethanol

  • Potassium Hydroxide (KOH) (if using Guanidine Hydrochloride)

  • Deionized Water

  • Ethanol (for recrystallization)

  • Standard laboratory glassware (round-bottom flask, condenser, etc.)

  • Heating mantle and magnetic stirrer

  • Filtration apparatus (Büchner funnel)

  • Thin Layer Chromatography (TLC) apparatus

Procedure:

  • Reaction Setup : In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine the substituted chalcone (1.0 mmol) and guanidine carbonate (1.0 mmol).[2] Alternatively, use guanidine hydrochloride (3.0 mmol) with a base like 50% KOH (4 mL).[3][4]

  • Solvent Addition : Add a suitable solvent such as Dimethylformamide (DMF) or ethanol (10 mL).[2]

  • Reaction : Heat the mixture to reflux with continuous stirring. Reaction times can vary from 3 to 12 hours depending on the specific substrates and solvent used. Monitor the reaction's progress using Thin Layer Chromatography (TLC).

  • Work-up : After completion, cool the reaction mixture to room temperature and pour it into a beaker containing cold water.

  • Isolation : A solid precipitate will form. Collect the solid product by vacuum filtration using a Büchner funnel and wash it thoroughly with water.

  • Purification : Dry the crude product. Further purification can be achieved by recrystallization from a suitable solvent, such as ethanol, to yield the pure 2-amino-4,6-diarylpyrimidine.

  • Characterization : Confirm the structure and purity of the final compound using analytical techniques such as IR, ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.

Method 2: Microwave-Assisted Synthesis

Microwave-assisted organic synthesis offers a significant advantage by reducing reaction times from hours to minutes and often improving yields. This high-efficiency method is increasingly popular for rapid library synthesis.

Experimental Protocol

Materials and Reagents:

  • Substituted 1,3-diaryl-2-en-1-one (Chalcone)

  • Guanidine Hydrochloride

  • Sodium Hydroxide (NaOH)

  • Ethanol (96%)

  • Toluene

  • Microwave reactor

  • Standard laboratory glassware suitable for microwave synthesis

Procedure:

  • Reagent Preparation : Prepare a mixture of the substituted chalcone (0.01 mol), guanidine hydrochloride (0.015 mol), and sodium hydroxide (0.045 mol) in a microwave-safe reaction vessel.

  • Solvent Addition : Add 2 mL of water and 5 mL of 96% ethanol to the mixture.

  • Microwave Irradiation : Place the vessel in a domestic microwave oven and irradiate at 750 Watts for approximately 10 minutes. An alternative solvent-free method involves mixing the reagents with a small amount of water and irradiating for 2-3 minutes.

  • Work-up : After irradiation, cool the mixture to room temperature. If necessary, concentrate the mixture to induce precipitation.

  • Isolation : Filter the separated solid product.

  • Purification : Recrystallize the crude product from an appropriate solvent system, such as an ethanol/toluene mixture (1:1 volume ratio), to obtain pure crystals of the 2-amino-4,6-diarylpyrimidine.

  • Characterization : Verify the product's identity and purity using spectroscopic methods (IR, NMR, MS).

Data Presentation: Comparison of Synthetic Protocols

The following table summarizes quantitative data from various reported syntheses of 2-amino-4,6-diarylpyrimidines, allowing for easy comparison of different methodologies.

EntryAr¹ GroupAr² GroupReagentSolventMethodTimeTemp. (°C)Yield (%)Reference
1PhenylPhenylGuanidinium CarbonateDMFConventional3 hReflux85
24-Methoxyphenyl3,4-DimethoxyphenylGuanidinium CarbonateDMFConventional3 hReflux65
3Phenyl4-NitrophenylGuanidine CarbonateDMFConventional4 h160Good
4Phenyl3,4,5-TrimethoxyphenylGuanidine CarbonateDMFConventional4 h140Good
5Substituted ArylSubstituted ArylGuanidine HCl / NaOHEthanol/WaterMicrowave10 min-High
6Substituted ArylSubstituted ArylGuanidine HCl / NaOHWater (minimal)Microwave2-3 min-High
7PhenylPhenylGuanidine HCl / KOHEthanolConventional12 hReflux18-51

Visualizations

General Reaction Scheme

The core reaction involves the cyclocondensation of a chalcone with guanidine to form the 2-aminopyrimidine ring.

Caption: General reaction for 2-amino-4,6-diarylpyrimidine synthesis.

Experimental Workflow

The following diagram illustrates the typical laboratory workflow for the synthesis, purification, and analysis of 2-amino-4,6-diarylpyrimidines.

G Start Starting Materials (Chalcone, Guanidine Salt, Solvent) Mixing Combine & Mix Reagents in Reaction Vessel Start->Mixing Reaction Reaction (Conventional Heating or Microwave) Mixing->Reaction Monitoring Monitor Progress (TLC) Reaction->Monitoring Check Completion Workup Quench Reaction (Pour into Cold Water) Reaction->Workup Isolation Isolate Crude Product (Vacuum Filtration) Workup->Isolation Purification Purify Product (Recrystallization) Isolation->Purification FinalProduct Pure 2-Amino-4,6-diarylpyrimidine Purification->FinalProduct Analysis Characterization (NMR, IR, MS) FinalProduct->Analysis

Caption: Step-by-step workflow for synthesis and analysis.

References

Application Notes and Protocols: Synthesis of 2-Aminopyrimidine Derivatives as Potent β-Glucuronidase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the synthesis and evaluation of 2-aminopyrimidine derivatives as inhibitors of β-glucuronidase. Elevated activity of β-glucuronidase is linked to various pathological conditions, including certain cancers and inflammatory diseases, making it a significant therapeutic target.[1][2] The protocols outlined below are based on successful methodologies reported in peer-reviewed literature.

The this compound scaffold is a privileged structure in medicinal chemistry, known for its diverse biological activities.[1] By modifying this core structure, potent and selective inhibitors of β-glucuronidase can be developed. This document details the synthetic route, biological screening protocol, and structure-activity relationship (SAR) data for a series of these compounds.

I. Synthetic Protocol: Solvent-Free Synthesis of this compound Derivatives

This protocol describes a solvent-free and catalyst-free method for synthesizing this compound derivatives, which is both efficient and environmentally friendly.[3] The synthesis involves a nucleophilic substitution reaction between 2-amino-4,6-dichloropyrimidine and various substituted amines.

Materials:

  • 2-amino-4,6-dichloropyrimidine

  • Substituted amines (various)

  • Triethylamine (TEA)

  • Ethanol

  • Distilled water

  • Thin Layer Chromatography (TLC) plates (Silica gel)

  • Hexane

  • Ethyl acetate

Equipment:

  • Round bottom flask or reaction vial

  • Heating mantle or oil bath with temperature control

  • Magnetic stirrer

  • Buchner funnel and filter paper

  • Rotary evaporator (optional)

  • Melting point apparatus

  • NMR, EI-MS, HREI-MS for characterization

Procedure:

  • In a clean, dry reaction vessel, combine 2-amino-4,6-dichloropyrimidine (3 mmol), the desired substituted amine (3 mmol), and triethylamine (6 mmol).

  • Heat the finely ground mixture at 80–90 °C under solvent-free conditions.

  • Monitor the progress of the reaction using Thin Layer Chromatography (TLC) with a hexane and ethyl acetate solvent system.

  • Upon completion of the reaction, add distilled water to the reaction mixture.

  • Collect the resulting precipitate by filtration.

  • Wash the precipitate with water and then crystallize it from ethanol to obtain the purified this compound derivative.

  • In cases where precipitation does not occur upon adding water, remove the water under vacuum and crystallize the crude product from ethanol.

  • Characterize the final compounds using spectroscopic methods (e.g., NMR, Mass Spectrometry) and determine the melting point.

II. Biological Evaluation: In Vitro β-Glucuronidase Inhibition Assay

The following protocol outlines the spectrophotometric assay used to determine the β-glucuronidase inhibitory activity of the synthesized this compound derivatives.

Materials:

  • β-Glucuronidase enzyme (e.g., from E. coli)

  • p-nitrophenyl-β-D-glucuronide (substrate)

  • Synthesized this compound derivatives (test compounds)

  • D-saccharic acid 1,4-lactone (standard inhibitor)

  • Buffer solution (e.g., Sodium Acetate Buffer)

  • DMSO (for dissolving compounds)

  • 96-well microplate

  • Microplate reader (spectrophotometer)

Procedure:

  • Prepare stock solutions of the test compounds and the standard inhibitor in DMSO.

  • In a 96-well plate, add the buffer solution, the β-glucuronidase enzyme solution, and the test compound solution (or standard/DMSO for control).

  • Pre-incubate the mixture at a specified temperature (e.g., 37 °C).

  • Initiate the enzymatic reaction by adding the substrate, p-nitrophenyl-β-D-glucuronide.

  • Measure the absorbance at a specific wavelength (e.g., 405 nm) over time to monitor the formation of p-nitrophenol.

  • Calculate the percentage of inhibition for each compound concentration.

  • Determine the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.

III. Data Presentation: β-Glucuronidase Inhibitory Activity

The inhibitory activities of the synthesized this compound derivatives are summarized below. The data highlights the structure-activity relationship and identifies the most potent compounds.

Compound IDSubstituent GroupIC50 (µM)Notes on Structure-Activity Relationship (SAR)
Standard D-saccharic acid 1,4-lactone45.75 ± 2.16Standard inhibitor for comparison.
24 Piperazinyl substituent at C-42.8 ± 0.10Most potent inhibitor in the series. The piperazinyl group is crucial for high activity.
25 4-Phenylpiperazinyl at C-4InactiveThe addition of a phenyl group to the piperazine moiety leads to a complete loss of activity.
4 Methoxy substituent at C-4 of phenyl ringInactive
8 Butoxy substituent at C-4 of phenyl ring72.0 ± 6.20Longer alkoxy chains appear to be important for activity.
9 Octyloxy substituent at C-4 of phenyl ring126.43 ± 6.16
21 Methyl substituent at C-4 of phenyl ringInactive
22 Ethyl substituent at C-4 of phenyl ring300.25 ± 12.5Increasing the alkyl chain length from methyl to butyl increases inhibitory activity.
23 Butyl substituent at C-4 of phenyl ring126.43 ± 6.16

Note: The specific structures of all 27 compounds from the primary study can be found in the cited literature.

IV. Visualized Workflows and Pathways

The following diagrams illustrate the experimental workflow for the synthesis and evaluation of this compound derivatives as β-glucuronidase inhibitors.

G synthesis_node Synthesis of this compound Derivatives purification_node Purification and Characterization synthesis_node->purification_node Crude Product screening_node In Vitro β-Glucuronidase Inhibition Assay purification_node->screening_node Pure Compounds data_analysis_node Data Analysis (IC50) and SAR Studies screening_node->data_analysis_node Inhibition Data

Caption: Experimental workflow from synthesis to data analysis.

G start_node Start: 2-amino-4,6-dichloropyrimidine + Substituted Amine + TEA reaction_node Heat at 80-90°C (Solvent-free) start_node->reaction_node monitoring_node Monitor by TLC reaction_node->monitoring_node workup_node Add Water and Filter monitoring_node->workup_node Reaction Complete crystallization_node Crystallize from Ethanol workup_node->crystallization_node product_node Purified this compound Derivative crystallization_node->product_node

Caption: Detailed workflow for the synthesis and purification steps.

V. Conclusion and Future Directions

The presented protocols provide a robust framework for the synthesis and evaluation of this compound derivatives as β-glucuronidase inhibitors. The structure-activity relationship data indicates that the substituent at the C-4 position of the pyrimidine ring plays a critical role in determining inhibitory potency. Specifically, the presence of a piperazinyl group was shown to be highly effective. Further optimization of this scaffold, guided by the SAR insights, could lead to the discovery of even more potent and selective inhibitors for potential therapeutic development. In silico studies, such as molecular docking, can also be employed to further understand the binding modes of these inhibitors with the β-glucuronidase enzyme.

References

Application Notes & Protocols: Three-Component Synthesis of 2-Aminopyrimidine-5-carbonitriles

Author: BenchChem Technical Support Team. Date: November 2025

For: Researchers, Scientists, and Drug Development Professionals

Introduction

2-Aminopyrimidines are a foundational scaffold in medicinal chemistry and drug development, present in a wide array of pharmaceuticals with diverse biological activities, including anticancer, antiviral, and antibacterial properties.[1][2] Traditional multi-step syntheses of these compounds often involve harsh reaction conditions, hazardous solvents, and lengthy procedures.[3] Three-component reactions (TCRs) offer a highly efficient, atom-economical, and environmentally benign alternative for constructing complex molecules like this compound-5-carbonitriles in a single step from simple precursors.[4]

This document provides detailed protocols for the synthesis of this compound-5-carbonitriles via a Biginelli-like three-component reaction of an aldehyde, an α-cyanoketone, and a guanidine derivative. Various methodologies are presented, including conventional heating, microwave-assisted synthesis, and ultrasound-assisted protocols, to accommodate different laboratory setups and yield optimization requirements.

General Reaction Scheme

The core reaction involves the condensation of three primary components: a guanidine salt, an aldehyde, and an α-cyanoketone. This one-pot sequence proceeds through condensation, nucleophilic addition, cyclization, and subsequent spontaneous aromatization to yield the desired this compound-5-carbonitrile.

G r1 Guanidine plus1 + r2 Aldehyde plus2 + r3 α-Cyanoketone arrow_node p1 This compound- 5-carbonitrile arrow_node->p1 One-Pot [Catalyst, Heat/MW/US]

Caption: General three-component reaction for synthesis.

Reaction Mechanism

While the exact mechanism has not been exhaustively established experimentally, a rational Biginelli-like reaction sequence is widely proposed. The process is believed to initiate with a condensation reaction, followed by a series of nucleophilic additions, cyclization, and a final spontaneous aromatization step to form the stable pyrimidine ring.

G A 1. Knoevenagel Condensation (Aldehyde + α-Cyanoketone) B 2. Michael Addition (Guanidine adds to intermediate) A->B Forms enone intermediate C 3. Intramolecular Cyclization (Nucleophilic attack) B->C Forms cyclic intermediate D 4. Dehydration & Aromatization (Spontaneous) C->D Forms dihydropyrimidine E Final Product D->E Yields stable aromatic ring

Caption: Proposed Biginelli-like reaction mechanism pathway.

Experimental Protocols

Protocol 1: Conventional Base-Catalyzed Synthesis

This method relies on conventional heating in the presence of an inorganic base. Solvents like DMF or dioxane are typically used.

Materials:

  • Guanidine hydrochloride

  • Substituted aldehyde

  • Substituted α-cyanoketone (e.g., benzoylacetonitrile)

  • Anhydrous sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃)

  • Dimethylformamide (DMF) or Dioxane

  • Round-bottom flask with reflux condenser

  • Stirring plate with heating mantle

Procedure:

  • To a round-bottom flask, add the aldehyde (1.0 mmol), α-cyanoketone (1.0 mmol), guanidine hydrochloride (1.2 mmol), and sodium carbonate (1.5 mmol).

  • Add 10 mL of DMF as the solvent.

  • Equip the flask with a reflux condenser and place it on a heating mantle.

  • Stir the mixture and heat to 80-100 °C.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC). Reaction times can vary from 4 to 18 hours.

  • Upon completion, allow the mixture to cool to room temperature.

  • Pour the reaction mixture into a beaker containing crushed ice or cold water to precipitate the product.

  • Collect the solid precipitate by vacuum filtration through a Büchner funnel.

  • Wash the solid with cold water and a small amount of cold ethanol.

  • Dry the crude product and purify by recrystallization from a suitable solvent (e.g., ethanol or isopropanol) or by column chromatography.

Protocol 2: Microwave-Assisted Synthesis

Microwave irradiation offers a significant acceleration of the reaction, drastically reducing reaction times from hours to minutes and often improving yields.

Materials:

  • Guanidine nitrate or hydrochloride

  • Substituted chalcone or aldehyde/β-dicarbonyl pair

  • Zinc chloride (optional catalyst) or a base like ethanolic sodium hydroxide

  • Ethanol

  • Microwave-safe reaction vessel with a magnetic stirrer

  • Microwave reactor

Procedure:

  • In a microwave-safe vessel, combine the aldehyde (1.0 mmol), β-dicarbonyl compound (1.0 mmol), and guanidine hydrochloride (1.5 mmol).

  • Add 5 mL of ethanol.

  • Seal the vessel and place it in the microwave reactor.

  • Irradiate the mixture at 120 °C for 10-15 minutes. Monitor pressure to ensure it remains within safe limits.

  • After irradiation, cool the vessel to room temperature using a compressed air stream.

  • Pour the cooled mixture over crushed ice.

  • Filter the resulting precipitate, wash with cold water, and dry.

  • Recrystallize the crude product from ethanol to obtain the pure compound.

Protocol 3: Ultrasound-Assisted Synthesis

Sonochemical methods provide an efficient, low-temperature alternative to conventional heating, promoting reactions through acoustic cavitation.

Materials:

  • Guanidine hydrochloride

  • β-dicarbonyl compound (e.g., acetylacetone)

  • Sodium carbonate (Na₂CO₃)

  • Water or Ethanol

  • Reaction flask or beaker

  • Ultrasonic probe or bath

Procedure:

  • In a 50 mL round-bottom flask, dissolve guanidine hydrochloride (0.052 mol) and sodium carbonate (0.052 mol) in 15 mL of water.

  • Add the β-dicarbonyl compound (0.052 mol) to the mixture.

  • Place the reaction vessel in a preheated water bath at 60-70 °C.

  • Immerse an ultrasonic probe into the reaction mixture or place the flask in an ultrasonic bath.

  • Irradiate the mixture with ultrasound for approximately 30 minutes with continuous stirring.

  • Monitor reaction completion by TLC.

  • Once complete, cool the mixture to room temperature, which should cause the product to precipitate.

  • Filter the product using a Büchner funnel, wash with a small amount of cold water, and dry.

Data Presentation: Comparison of Protocols

The choice of methodology can significantly impact reaction efficiency. The following table summarizes typical results achieved under different conditions.

MethodCatalyst / BaseSolventTemp. (°C)TimeYield (%)Reference
ConventionalNa₂CO₃DMF100 °C4-18 h45-89%
MicrowaveNoneEthanol120 °C10 min36-91%
MicrowaveNa₂CO₃DMF-10-15 minModerate to Excellent
UltrasoundNa₂CO₃Water60-70 °C30 minHigh

General Experimental Workflow

The overall process from reaction setup to final product purification follows a standardized workflow, which can be adapted based on the chosen heating method and purification requirements.

G A 1. Mix Reactants (Aldehyde, Ketone, Guanidine, Solvent, Catalyst/Base) B 2. Apply Energy (Conventional Heat, Microwave, or Ultrasound) A->B C 3. Monitor Reaction (via Thin Layer Chromatography) B->C D 4. Work-up (Cooling & Precipitation) C->D E 5. Isolation (Vacuum Filtration) D->E F 6. Purification (Recrystallization or Column Chromatography) E->F G 7. Characterization (NMR, IR, MS) F->G

Caption: Standard laboratory workflow for synthesis and analysis.

References

Application Notes and Protocols for Molecular Docking of 2-Aminopyrimidine-Based Compounds

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-Aminopyrimidine derivatives represent a privileged scaffold in medicinal chemistry, exhibiting a wide range of biological activities, including anticancer and antimicrobial effects.[1] Molecular docking is a crucial computational technique used to predict the binding orientation and affinity of these compounds with their protein targets.[2] This document provides a detailed protocol for performing molecular docking studies on this compound-based compounds, guidance on data interpretation, and examples of their interactions with relevant biological targets.

Data Presentation: Docking Performance of this compound Derivatives

The following tables summarize the molecular docking performance of various this compound derivatives against key protein targets implicated in cancer and infectious diseases.

Table 1: Docking Performance against Cancer-Related Protein Kinases

Compound IDTarget ProteinPDB IDDocking Score (kcal/mol)Key Interacting ResiduesSoftware/MethodReference
Imatinib AnalogAbl Kinase2HYYNot specifiedThr315, Met318Surflex-Dock[3]
Compound 5aVEGFR-23VHE-10.32Glu917, Cys919, Asp1046MOE[4]
Compound 7PLK13FC2Not specifiedCys67, Cys133, Leu59, Phe183Not specified
Compound 4PLK13FC2-6.88Cys67, Cys133, Leu59, Phe183Not specified
Compound 8eCDK9Not specifiedNot specified (IC50 = 88.4 nM)Not specifiedNot specified
Compound 2gCDK1HCK-8.7Not specifiedNot specified
Not specifiedIGF1RNot specifiedStrong binding affinityNot specifiedNot specified
Not specifiedEGFRNot specifiedStrong binding affinityNot specifiedNot specified

Table 2: Docking Performance against Bacterial Protein Targets

Compound IDTarget ProteinPDB IDDocking Score (kcal/mol)Key Interacting ResiduesSoftware/MethodReference
Compound 2cS. aureus target4URMNot specified (MIC = 0.039 µg/mL)Multiple H-bondsMOE
Compound 2cB. subtilis target2RHLNot specified (MIC = 0.039 µg/mL)Multiple H-bondsMOE

Experimental Protocols: Molecular Docking Workflow

This section outlines a generalized yet detailed protocol for conducting molecular docking studies of this compound-based compounds. This workflow is applicable to various software platforms like AutoDock, MOE, and Glide.

Preparation of the Target Protein
  • Obtain Protein Structure: Download the 3D crystal structure of the target protein from the Protein Data Bank (PDB).

  • Pre-processing:

    • Remove all non-essential molecules, such as water, ions, and co-crystallized ligands.

    • Add hydrogen atoms to the protein structure.

    • Assign partial charges to the atoms.

    • Perform energy minimization of the protein structure to relieve any steric clashes and correct structural imperfections.

Preparation of the this compound Ligand
  • Ligand Sketching: Draw the 2D structure of the this compound derivative using a chemical drawing tool.

  • 3D Conversion: Convert the 2D structure into a 3D conformation.

  • Ligand Optimization:

    • Assign appropriate atom types and charges.

    • Perform energy minimization of the ligand structure using a suitable force field, such as MMFF94x or GAFF. This step is crucial to obtain a low-energy and stable conformation of the ligand.

Molecular Docking Simulation
  • Define the Binding Site: Identify the active site of the target protein. This can be determined from the location of a co-crystallized ligand in the PDB structure or by using pocket detection algorithms within the docking software.

  • Grid Generation: Generate a grid box that encompasses the defined active site. The grid defines the search space for the docking simulation.

  • Docking Algorithm: Choose a suitable docking algorithm. For example, AutoDock utilizes a Lamarckian Genetic Algorithm.

  • Execution: Run the docking simulation to generate multiple binding poses of the ligand within the protein's active site. The software will score these poses based on a scoring function (e.g., London dG in MOE).

Analysis of Docking Results
  • Pose Selection: Select the best-ranked docking pose based on the lowest binding energy or docking score.

  • Interaction Analysis: Visualize and analyze the interactions between the ligand and the protein's active site residues. Key interactions to look for include:

    • Hydrogen bonds

    • Hydrophobic interactions

    • Van der Waals forces

    • Pi-pi stacking

  • Validation (Recommended):

    • Redocking: A common validation method is to extract the co-crystallized ligand from the PDB structure and dock it back into the protein's active site. The protocol is considered reliable if the root-mean-square deviation (RMSD) between the docked pose and the original crystal pose is less than 2.0 Å.

Visualization of Molecular Docking Workflow and a Relevant Signaling Pathway

Molecular Docking Workflow

G cluster_prep Preparation cluster_dock Docking Simulation cluster_analysis Analysis & Validation p_prep Protein Preparation (PDB Structure, Add Hydrogens, Energy Minimization) define_site Define Binding Site (Grid Generation) p_prep->define_site l_prep Ligand Preparation (2D to 3D, Energy Minimization) l_prep->define_site run_dock Run Docking Algorithm define_site->run_dock analyze_pose Analyze Binding Poses (Scoring Functions) run_dock->analyze_pose visualize Visualize Interactions (H-bonds, Hydrophobic) analyze_pose->visualize validate Validation (Redocking, RMSD < 2Å) analyze_pose->validate

Caption: A generalized workflow for molecular docking studies.

EGFR Signaling Pathway Targeted by this compound Derivatives

EGFR_Pathway ligand EGF/TGF-α egfr EGFR ligand->egfr dimerization Dimerization & Autophosphorylation egfr->dimerization aminopyrimidine This compound Inhibitor aminopyrimidine->inhibition ras_raf RAS-RAF-MEK-ERK Pathway dimerization->ras_raf pi3k_akt PI3K-AKT Pathway dimerization->pi3k_akt proliferation Cell Proliferation, Survival, Angiogenesis ras_raf->proliferation pi3k_akt->proliferation inhibition->dimerization

Caption: Inhibition of the EGFR signaling pathway by this compound derivatives.

References

Application Notes and Protocols for the Synthesis of 2-Aminopyrimidines from Guanidine and β-Dicarbonyl Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Aminopyrimidines are a pivotal class of heterocyclic compounds, forming the core structure of numerous biologically active molecules and pharmaceuticals.[1][2] Their structural resemblance to purines and pyrimidines allows them to interact with a wide array of biological targets, leading to their use in anticancer agents like Imatinib and Palbociclib.[3] The synthesis of 2-aminopyrimidine derivatives is, therefore, of significant interest in medicinal chemistry and drug discovery. This document provides detailed protocols for the synthesis of 2-aminopyrimidines through the condensation of guanidine with β-dicarbonyl compounds, highlighting various methodologies including conventional heating, ultrasound-assisted, and microwave-assisted techniques.

Reaction Principle

The fundamental reaction involves the condensation of a β-dicarbonyl compound with guanidine. The reaction proceeds via a cyclocondensation mechanism, where the nucleophilic nitrogen atoms of guanidine attack the electrophilic carbonyl carbons of the β-dicarbonyl compound, followed by dehydration to form the stable pyrimidine ring.

Data Presentation: Comparison of Synthesis Methods

The following table summarizes the quantitative data for different synthetic protocols, enabling a straightforward comparison of their efficiencies.

Methodβ-Dicarbonyl CompoundBase/CatalystSolventReaction TimeTemperatureYield (%)
Conventional Heating Substituted ChalconesNaOH, KOH, or Sodium CarbonateEthanol or DMF3 - 12 hoursReflux65 - 85
Ultrasound-Assisted Diethyl malonateNa₂CO₃Water30 min60°C85
Ultrasound-Assisted Ethyl acetoacetateNa₂CO₃Water30 min60°C92
Ultrasound-Assisted AcetylacetoneNa₂CO₃Water30 min60°C95
Microwave-Assisted Substituted ChalconeZinc ChlorideNone (Solvent-free)3 - 5 min160W-
Microwave-Assisted β-Dicarbonyl CompoundPotassium Hydroxide (40% aq.)Ethanol (95%)7 - 10 min210W79 - 85

Experimental Protocols

Protocol 1: Conventional Synthesis from Chalcones and Guanidine

This protocol outlines the synthesis of this compound derivatives via the reflux condensation of substituted chalcones and guanidine.[3]

Materials:

  • Substituted Chalcone (0.01 mol)

  • Guanidine Hydrochloride or Guanidinium Carbonate (0.01 mol)

  • Sodium Hydroxide (NaOH), Potassium Hydroxide (KOH), or Sodium Carbonate

  • Ethanol or Dimethylformamide (DMF)

  • Distilled Water

  • Crushed Ice

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Magnetic stirrer and stir bar

  • Filtration apparatus (e.g., Büchner funnel)

Procedure:

  • In a round-bottom flask, dissolve the substituted chalcone (0.01 mol) and guanidine salt (0.01 mol) in a suitable solvent such as ethanol or DMF.

  • Add a catalytic amount of a base (NaOH, KOH, or Sodium Carbonate) to the mixture.

  • Reflux the reaction mixture for 3 to 12 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it over crushed ice.

  • Filter the resulting precipitate, wash it with cold water, and dry.

  • Recrystallize the crude product from a suitable solvent like ethanol to obtain the pure this compound derivative.

Protocol 2: Ultrasound-Assisted Synthesis of 2-amino-4,6-dimethylpyrimidine

This method offers a rapid and efficient synthesis of this compound derivatives under ultrasonic irradiation, significantly reducing reaction times.[4]

Materials:

  • Guanidine hydrochloride (0.052 mol)

  • Acetylacetone (Pentane-2,4-dione) (0.052 mol)

  • Sodium Carbonate (Na₂CO₃) (0.052 mol)

  • Water

  • Ethanol

Equipment:

  • Ultrasonic bath or probe sonicator

  • 50 mL Round-bottom flask

  • Magnetic stirrer and stir bar

  • Water bath

  • Filtration apparatus (Büchner funnel)

Procedure:

  • In a 50 mL round-bottom flask, dissolve guanidine hydrochloride (0.052 mol) and sodium carbonate (0.052 mol) in 15 mL of water.

  • Add acetylacetone (0.052 mol) to the reaction mixture.

  • Place the reaction vessel in a preheated water bath at 60°C.

  • Immerse the ultrasonic probe into the reaction mixture or place the flask in an ultrasonic bath.

  • Irradiate the mixture with ultrasound for 30 minutes with continuous stirring.

  • Monitor the reaction by TLC.

  • Upon completion, cool the mixture to room temperature to allow the product to precipitate.

  • Filter the solid product using a Büchner funnel and wash with a small amount of cold water.

  • The crude product can be purified by recrystallization from ethanol.

Protocol 3: Microwave-Assisted Synthesis from β-Dicarbonyl Compounds and Guanidine

This protocol utilizes microwave irradiation for a rapid and efficient green chemistry approach to synthesizing this compound derivatives.

Materials:

  • β-Dicarbonyl Compound (e.g., chalcone) (0.01 mol)

  • Guanidine (0.01 mol)

  • Potassium Hydroxide (40% aqueous solution)

  • Ethanol (95%)

  • Dilute Hydrochloric Acid (HCl)

  • Distilled Water

Equipment:

  • Microwave-safe reaction vessel

  • Microwave reactor

  • Magnetic stirrer and stir bar

  • Filtration apparatus

Procedure:

  • In a microwave-safe vessel, dissolve the β-dicarbonyl compound (0.01 mol) and guanidine (0.01 mol) in 10 mL of 95% ethanol.

  • With constant stirring, slowly add 10 mL of a 40% aqueous potassium hydroxide solution.

  • Place the reaction vessel in a microwave reactor and irradiate at 210 W for 7-10 minutes.

  • Monitor the reaction's progress with TLC.

  • After completion, cool the reaction mixture and pour it into a beaker containing crushed ice.

  • Neutralize the mixture with dilute HCl to precipitate the product.

  • Filter the solid, wash it with cold water, and dry.

  • Recrystallize the crude product from ethanol to obtain the pure compound.

Visualizations

experimental_workflow start Start reactants Mix Guanidine & β-Dicarbonyl Compound start->reactants solvent_base Add Solvent & Base/Catalyst reactants->solvent_base reaction Reaction Conditions (Heat/Ultrasound/Microwave) solvent_base->reaction workup Work-up (Cooling, Precipitation) reaction->workup isolation Isolation (Filtration) workup->isolation purification Purification (Recrystallization) isolation->purification product Pure this compound purification->product reaction_mechanism reactants Guanidine + β-Dicarbonyl Compound nuc_attack1 Nucleophilic Attack (Guanidine N on Carbonyl C) reactants->nuc_attack1 Step 1 intermediate1 Acyclic Intermediate nuc_attack1->intermediate1 nuc_attack2 Intramolecular Nucleophilic Attack intermediate1->nuc_attack2 Step 2 cyclic_intermediate Cyclic Intermediate (Dihydropyrimidin-4-ol) nuc_attack2->cyclic_intermediate dehydration Dehydration cyclic_intermediate->dehydration Step 3 product This compound dehydration->product

References

Application Notes and Protocols for the Synthesis of N-aryl-2-aminopyrimidine Derivatives via Nucleophilic Aromatic Substitution

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-aryl-2-aminopyrimidine derivatives are a critical structural motif in a multitude of biologically active compounds, including kinase inhibitors and other therapeutic agents. Nucleophilic aromatic substitution (SNAr) is a powerful and widely employed method for the synthesis of these valuable compounds. This document provides detailed application notes and experimental protocols for the synthesis of N-aryl-2-aminopyrimidine derivatives, focusing on the SNAr reaction between 2-halopyrimidines and aniline derivatives. The electron-deficient nature of the pyrimidine ring facilitates the displacement of a leaving group, typically a halogen, by a nucleophilic amine. The reaction is regioselective, with substitution preferentially occurring at the C2 and C4 positions due to the stabilization of the anionic Meisenheimer intermediate by the ring nitrogen atoms.[1]

Reaction Mechanism and Regioselectivity

The SNAr reaction on a pyrimidine ring proceeds through a two-step addition-elimination mechanism. First, the nucleophile (an aniline derivative) attacks the carbon atom bearing the leaving group (e.g., a chlorine atom) to form a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[1] The negative charge in this intermediate is delocalized over the pyrimidine ring and is particularly well-stabilized by the electronegative nitrogen atoms at positions 1 and 3.[1] In the second step, the leaving group is eliminated, and the aromaticity of the pyrimidine ring is restored, yielding the N-aryl-2-aminopyrimidine product.

The regioselectivity of SNAr reactions on substituted pyrimidines is influenced by the electronic and steric properties of the substituents. For 2,4-dichloropyrimidines, nucleophilic attack is generally favored at the C4 position. However, the presence of an electron-donating group at the C6 position can lead to a preference for substitution at the C2 position.[2]

Data Presentation

The following tables summarize quantitative data from representative SNAr reactions for the synthesis of N-aryl-2-aminopyrimidine derivatives.

Table 1: Amination of 2-Chloropyrimidine with Various Amines

EntryAmine NucleophileProductSolventBaseTemperature (°C)Time (h)Yield (%)
1Morpholine2-(Morpholin-4-yl)pyrimidineWaterKF1001780
2Piperidine2-(Piperidin-1-yl)pyrimidineWaterKF1001770
3AnilineN-Phenylpyrimidin-2-amineWaterKF1001781
44-MethylanilineN-(p-tolyl)pyrimidin-2-amineWaterKF1001786
5Imidazole2-(1H-Imidazol-1-yl)pyrimidineWaterKF1001762
6Benzimidazole2-(1H-Benzo[d]imidazol-1-yl)pyrimidineWaterKF1001783

Data adapted from a study on the amination of heteroaryl chlorides.[3]

Table 2: Regioselectivity of Amination on a Substituted Dichloropyrimidine

EntryAmine NucleophileBaseCatalystC4:C2 Ratio
1Aniline-None70:30
2AnilineLiHMDSPd(OAc)291:9
3N-MethylanilineLiHMDSPd(OAc)297:3

Data for the amination of 6-aryl-2,4-dichloropyrimidines, demonstrating the influence of reaction conditions on regioselectivity.

Experimental Protocols

Protocol 1: General Procedure for SNAr of 2-Chloropyrimidine with an Aniline Derivative (Metal-Free)

This protocol is a general method for the nucleophilic aromatic substitution of 2-chloropyrimidine with various aniline derivatives in an environmentally friendly solvent system.

Materials:

  • 2-Chloropyrimidine (1.0 equiv)

  • Aniline derivative (1.0-1.2 equiv)

  • Potassium fluoride (KF) (2.0 equiv)

  • Water

  • Isopropyl acetate

  • Aqueous potassium carbonate solution

Procedure:

  • In a suitable reaction vessel, combine 2-chloropyrimidine (1.0 equivalent), the aniline derivative (1.0-1.2 equivalents), and potassium fluoride (2.0 equivalents).

  • Add water to the reaction vessel.

  • Heat the reaction mixture to 100 °C and stir for 17 hours.

  • Monitor the progress of the reaction using an appropriate analytical technique such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • After completion, cool the reaction mixture to room temperature.

  • Quench the reaction with an aqueous potassium carbonate solution.

  • Extract the product with isopropyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or recrystallization to obtain the pure N-aryl-2-aminopyrimidine derivative.

Protocol 2: General Procedure for Amination of a Chloropyrimidine

This protocol provides a general methodology for a typical SNAr reaction between a chloropyrimidine and an amine nucleophile, which can be adapted for various solvents and conditions.

Materials:

  • Chloropyrimidine (e.g., 2-chloropyrimidine) (1.0 equiv)

  • Amine nucleophile (1.0-1.2 equiv)

  • Non-nucleophilic base (e.g., K2CO3, NaHCO3, triethylamine) (2.0 equiv, if necessary)

  • Solvent (e.g., ethanol, DMF, NMP)

Procedure:

  • Dissolve the chloropyrimidine (1.0 equivalent) in a suitable solvent in a reaction vessel.

  • Add the amine nucleophile (1.0-1.2 equivalents) to the solution.

  • If the amine is used as a salt or if the reaction generates an acid, add a non-nucleophilic base (2.0 equivalents).

  • Heat the reaction mixture to a temperature ranging from room temperature to reflux (typically 80-120 °C).

  • Stir the reaction for a period of 2 to 24 hours, monitoring its progress by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature.

  • Perform an appropriate aqueous work-up, which may include quenching with water or a saturated aqueous solution of ammonium chloride.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel.

Mandatory Visualization

SNAr_Mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products pyrimidine 2-Chloropyrimidine meisenheimer Meisenheimer Complex (Resonance Stabilized) pyrimidine->meisenheimer + Aniline aniline Aniline (Nucleophile) product N-aryl-2-aminopyrimidine meisenheimer->product - Cl- leaving_group Chloride Ion

Caption: General mechanism of nucleophilic aromatic substitution.

Experimental_Workflow start Start reactants Combine 2-Chloropyrimidine, Aniline, and Base in Solvent start->reactants reaction Heat and Stir (e.g., 80-120°C, 2-24h) reactants->reaction monitoring Monitor Reaction Progress (TLC / LC-MS) reaction->monitoring monitoring->reaction Reaction Incomplete workup Aqueous Work-up (Quench, Extract) monitoring->workup Reaction Complete purification Purification (Column Chromatography) workup->purification product Pure N-aryl-2-aminopyrimidine purification->product

Caption: Typical experimental workflow for SNAr synthesis.

References

Application Notes and Protocols: 2-Aminopyrimidine Derivatives as Antimicrobial Agents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utilization of 2-aminopyrimidine derivatives as potent antimicrobial agents. This document includes a summary of their antimicrobial activity, detailed protocols for key experimental assays, and a discussion of their potential mechanisms of action.

Introduction to this compound Derivatives

The emergence of multidrug-resistant microbial strains presents a significant global health challenge, necessitating the discovery and development of novel antimicrobial compounds. This compound derivatives have garnered considerable attention within the scientific community due to their broad-spectrum antimicrobial properties. This class of heterocyclic compounds has demonstrated efficacy against a variety of Gram-positive and Gram-negative bacteria, as well as fungal pathogens.[1][2] The structural versatility of the this compound scaffold allows for extensive chemical modifications, enabling the optimization of their antimicrobial potency and pharmacokinetic profiles.

Antimicrobial Activity Data

The antimicrobial efficacy of this compound derivatives is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that visibly inhibits the growth of a microorganism. The following tables summarize the reported MIC values for various this compound derivatives against a panel of clinically relevant microbial strains.

Table 1: Antibacterial Activity of this compound Derivatives (MIC in µg/mL)

Compound/DerivativeStaphylococcus aureusBacillus subtilisEscherichia coliPseudomonas aeruginosaReference
Derivative S116.26---
Derivative S7-17.3417.34-
Derivative 10---84 (IC50)
Derivative 1572 (IC50)---
General Range0.87 (µM/ml)0.96 (µM/ml)--

Table 2: Antifungal Activity of this compound Derivatives (MIC in µg/mL)

Compound/DerivativeCandida albicansAspergillus nigerReference
Derivative S7-17.34
Derivative S11-17.34
Derivative 3kPromising Activity-
Derivative 3d-Promising Activity
General Range1.73 (µM/ml)1.68 (µM/ml)

Experimental Protocols

Accurate and reproducible assessment of antimicrobial activity is crucial for the evaluation of novel compounds. The following are detailed protocols for two standard in vitro assays.

Protocol for Broth Microdilution Assay (MIC Determination)

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent in a liquid medium.

Materials:

  • 96-well microtiter plates

  • Sterile test tubes (13 x 100-mm)

  • Mueller-Hinton Broth (MHB) or other appropriate broth medium

  • Bacterial or fungal inoculum

  • This compound derivative stock solution

  • Sterile pipette tips

  • Microplate reader (optional, for automated reading)

  • Incubator

Procedure:

  • Preparation of Antimicrobial Agent Dilutions: a. Prepare a stock solution of the this compound derivative in a suitable solvent (e.g., DMSO). b. In the first column of a 96-well plate, add 100 µL of sterile broth. To the first well of this column, add a calculated amount of the stock solution to achieve twice the highest desired test concentration. c. Perform serial two-fold dilutions by transferring 100 µL from the first well to the second, mixing thoroughly, and repeating this process across the plate to the tenth well. Discard 100 µL from the tenth well. d. The 11th well should contain only broth and the inoculum (growth control), and the 12th well should contain only broth (sterility control).

  • Preparation of Inoculum: a. From a fresh 18-24 hour agar plate, select several colonies of the test microorganism. b. Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). c. Dilute this suspension in the appropriate broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Inoculation and Incubation: a. Within 15 minutes of standardization, add 100 µL of the prepared inoculum to each well (except the sterility control well). This will bring the final volume in each well to 200 µL and dilute the antimicrobial agent to the desired final concentration. b. Seal the plate and incubate at 35-37°C for 16-20 hours for bacteria or as appropriate for fungi.

  • Interpretation of Results: a. The MIC is the lowest concentration of the antimicrobial agent at which there is no visible growth of the microorganism. This can be determined by visual inspection or by using a microplate reader to measure optical density.

Protocol for Agar Well Diffusion Assay

This method is used to qualitatively assess the antimicrobial activity of a compound by measuring the zone of growth inhibition on an agar plate.

Materials:

  • Muller-Hinton Agar (MHA) plates

  • Sterile cotton swabs

  • Bacterial or fungal inoculum

  • Sterile cork borer or pipette tip (6-8 mm diameter)

  • This compound derivative solution

  • Positive control (e.g., a known antibiotic)

  • Negative control (e.g., the solvent used to dissolve the compound)

  • Incubator

  • Calipers or a ruler

Procedure:

  • Preparation of Inoculum and Plate Inoculation: a. Prepare a standardized inoculum of the test microorganism as described in the broth microdilution protocol (0.5 McFarland standard). b. Dip a sterile cotton swab into the inoculum suspension and rotate it against the side of the tube to remove excess liquid. c. Swab the entire surface of an MHA plate evenly in three directions to ensure confluent growth.

  • Well Preparation and Sample Addition: a. Allow the inoculated plate to dry for a few minutes. b. Using a sterile cork borer or the wide end of a sterile pipette tip, create wells (6-8 mm in diameter) in the agar. c. Carefully add a specific volume (e.g., 50-100 µL) of the this compound derivative solution, positive control, and negative control into separate wells.

  • Incubation and Measurement: a. Incubate the plates at 35-37°C for 18-24 hours for bacteria or as appropriate for fungi. b. After incubation, measure the diameter of the zone of complete growth inhibition around each well in millimeters (mm).

  • Interpretation of Results: a. The diameter of the inhibition zone is proportional to the antimicrobial activity of the substance. A larger zone of inhibition indicates greater susceptibility of the microorganism to the compound.

Potential Mechanisms of Action and Signaling Pathways

The antimicrobial activity of this compound derivatives is believed to stem from their ability to interfere with essential cellular processes in microorganisms. While the exact mechanism can vary depending on the specific derivative and the target organism, several key pathways have been proposed as potential targets.

  • Inhibition of Cell Wall Synthesis: Some derivatives may interfere with the enzymes responsible for the synthesis of peptidoglycan, a critical component of the bacterial cell wall.

  • Inhibition of Protein Synthesis: These compounds might bind to ribosomal subunits, thereby disrupting the process of translation and halting protein production.

  • Inhibition of Nucleic Acid Synthesis: Interference with the enzymes involved in DNA replication or RNA transcription can also be a mode of action.

  • Disruption of Metabolic Pathways: this compound derivatives may act as inhibitors of essential metabolic pathways, such as folate synthesis.

The following diagram illustrates a generalized workflow for the initial screening and evaluation of this compound derivatives as potential antimicrobial agents.

G Workflow for Antimicrobial Screening of this compound Derivatives cluster_synthesis Compound Synthesis cluster_screening Primary Screening cluster_quantitative Quantitative Analysis cluster_mechanism Mechanism of Action Studies Synthesis Synthesis of This compound Derivatives AgarWell Agar Well Diffusion Assay Synthesis->AgarWell Initial Activity Assessment MIC Broth Microdilution Assay (MIC) AgarWell->MIC Active Compounds Mechanism Target Identification Studies MIC->Mechanism Potent Compounds

Caption: Workflow for the screening and evaluation of this compound derivatives.

The following diagram depicts the potential microbial cellular targets for this compound derivatives.

G Potential Microbial Targets of this compound Derivatives cluster_targets Microbial Cell Compound This compound Derivatives CellWall Cell Wall Synthesis Compound->CellWall ProteinSynth Protein Synthesis (Ribosomes) Compound->ProteinSynth NucleicAcid Nucleic Acid Synthesis (DNA/RNA) Compound->NucleicAcid Metabolism Metabolic Pathways Compound->Metabolism

Caption: Potential cellular targets of this compound derivatives in microbes.

Conclusion

This compound derivatives represent a promising class of antimicrobial agents with a broad spectrum of activity. The protocols and data presented in these application notes provide a foundation for researchers to explore the potential of these compounds further. Future research should focus on elucidating the specific mechanisms of action for different derivatives and optimizing their structures to enhance efficacy and overcome resistance.

References

Troubleshooting & Optimization

Improving reaction yield in 2-aminopyrimidine synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 2-aminopyrimidine synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during the synthesis of 2-aminopyrimidines.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to obtain 2-aminopyrimidines?

A1: 2-Aminopyrimidines are versatile heterocyclic compounds with significant applications in medicinal chemistry.[1] Common synthetic strategies include:

  • Condensation Reactions: The most prevalent method involves the condensation of a compound containing a guanidino group (N-C-N moiety) with a three-carbon component, such as β-dicarbonyl compounds.[2]

  • Multicomponent Reactions (MCRs): One-pot reactions involving multiple starting materials, which can be highly efficient in terms of atom economy and step-count.[3]

  • Substitution Reactions: Nucleophilic substitution of a suitable leaving group (e.g., a halogen) on a pre-existing pyrimidine ring with an amino group.

  • Cyclization of Precursors: Intramolecular cyclization of appropriately functionalized open-chain precursors.

Q2: My this compound synthesis is resulting in a very low yield. What are the primary factors I should investigate?

A2: Low yields are a common issue in organic synthesis. For this compound synthesis, the following factors are critical to investigate:

  • Purity of Starting Materials: Impurities in reactants can lead to side reactions and inhibit the desired transformation.

  • Reaction Conditions: Temperature, solvent, and reaction time are crucial parameters that often require optimization.

  • Stoichiometry of Reactants: Incorrect molar ratios of starting materials can lead to incomplete conversion of the limiting reagent.

  • Catalyst: The choice and concentration of a catalyst, if applicable, can significantly impact the reaction rate and yield.

  • Atmosphere: Some reactions may be sensitive to air or moisture, requiring an inert atmosphere (e.g., nitrogen or argon).

Q3: I am observing a complex mixture of byproducts in my reaction. What are the likely side reactions?

A3: The formation of multiple products can complicate purification and reduce the yield of the desired this compound. Common side reactions may include:

  • Self-condensation of Starting Materials: Reactants like β-dicarbonyl compounds can undergo self-condensation under certain conditions.

  • Formation of Regioisomers: If the starting materials are unsymmetrical, the formation of different regioisomers is possible.

  • Polymerization: Under harsh conditions, starting materials or the product may polymerize, leading to a discolored and intractable reaction mixture.

  • Incomplete Cyclization: The reaction may stall at an intermediate stage, resulting in open-chain byproducts.

Troubleshooting Guides

Problem: Consistently Low Reaction Yield

A systematic approach is essential to diagnose and resolve the issue of low product yield.

Troubleshooting Workflow for Low Yield

Low_Yield_Troubleshooting cluster_conditions Reaction Condition Optimization Start Low Reaction Yield Check_Purity Verify Purity of Starting Materials Start->Check_Purity Optimize_Conditions Optimize Reaction Conditions Check_Purity->Optimize_Conditions Purity Confirmed Check_Stoichiometry Verify Reactant Stoichiometry Optimize_Conditions->Check_Stoichiometry No Improvement Temperature Vary Temperature Optimize_Conditions->Temperature Monitor_Reaction Monitor Reaction Progress (TLC/LC-MS) Check_Stoichiometry->Monitor_Reaction Stoichiometry Correct Evaluate_Workup Evaluate Work-up & Purification Monitor_Reaction->Evaluate_Workup Reaction Incomplete or Byproducts Resolved Yield Improved Evaluate_Workup->Resolved Product Loss Identified Solvent Screen Solvents Temperature->Solvent Catalyst Test Different Catalysts/Loadings Solvent->Catalyst Catalyst->Optimize_Conditions

Caption: A logical workflow for troubleshooting low reaction yields.

Detailed Troubleshooting Steps:

  • Verify Starting Material Purity:

    • Use analytical techniques such as NMR or melting point to confirm the purity of all reactants.

    • If necessary, purify starting materials by recrystallization or distillation.

  • Optimize Reaction Conditions:

    • Temperature: The reaction temperature can have a significant effect on the yield. For instance, in a multicomponent synthesis of 2-aminopyridine derivatives, increasing the temperature from 25°C to 80°C dramatically increased the yield.

    • Solvent: The choice of solvent can influence reactant solubility and reaction rate. Consider screening a range of solvents with different polarities. Some syntheses have shown high yields under solvent-free conditions.

    • Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time and to check for product degradation over time.

  • Check Reactant Stoichiometry:

    • Carefully verify the molar ratios of your reactants. An excess of one reactant may be necessary to drive the reaction to completion.

  • Evaluate Work-up and Purification:

    • Product may be lost during extraction or purification steps. Analyze aqueous layers and filter cakes to ensure the product is not being inadvertently discarded.

    • Consider alternative purification methods. If column chromatography is leading to product loss, recrystallization may be a better option.

Problem: Difficulty in Product Purification

Purifying the target this compound can be challenging due to the presence of unreacted starting materials, catalysts, and side products.

Purification Strategy Flowchart

Purification_Strategy Start Crude Product Mixture Is_Solid Is the Product a Solid? Start->Is_Solid Recrystallization Attempt Recrystallization Is_Solid->Recrystallization Yes Column_Chromatography Perform Column Chromatography Is_Solid->Column_Chromatography No/Recrystallization Fails Recrystallization->Column_Chromatography Fails Pure_Product Pure Product Obtained Recrystallization->Pure_Product Successful Acid_Base_Extraction Consider Acid-Base Extraction Column_Chromatography->Acid_Base_Extraction Fails Column_Chromatography->Pure_Product Successful Acid_Base_Extraction->Pure_Product Successful Experimental_Workflow Start Start Combine_Reagents Combine 2-amino-4,6-dichloropyrimidine, substituted amine, and triethylamine Start->Combine_Reagents Heat_Mixture Heat the mixture at 80-90 °C Combine_Reagents->Heat_Mixture Monitor_TLC Monitor reaction by TLC Heat_Mixture->Monitor_TLC Add_Water Add distilled water to the reaction mixture Monitor_TLC->Add_Water Reaction Complete Filter_Precipitate Filter the precipitate Add_Water->Filter_Precipitate Crystallize Crystallize the product from ethanol Filter_Precipitate->Crystallize End End Crystallize->End

References

Challenges in the multi-step synthesis of 2-aminopyrimidine analogs

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the multi-step synthesis of 2-aminopyrimidine analogs.

Frequently Asked Questions (FAQs)

Q1: What are the most common starting materials for the synthesis of the this compound core?

The most prevalent methods for constructing the this compound core involve the condensation of a guanidine source with a three-carbon component.[1] Common starting materials include:

  • β-Dicarbonyl compounds (e.g., acetylacetone, ethyl acetoacetate): These react with guanidine to form the pyrimidine ring.[2]

  • Chalcones: These α,β-unsaturated ketones undergo condensation with guanidine, often in the presence of a base, to yield this compound derivatives.[3]

  • 2-Amino-4,6-dichloropyrimidine: This commercially available starting material can be functionalized through nucleophilic aromatic substitution (SNAr) with various amines.[3][4]

Q2: I am getting a low yield in my initial cyclization reaction to form the this compound ring. What are the likely causes?

Low yields in the initial ring-forming reaction are a common issue. Several factors could be contributing to this:

  • Suboptimal Reaction Conditions: The choice of solvent, temperature, and base is critical. For instance, in the reaction of chalcones with guanidine, refluxing in ethanol or DMF with a base like NaOH or KOH is common. Microwave-assisted synthesis can sometimes improve yields and reduce reaction times.

  • Purity of Starting Materials: Impurities in your β-dicarbonyl compound or guanidine reagent can interfere with the reaction. Ensure your starting materials are pure and dry.

  • Incorrect Stoichiometry: An improper molar ratio of reactants can lead to incomplete conversion.

  • Inefficient Water Removal: The cyclization step often involves the elimination of water. Inefficient removal can shift the equilibrium back towards the reactants.

Q3: I am observing multiple spots on my TLC plate after the cyclization reaction. What are the common side products?

Side product formation can complicate purification. Common side products include:

  • Self-condensation of the β-dicarbonyl compound.

  • Incomplete cyclization: Intermediates may be present in the reaction mixture.

  • Products from competing reactions: Depending on the substrates and conditions, other heterocyclic systems may be formed.

Careful control of reaction conditions, such as temperature and the order of reagent addition, can help minimize the formation of side products.

Q4: What are the best practices for purifying this compound analogs?

Purification can be challenging due to the polarity of the 2-amino group. Common purification techniques include:

  • Recrystallization: This is often the most effective method for obtaining highly pure crystalline products. Careful selection of the solvent system is crucial.

  • Column Chromatography: Silica gel chromatography is a versatile technique for purifying a wide range of organic compounds. A gradient elution is often effective.

  • Reprecipitation: This technique can be useful when recrystallization is not effective.

Troubleshooting Guides

Guide 1: Low Yield in the Initial Ring Formation
Problem Potential Cause Recommended Solution
Low or no product formation Incomplete reactionMonitor the reaction progress using TLC to determine the optimal reaction time. Consider increasing the reaction temperature or switching to microwave or ultrasound-assisted synthesis for faster reaction rates.
Poor quality of starting materialsEnsure the purity of your β-dicarbonyl compound and guanidine. Use freshly purified reagents if necessary.
Incorrect stoichiometryVerify the molar ratios of your reactants.
Formation of multiple products Side reactions are occurringOptimize the reaction temperature; sometimes a lower temperature can favor the desired product. Adjust the order of reagent addition.
Reaction conditions are too harshConsider using milder reaction conditions, such as a weaker base or a lower reaction temperature.
Guide 2: Challenges in Suzuki-Miyaura Cross-Coupling
Problem Potential Cause Recommended Solution
Low or no product formation Catalyst deactivationThe nitrogen atoms in the pyrimidine ring can coordinate with the palladium catalyst, leading to deactivation. Use a higher catalyst loading or a more robust catalyst system. Ensure the reaction is performed under an inert atmosphere (e.g., argon or nitrogen) as oxygen can decompose the catalyst.
Boronic acid instabilityBoronic acids can be unstable and undergo protodeboronation. Use fresh, high-purity boronic acid or consider using more stable derivatives like pinacol esters or MIDA boronates.
Inappropriate reaction conditionsScreen different palladium catalysts, ligands, bases, and solvents to find the optimal combination for your specific substrates. For less reactive chloropyrimidines, more electron-rich and sterically bulky ligands are often required.
Formation of homocoupling byproducts The rate of transmetalation is slowUse a slight excess of the pyrimidine halide. Lowering the reaction temperature slightly may also help.
Inconsistent yields Variable quality of boronic acidUse freshly prepared or newly purchased boronic acid for each reaction.
Guide 3: Issues with Buchwald-Hartwig Amination
Problem Potential Cause Recommended Solution
Low or no product formation Catalyst inhibitionThe aminopyrimidine product can inhibit the palladium catalyst. Consider increasing the catalyst loading or using a more robust ligand.
Inactive catalystEnsure the reaction is performed under an inert atmosphere to prevent oxidation of the active Pd(0) catalyst. Use of a pre-catalyst can be more reliable.
Inappropriate baseA strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) is often required. For base-sensitive substrates, weaker bases like cesium carbonate (Cs₂CO₃) may be necessary, potentially at a higher temperature.
Hydrodehalogenation of the aryl halide Competing side reactionThis is more common with primary amines. Careful optimization of the ligand and reaction conditions can help minimize this side reaction.
Low yield with sterically hindered amines Steric hindranceUse a more sterically demanding and electron-rich ligand (e.g., tBuXPhos). Increasing the reaction temperature may also be necessary.

Quantitative Data Summary

The following table summarizes typical reaction conditions and yields for the synthesis of this compound analogs via different methods.

Method Starting Materials Reaction Time Temperature Yield (%) Catalyst/Base Solvent Reference
Conventional Heating Chalcones and Guanidine Hydrochloride3 - 12 hoursReflux65 - 85NaOH, KOH, or Sodium CarbonateEthanol or DMF
Nucleophilic Substitution 2-Amino-4,6-dichloropyrimidine and various Amines3 - 6 hours80 - 90 °CGood to ExcellentTriethylamineSolvent-free or Ethanol
Microwave-Assisted β-Dicarbonyl Compounds and Guanidine7 - 10 minutesN/A (Microwave)79 - 85Potassium HydroxideEthanol
Ultrasound-Assisted Guanidine Hydrochloride and Acetylacetone30 minutes60 °C92Sodium CarbonateWater

Experimental Protocols

Protocol 1: Synthesis from Chalcones and Guanidine Hydrochloride (Conventional Heating)
  • In a round-bottom flask, dissolve the substituted chalcone (0.01 mol) and guanidine hydrochloride (0.01 mol) in ethanol or DMF.

  • Add a catalytic amount of a base such as NaOH, KOH, or sodium carbonate to the mixture.

  • Reflux the reaction mixture for 3 to 12 hours, monitoring the progress of the reaction using Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Pour the cooled mixture into a beaker containing crushed ice to precipitate the product.

  • Filter the solid, wash it with cold water, and dry it.

  • Recrystallize the crude product from a suitable solvent like ethanol to obtain the pure this compound derivative.

Protocol 2: Synthesis from 2-Amino-4,6-dichloropyrimidine and Amines (Nucleophilic Aromatic Substitution)
  • Finely grind and mix 2-amino-4,6-dichloropyrimidine (3 mmol), the desired substituted amine (3 mmol), and triethylamine (6 mmol).

  • Heat the mixture in a solvent-free condition at 80-90 °C for 3 to 6 hours.

  • Monitor the reaction by TLC.

  • After the reaction is complete, add distilled water to the mixture to precipitate the product.

  • Filter the precipitate and wash it with water.

  • If a precipitate does not form, evaporate the water under vacuum.

  • Purify the crude product by crystallization from ethanol.

Protocol 3: Suzuki-Miyaura Cross-Coupling of a Halogenated this compound
  • To a dry Schlenk flask under an inert atmosphere, add the halogenated this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (e.g., K₂CO₃, 2.0 mmol).

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol, 5 mol%).

  • Add the anhydrous solvent (e.g., 1,4-dioxane, 5 mL) and, if required, water (e.g., 1 mL).

  • Stir the reaction mixture at the desired temperature (e.g., 80-100 °C) and monitor the progress of the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

Experimental_Workflow cluster_0 Step 1: Ring Formation cluster_1 Step 2: Functionalization (e.g., Cross-Coupling) Start Start Reactants β-Dicarbonyl/Chalcone + Guanidine Start->Reactants Reaction Condensation/ Cyclization Reactants->Reaction Workup_1 Precipitation/ Filtration Reaction->Workup_1 Crude_Product_1 Crude this compound Core Workup_1->Crude_Product_1 Halogenation Halogenation (if needed) Crude_Product_1->Halogenation Coupling_Reactants Halogenated Core + Boronic Acid/Amine Halogenation->Coupling_Reactants Coupling_Reaction Suzuki/Buchwald-Hartwig Coupling Coupling_Reactants->Coupling_Reaction Workup_2 Extraction/ Chromatography Coupling_Reaction->Workup_2 Final_Product Functionalized this compound Analog Workup_2->Final_Product

Caption: A generalized experimental workflow for the multi-step synthesis of this compound analogs.

Troubleshooting_Decision_Tree Start Low Yield Check_Purity Check Purity of Starting Materials? Start->Check_Purity Purify_Reagents Purify/Replace Reagents Check_Purity->Purify_Reagents Impure Optimize_Conditions Optimize Reaction Conditions? Check_Purity->Optimize_Conditions Pure Screen_Parameters Screen Solvents, Bases, Catalysts Optimize_Conditions->Screen_Parameters Yes Monitor_Reaction Monitor Reaction Progress (TLC/LC-MS)? Optimize_Conditions->Monitor_Reaction No Adjust_Time_Temp Adjust Reaction Time/Temperature Monitor_Reaction->Adjust_Time_Temp Incomplete Check_Workup Check Workup/Purification Procedure? Monitor_Reaction->Check_Workup Complete Modify_Purification Modify Purification Method Check_Workup->Modify_Purification Issue Found

Caption: A decision tree for troubleshooting low reaction yields in this compound synthesis.

Signaling_Pathway_Analogy Precursors Starting Materials (β-Dicarbonyl, Guanidine) Catalyst_Base Catalyst/Base Precursors->Catalyst_Base Activation Intermediate Reaction Intermediate Catalyst_Base->Intermediate Cyclization Cyclization & Dehydration Intermediate->Cyclization Core_Scaffold This compound Core Cyclization->Core_Scaffold Functionalization Further Functionalization (e.g., Cross-Coupling) Core_Scaffold->Functionalization Final_Analog Target Analog Functionalization->Final_Analog

Caption: A logical relationship diagram illustrating the key stages in the synthesis of this compound analogs.

References

Technical Support Center: Purification of Crude 2-Aminopyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of crude 2-aminopyrimidine derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying crude this compound derivatives?

A1: The most prevalent and effective purification techniques for this compound derivatives are recrystallization and column chromatography.[1] The choice between these methods depends on the scale of the purification, the nature of the impurities, and the physical properties of the desired compound. For crystalline solids, recrystallization is often a preferred first choice due to its simplicity and potential for high purity.[2] Column chromatography is a more versatile technique for separating complex mixtures or when the product is not easily crystallized.[2]

Q2: What are the typical impurities found in crude this compound derivatives?

A2: Impurities in crude this compound derivatives can originate from starting materials, side-products, or degradation. Common impurities may include:

  • Unreacted starting materials: Such as the corresponding chalcone, β-dicarbonyl compound, guanidine, or substituted amines.

  • By-products from side reactions: In syntheses like the Biginelli reaction, by-products such as double Biginelli adducts can form.

  • Reagents and catalysts: Residual acids, bases (e.g., KOH, NaOH), or catalysts used in the synthesis.

  • Solvents: Residual solvents from the reaction or initial work-up.

Q3: How do I choose an appropriate solvent for the recrystallization of a this compound derivative?

A3: An ideal recrystallization solvent is one in which the this compound derivative has high solubility at elevated temperatures and low solubility at room temperature or below. Ethanol is a commonly used and effective solvent for recrystallizing many this compound derivatives.[1][3] For moderately polar compounds, a mixed solvent system, such as ethanol/water, can be effective. To select a solvent, test the solubility of a small amount of the crude product in various solvents at room and elevated temperatures.

Q4: My this compound derivative is a non-crystalline oil. Can I still use recrystallization?

A4: If your product is an oil due to impurities but is expected to be a solid, you can still attempt recrystallization. The impurities may be preventing crystallization. Try dissolving the oil in a minimal amount of a hot solvent in which the desired compound is soluble and the impurities are either highly soluble or insoluble. Upon cooling, the purified compound may crystallize. If it continues to "oil out," column chromatography is the recommended purification method.

Q5: How do I select the right mobile phase for column chromatography of my this compound derivative?

A5: The selection of the mobile phase (eluent) is crucial and is typically optimized using Thin-Layer Chromatography (TLC). For normal-phase chromatography on silica gel, a mixture of a non-polar solvent (e.g., hexanes) and a more polar solvent (e.g., ethyl acetate) is a common starting point. The polarity is gradually increased by increasing the proportion of the more polar solvent. For basic this compound derivatives that may streak on silica gel, adding a small amount of a base like triethylamine or ammonia to the mobile phase can improve separation.

Troubleshooting Guides

Recrystallization Issues
Problem Possible Cause Solution
No crystals form upon cooling. The solution is not saturated (too much solvent was used).Boil off some of the solvent to concentrate the solution and then allow it to cool again.
The solution is supersaturated, and crystallization has not initiated.Try scratching the inside of the flask with a glass rod to create nucleation sites. Add a "seed crystal" of the pure compound to induce crystallization.
The compound "oils out" instead of forming crystals. The solution is supersaturated, and the compound is coming out of solution above its melting point.Reheat the solution to dissolve the oil. Add a small amount of additional solvent and allow the flask to cool more slowly.
The cooling process is too rapid.Allow the solution to cool slowly at room temperature before placing it in an ice bath.
The solution is colored, and the crystals are also colored. Colored impurities are co-crystallizing with the product.After dissolving the crude product in the hot solvent, add a small amount of activated charcoal and boil for a few minutes. Perform a hot filtration to remove the charcoal before allowing the solution to cool and crystallize.
Low recovery of the purified product. Too much solvent was used, and a significant amount of the product remains in the mother liquor.Concentrate the mother liquor and cool it to obtain a second crop of crystals. Note that the second crop may be less pure.
The compound is partially soluble in the cold solvent.Ensure the solution is thoroughly cooled in an ice bath to minimize solubility. Wash the collected crystals with a minimal amount of ice-cold solvent.
Column Chromatography Issues
Problem Possible Cause Solution
The compound does not move from the baseline on the TLC plate. The mobile phase is not polar enough.Gradually increase the polarity of the mobile phase. For example, increase the percentage of ethyl acetate in hexanes or add a small amount of methanol to a dichloromethane/ethyl acetate mixture.
The compound is very polar and strongly adsorbs to the silica gel.Consider using a more polar stationary phase like alumina or a reversed-phase column (C18). For basic compounds, add a small amount of triethylamine or ammonia to the eluent.
All spots run to the top of the TLC plate (high Rf values). The mobile phase is too polar.Decrease the polarity of the mobile phase by increasing the proportion of the non-polar solvent (e.g., hexanes).
Poor separation of the desired compound from impurities (co-elution). The polarity difference between the compound and impurities is small in the chosen solvent system.Try a different solvent system with different selectivity (e.g., switch from hexanes/ethyl acetate to dichloromethane/methanol). A slower, more gradual gradient elution can also improve resolution.
The column is overloaded with the crude sample.Use a larger column or reduce the amount of sample loaded. A general rule is to use a 20:1 to 100:1 ratio of silica gel to crude product by weight.
Streaking or tailing of spots on the TLC plate and column. The compound is acidic or basic and is interacting strongly with the silica gel.For basic compounds like 2-aminopyrimidines, add a small amount (0.1-1%) of triethylamine or a few drops of aqueous ammonia to the mobile phase to neutralize the acidic sites on the silica gel.
The sample is not fully dissolved in the mobile phase before loading.Ensure the sample is completely dissolved in a minimal amount of the mobile phase before loading it onto the column.

Quantitative Data Summary

The following tables summarize typical purification data for this compound derivatives from various synthetic routes.

Table 1: Recrystallization Data for this compound Derivatives

Compound Synthetic Route Recrystallization Solvent Yield (%) Melting Point (°C) Reference
2-Amino-4,6-diphenylpyrimidineChalcone + Guanidinium carbonateEthanol85164-165
2-Amino-4-(4'-methoxyphenyl)-6-(3,4-dimethoxyphenyl)pyrimidineChalcone + Guanidinium carbonateEthanol65157-158
6-Chloro-4-(N-phenyl)-2,4-pyrimidinediamine2-Amino-4,6-dichloropyrimidine + AnilineEthanol83175-177
Ethyl 2-phenylamino-4,6-diphenylpyrimidine-5-carboxylateNot specifiedEthanolNot specified172-174

Table 2: Column Chromatography Data for this compound Derivatives

Compound Stationary Phase Eluent System Rf Value Reference
6-Chloro-4-(N-phenyl)-2,4-pyrimidinediamineSilica GelEthyl acetate/Hexanes (3:7)0.46
Substituted 2-aminopyrimidinesSilica GelHexane/Ethyl acetateNot specified

Experimental Protocols

Protocol 1: Purification by Recrystallization

This protocol provides a general procedure for the recrystallization of a crude this compound derivative from ethanol.

Materials:

  • Crude this compound derivative

  • Ethanol (reagent grade)

  • Activated charcoal (optional)

  • Erlenmeyer flasks

  • Hot plate with magnetic stirring

  • Büchner funnel and filter flask

  • Filter paper

  • Ice bath

Procedure:

  • Dissolution: Place the crude this compound derivative in an Erlenmeyer flask with a magnetic stir bar. Add a minimal amount of ethanol and begin heating the mixture on a hot plate with stirring. Continue to add small portions of hot ethanol until the solid is completely dissolved.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Swirl the flask and gently reheat to boiling for a few minutes.

  • Hot Filtration (Optional): If charcoal or other insoluble impurities are present, perform a hot gravity filtration through a fluted filter paper into a clean, pre-warmed Erlenmeyer flask.

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.

  • Drying: Allow the crystals to dry on the filter paper by drawing air through the funnel for a period. For complete drying, transfer the crystals to a watch glass and place them in a vacuum oven at an appropriate temperature.

Protocol 2: Purification by Flash Column Chromatography

This protocol describes a general procedure for purifying a this compound derivative using flash column chromatography on silica gel.

Materials:

  • Crude this compound derivative

  • Silica gel (230-400 mesh)

  • Eluent (e.g., hexanes/ethyl acetate mixture)

  • Sand

  • Chromatography column

  • Collection tubes

  • TLC plates and chamber

  • UV lamp

Procedure:

  • TLC Analysis: Develop a suitable eluent system using TLC. The ideal Rf value for the desired compound is typically between 0.2 and 0.4.

  • Column Packing: Securely clamp the column in a vertical position. Add a small plug of cotton or glass wool to the bottom. Cover the plug with a thin layer of sand. Prepare a slurry of silica gel in the initial, least polar eluent and pour it into the column. Gently tap the column to ensure even packing and remove any air bubbles. Add a layer of sand on top of the silica gel.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more polar solvent if necessary. Carefully apply the sample solution to the top of the silica gel.

  • Elution: Begin eluting with the initial mobile phase, collecting fractions in test tubes. Monitor the progress of the separation by collecting small fractions and analyzing them by TLC.

  • Gradient Elution (if necessary): If the desired compound is not eluting, gradually increase the polarity of the mobile phase by increasing the proportion of the more polar solvent.

  • Fraction Analysis and Pooling: Identify the fractions containing the pure product using TLC. Combine the pure fractions.

  • Solvent Removal: Remove the solvent from the pooled fractions using a rotary evaporator to obtain the purified this compound derivative.

Protocol 3: Purification by Acid-Base Extraction

This technique is useful for separating basic this compound derivatives from neutral or acidic impurities.

Materials:

  • Crude this compound derivative

  • Organic solvent (e.g., dichloromethane or ethyl acetate)

  • Aqueous acid solution (e.g., 1 M HCl)

  • Aqueous base solution (e.g., 1 M NaOH or saturated NaHCO₃)

  • Separatory funnel

  • Drying agent (e.g., anhydrous Na₂SO₄ or MgSO₄)

Procedure:

  • Dissolution: Dissolve the crude product in an appropriate organic solvent in a separatory funnel.

  • Acidic Extraction: Add an aqueous acid solution (e.g., 1 M HCl) to the separatory funnel. Shake the funnel vigorously, venting frequently. Allow the layers to separate. The basic this compound derivative will be protonated and move into the aqueous layer.

  • Separation: Drain the lower aqueous layer into a clean flask. The neutral and acidic impurities will remain in the organic layer.

  • Basification and Re-extraction: Cool the acidic aqueous layer in an ice bath and slowly add an aqueous base (e.g., 1 M NaOH) until the solution is basic (check with pH paper). The protonated this compound will be neutralized and precipitate out or form an oil. Extract the purified product back into an organic solvent (e.g., dichloromethane) by shaking in a separatory funnel.

  • Drying and Solvent Removal: Separate the organic layer, dry it over a drying agent like anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation to yield the purified this compound derivative.

Visualizations

Purification_Workflow crude Crude this compound Derivative solid Is the crude product a solid? crude->solid recrystallization Attempt Recrystallization solid->recrystallization Yes column Perform Column Chromatography solid->column No oiling_out Does it 'oil out'? recrystallization->oiling_out pure_solid Pure Crystalline Product oiling_out->pure_solid No oiling_out->column Yes pure_compound Pure Compound column->pure_compound

Caption: Decision workflow for choosing a purification technique.

Column_Chromatography_Workflow cluster_prep Preparation cluster_run Elution & Collection cluster_post Post-Chromatography tlc 1. TLC Analysis to find Eluent pack 2. Pack Column with Silica Gel tlc->pack load 3. Load Crude Sample pack->load elute 4. Elute with Mobile Phase load->elute collect 5. Collect Fractions elute->collect monitor 6. Monitor Fractions by TLC collect->monitor monitor->elute Adjust Gradient pool 7. Pool Pure Fractions monitor->pool evap 8. Evaporate Solvent pool->evap product Purified Product evap->product

Caption: Step-by-step workflow for flash column chromatography.

Troubleshooting_CoElution start Poor Separation (Co-elution) check_loading Was the column overloaded? start->check_loading reduce_load Reduce Sample Load check_loading->reduce_load Yes change_gradient Is the gradient too steep? check_loading->change_gradient No end Improved Separation reduce_load->end slower_gradient Use a Slower Gradient change_gradient->slower_gradient Yes change_solvent Try a Different Solvent System change_gradient->change_solvent No slower_gradient->end change_solvent->end

Caption: Logical workflow for troubleshooting co-elution issues.

References

How to minimize by-product formation in pyrimidine synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for Pyrimidine Synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize their synthetic protocols. Here you will find detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and data to help you minimize by-product formation and maximize the yield of your target pyrimidines.

Troubleshooting Guides

This section addresses specific problems you may encounter during pyrimidine synthesis, providing potential causes and recommended solutions.

Issue 1: Low Yield of the Desired Dihydropyrimidinone (DHPM) in the Biginelli Reaction

Question: I am performing a Biginelli reaction to synthesize a 3,4-dihydropyrimidin-2(1H)-one, but my yields are consistently low. What are the possible reasons, and how can I improve the yield?

Answer:

Low yields in the Biginelli reaction can stem from several factors, ranging from suboptimal reaction conditions to the formation of stable side products. Here's a breakdown of potential causes and solutions:

  • Incomplete Reaction: The reaction may not have reached completion due to insufficient reaction time or inadequate heating.

  • Catalyst Inefficiency: The choice and amount of catalyst are crucial. While classical methods use strong Brønsted acids like HCl, these can sometimes lead to side reactions. Lewis acids or milder Brønsted acids can be more effective.[1]

  • Side Product Formation: Several side reactions can compete with the main Biginelli condensation, diverting starting materials and reducing the yield of the desired product.

  • Purity of Starting Materials: Impurities in your reactants can interfere with the reaction, leading to side products and a lower yield of the desired pyrimidine. Verify the purity of your starting materials using appropriate analytical techniques.

  • Reactant Ratio: While a 1:1:1 molar ratio is standard, a slight excess of urea (e.g., 1.2-1.5 equivalents) can sometimes improve the yield by driving the equilibrium towards product formation.[2]

Issue 2: Formation of a Fluorescent By-product in the Biginelli Reaction

Question: My Biginelli reaction mixture produces a highly fluorescent by-product, complicating purification. What is this impurity and how can I prevent its formation?

Answer:

The most common fluorescent by-product in the Biginelli reaction is a Hantzsch-type 1,4-dihydropyridine (DHP). This occurs when two equivalents of the β-ketoester react with the aldehyde and ammonia (which can form from the decomposition of urea at higher temperatures), competing with the desired Biginelli pathway.

Troubleshooting Steps:

  • Reaction Temperature: Higher temperatures favor the Hantzsch pathway. Running the reaction at a lower temperature can significantly reduce the formation of the DHP by-product.

  • Catalyst Choice: The choice of catalyst can influence the selectivity between the Biginelli and Hantzsch pathways. Some Lewis acids may favor one pathway over the other.

  • Order of Addition: Adding the urea last may in some cases help to minimize its decomposition into ammonia.

Issue 3: Incomplete Conversion in the Hantzsch Pyrimidine Synthesis

Question: My Hantzsch reaction for pyridine synthesis is showing a significant amount of unreacted starting materials. How can I drive the reaction to completion?

Answer:

Incomplete conversion in the Hantzsch reaction can be due to several factors. Ensure your reactants are pure, especially the aldehyde. The ammonia source (e.g., ammonium acetate) should be of good quality. You can try increasing the reaction temperature or using a catalyst to promote the reaction. Microwave irradiation has also been shown to accelerate the Hantzsch reaction.[3]

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions in the Biginelli synthesis and how can they be minimized?

A1: Besides the Hantzsch-type by-product, other common side reactions include the Knoevenagel condensation between the aldehyde and the β-ketoester, and the self-condensation of the β-ketoester. To minimize these, optimize the catalyst and reaction conditions. Using a milder catalyst or lowering the reaction temperature can be beneficial.[2]

Q2: How critical is the purity of starting materials for a successful pyrimidine synthesis?

A2: The purity of starting materials is highly critical. Impurities in your reactants can lead to the formation of side products, which can complicate purification and lower your yield. For example, aldehydes can oxidize to carboxylic acids, and β-ketoesters can undergo hydrolysis. It is always recommended to use freshly purified or high-purity reagents.

Q3: Can the choice of solvent impact the yield and by-product profile in pyrimidine synthesis?

A3: Absolutely. The choice of solvent can significantly impact the reaction rate and yield. Some reactions proceed best in polar aprotic solvents like DMF or ethanol, while others benefit from solvent-free conditions.[2] For the Hantzsch synthesis, greener solvents like water or glycerol have been shown to be effective.

Q4: My dihydropyrimidinone product from the Biginelli reaction is difficult to purify. What are some effective purification strategies?

A4: The dihydropyrimidinone product often precipitates from the reaction mixture upon cooling. If so, it can be collected by filtration and washed with a cold solvent like ethanol. If the product remains in solution, column chromatography is a common purification method. Recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate) is also a highly effective technique for obtaining pure dihydropyrimidinones.

Data Presentation

Table 1: Effect of Various Catalysts on the Biginelli Reaction

This table summarizes the performance of different catalysts in the synthesis of 3,4-dihydropyrimidin-2(1H)-ones. The model reaction is typically the condensation of benzaldehyde, ethyl acetoacetate, and urea.

CatalystCatalyst Loading (mol%)SolventTemperature (°C)TimeYield (%)Reference
No Catalyst 0Reflux-6 h0
HCl -EthanolReflux--
ZnCl₂ -Acetic AcidRoom Temp-Moderate to Good
FeCl₃ -Acetic AcidRoom Temp-Moderate to Good
CuCl₂ -Acetic AcidRoom Temp-Moderate to Good
CoCl₂ -Acetic AcidRoom Temp-Moderate to Good
[BCMAB][2Cl] 8-60-10060 minHigh
Cu Nanoparticles -[bmim]BF₄Room Temp~15 min>90
InBr₃ 10EthanolReflux7 h45 (DHPM), 48 (Pyranopyrimidinone)
Ceric Ammonium Nitrate (CAN) -Solvent-freeRoom TempShortGood to Excellent
p-Toluenesulfonic acid (p-TSA) 20Solvent-free-15 min90
Table 2: Optimization of the Hantzsch Reaction for 1,4-Dihydropyridine Synthesis

This table shows the effect of different reaction conditions on the yield of 1,4-dihydropyridines.

CatalystSolventTemperature (°C)TimeYield (%)Reference
None (Classical) EthanolReflux12 h15-52
p-TSA Aqueous Micelles (SDS, 0.1M)Ultrasonic Irradiation-96
Ionic Liquids -Room Temp-High
Ceric Ammonium Nitrate (CAN) Solvent-freeRoom Temp-High
Glycine-HCl Buffer (pH 2.2) Buffer Solution--75-98
Hydrotalcites (MgAl₂-HT) AcetonitrileRoom Temp6.5 h61

Experimental Protocols

Protocol 1: General Procedure for the Biginelli Reaction using a Lewis Acid Catalyst

This protocol outlines a general method for the synthesis of a dihydropyrimidinone using a Lewis acid catalyst under solvent-free conditions.

Materials:

  • Aldehyde (1 mmol)

  • β-ketoester (1 mmol)

  • Urea (1.5 mmol)

  • Lewis Acid Catalyst (e.g., ZnCl₂, 10-20 mol%)

Procedure:

  • In a round-bottom flask, combine the aldehyde (1 mmol), β-ketoester (1 mmol), urea (1.5 mmol), and the Lewis acid catalyst.

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Add cold water to the reaction mixture and stir to precipitate the product.

  • Collect the solid product by filtration, wash with cold water, and then a small amount of cold ethanol.

  • Dry the product under vacuum.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure dihydropyrimidinone.

Protocol 2: General Procedure for the Hantzsch Pyridine Synthesis

This protocol describes a general method for the synthesis of 1,4-dihydropyridines.

Materials:

  • Aldehyde (10 mmol)

  • β-ketoester (20 mmol)

  • Ammonium acetate (10 mmol)

  • Ethanol (20 mL)

Procedure:

  • In a round-bottom flask, dissolve the aldehyde (10 mmol), β-ketoester (20 mmol), and ammonium acetate (10 mmol) in ethanol (20 mL).

  • Reflux the reaction mixture with stirring for 4 hours.

  • Monitor the reaction by TLC until the starting materials are consumed.

  • Cool the reaction mixture to room temperature. The 1,4-dihydropyridine product may precipitate.

  • Collect the precipitate by filtration and wash with cold ethanol.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography or recrystallization.

Mandatory Visualization

Troubleshooting_Workflow Troubleshooting Workflow for Low Pyrimidine Synthesis Yield start Low Yield Observed check_purity Verify Purity of Starting Materials start->check_purity check_conditions Review Reaction Conditions start->check_conditions analyze_byproducts Analyze Crude Mixture for By-products start->analyze_byproducts optimize_catalyst Optimize Catalyst (Type and Loading) check_purity->optimize_catalyst Impurities Found optimize_temp_time Optimize Temperature and Reaction Time check_conditions->optimize_temp_time optimize_solvent Optimize Solvent check_conditions->optimize_solvent adjust_stoichiometry Adjust Reactant Stoichiometry check_conditions->adjust_stoichiometry analyze_byproducts->optimize_catalyst Specific by-product suggests alternative pathway purification Refine Purification Strategy analyze_byproducts->purification By-products Identified success Improved Yield optimize_catalyst->success optimize_temp_time->success optimize_solvent->success adjust_stoichiometry->success purification->success

Caption: A logical workflow for troubleshooting low reaction yields in pyrimidine synthesis.

Biginelli_vs_Hantzsch Competing Pathways in Biginelli Reaction reactants Aldehyde + β-Ketoester + Urea conditions Reaction Conditions (Temp, Catalyst) reactants->conditions biginelli_path Biginelli Pathway (Desired) dhpm Dihydropyrimidinone (DHPM) biginelli_path->dhpm hantzsch_path Hantzsch Pathway (By-product) dhp 1,4-Dihydropyridine (DHP) hantzsch_path->dhp conditions->biginelli_path Lower Temp, Optimized Catalyst conditions->hantzsch_path Higher Temp, Urea Decomposition

Caption: Biginelli vs. Hantzsch reaction pathways.

References

Troubleshooting low yields in nucleophilic substitution of dichloropyrimidines

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting low yields and other common issues encountered during the nucleophilic substitution of dichloropyrimidines.

Frequently Asked Questions (FAQs)

Q1: What is the general rule for regioselectivity in nucleophilic aromatic substitution (SNAr) on 2,4-dichloropyrimidines?

Generally, the chlorine atom at the C4 position is more reactive towards nucleophilic substitution than the chlorine at the C2 position.[1][2][3] This preference is attributed to the larger Lowest Unoccupied Molecular Orbital (LUMO) coefficient at the C4 position, making it more electrophilic.[1][4] However, this selectivity can be influenced by various factors, often resulting in a mixture of C2 and C4 substituted products.

Q2: What factors influence the C4/C2 selectivity in reactions of 2,4-dichloropyrimidines?

Several factors can significantly impact the regioselectivity of these reactions:

  • Substituents on the Pyrimidine Ring:

    • Electron-donating groups (EDGs) at the C6 position can reverse the typical selectivity, favoring substitution at the C2 position.

    • Electron-withdrawing groups (EWGs) at the C5 position tend to enhance the inherent preference for C4 substitution.

  • Nature of the Nucleophile: While many nucleophiles preferentially attack the C4 position, certain nucleophiles, like tertiary amines, can exhibit high selectivity for the C2 position, especially with an EWG at C5. Neutral nitrogen nucleophiles often yield mixtures of C4 and C2 isomers.

  • Reaction Conditions: Temperature, solvent, and the base used are crucial in determining the reaction's outcome.

  • Catalysis: The use of palladium catalysts, particularly in amination reactions, has been shown to strongly favor the formation of the C4-substituted product.

Q3: I am getting a mixture of C2 and C4 isomers that are difficult to separate. What can I do?

This is a common challenge. Here are some strategies to improve selectivity:

  • Optimize Reaction Conditions: Systematically screen different solvents, bases, and temperatures. For instance, using n-butanol with diisopropylethylamine (DIPEA) has been reported to favor C4 substitution. Lowering the reaction temperature may also improve selectivity.

  • Catalytic Approach: For amination reactions, a Palladium-catalyzed approach can significantly favor C4-substitution.

  • Consider Substituent Effects: If possible, modify the substituents on the pyrimidine ring. An EDG at C6 can promote C2 selectivity, while an EWG at C5 can enhance C4 selectivity.

Q4: My reaction is sluggish or shows no conversion. What are the likely causes and solutions?

Low or no conversion can stem from several factors:

  • Insufficiently Reactive Nucleophile: The nucleophile may not be strong enough to attack the dichloropyrimidine ring.

    • Solution: Use a stronger nucleophile or add an activating agent.

  • Low Reaction Temperature: The reaction may require more energy to proceed.

    • Solution: Gradually increase the reaction temperature. For some SNAr reactions, heating under pressure in a sealed vessel can be effective.

  • Inappropriate Solvent or Base: The solvent and base play a critical role in the reaction environment.

    • Solution: Screen a range of solvents and bases to find the optimal conditions. Polar solvents can be helpful, but polar protic solvents might over-stabilize the nucleophile, slowing down an SN2-type reaction.

  • Deactivated Dichloropyrimidine Substrate: Substituents on the pyrimidine ring might be deactivating it towards nucleophilic attack.

    • Solution: Consider if a different synthetic route is necessary if the ring is significantly deactivated.

Troubleshooting Guides

Issue 1: Low Yield
Symptom Possible Cause Suggested Solution
No or minimal product formation 1. Insufficiently reactive nucleophile. 2. Reaction temperature is too low. 3. Inappropriate solvent or base. 4. Deactivated dichloropyrimidine substrate.1. Use a stronger nucleophile or an activating agent. 2. Gradually increase the reaction temperature. 3. Screen different solvents and bases. 4. Re-evaluate the synthetic strategy if the substrate is highly deactivated.
Formation of multiple products 1. Lack of regioselectivity (mixture of C2 and C4 isomers). 2. Side reactions such as hydrolysis or polymerization.1. Optimize reaction conditions (solvent, base, temperature) to favor one isomer. Consider using a catalyst. 2. Ensure anhydrous conditions if hydrolysis is an issue. Add radical inhibitors if polymerization is suspected.
Starting material remains 1. Insufficient reaction time. 2. Poor solubility of reagents.1. Monitor the reaction over a longer period. 2. Choose a solvent in which all reactants are fully soluble at the reaction temperature.
Issue 2: Poor Regioselectivity (C4 vs. C2)
Symptom Possible Cause Suggested Solution
Undesired C2-substitution 1. Reaction conditions favor C2 attack. 2. Steric hindrance near the C4 position. 3. The nucleophile has an inherent preference for the C2 position.1. For aminations, consider a Pd-catalyzed approach to favor C4. 2. Screen different solvents to potentially mitigate steric effects. 3. If possible, modify the nucleophile to be less sterically demanding.
Difficulty achieving C2-substitution 1. C4 is the more reactive site. 2. Inappropriate reaction conditions to favor C2.1. Introduce an electron-donating group (EDG) at the C6 position to direct substitution to C2. 2. For substrates with a C5-EWG, tertiary amines can be highly C2-selective. 3. Explore conditions such as TFA/IPA, which have been reported to facilitate C2 substitution.

Quantitative Data

Table 1: Effect of Catalyst and Base on C4/C2 Selectivity in Amination of a 6-Aryl-2,4-dichloropyrimidine

NucleophileBaseCatalystC4:C2 RatioReference
Aniline-None70:30
AnilineLiHMDSPd(OAc)₂91:9
N-MethylanilineLiHMDSPd(OAc)₂97:3

Experimental Protocols

General Protocol for Palladium-Catalyzed Amination of 6-Aryl-2,4-dichloropyrimidine

This protocol is adapted for achieving high C4 regioselectivity with amine nucleophiles.

Materials:

  • 6-Aryl-2,4-dichloropyrimidine

  • Aliphatic or aromatic amine (1.1 equivalents)

  • Lithium bis(trimethylsilyl)amide (LiHMDS) (1.1 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂) (0.05 equivalents)

  • Anhydrous Toluene

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Under an inert atmosphere, dissolve the amine (1.1 equivalents) in anhydrous toluene in a flame-dried flask and cool to -60°C.

  • Add LiHMDS (1.1 equivalents) dropwise to the amine solution and stir for 15 minutes at -60°C.

  • In a separate flask, dissolve the 6-aryl-2,4-dichloropyrimidine (1.0 equivalent) and Pd(OAc)₂ (0.05 equivalents) in anhydrous toluene.

  • Add the solution of the dichloropyrimidine and catalyst to the amine-LiHMDS mixture at -60°C.

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by TLC or LC-MS.

  • Quench the reaction with a saturated aqueous ammonium chloride solution.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

SNAr_Mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products Dichloropyrimidine Dichloropyrimidine Meisenheimer Meisenheimer Complex (Anionic σ-complex) Dichloropyrimidine->Meisenheimer + Nu⁻ Nucleophile Nucleophile (Nu⁻) SubstitutedProduct Substituted Pyrimidine Meisenheimer->SubstitutedProduct - Cl⁻ LeavingGroup Chloride Ion (Cl⁻)

Caption: General mechanism of a nucleophilic aromatic substitution (SNAr) reaction on a dichloropyrimidine.

Troubleshooting_Workflow Start Low Yield in Nucleophilic Substitution CheckConversion Check Conversion by TLC or LC-MS Start->CheckConversion NoReaction No or Low Conversion CheckConversion->NoReaction Low ComplexMixture Complex Mixture of Products CheckConversion->ComplexMixture High IncreaseTemp Increase Temperature NoReaction->IncreaseTemp OptimizeConditions Optimize for Selectivity (Temp, Catalyst, etc.) ComplexMixture->OptimizeConditions ChangeSolventBase Change Solvent/Base IncreaseTemp->ChangeSolventBase StrongerNu Use Stronger Nucleophile ChangeSolventBase->StrongerNu Success Improved Yield StrongerNu->Success CheckSideReactions Investigate Side Reactions (e.g., Hydrolysis) OptimizeConditions->CheckSideReactions CheckSideReactions->Success Regioselectivity_Factors cluster_C4 Favors C4 Substitution cluster_C2 Favors C2 Substitution Title Factors Influencing C4 vs. C2 Selectivity C5_EWG EWG at C5 Pd_Catalyst Palladium Catalyst (Amination) nBuOH_DIPEA n-Butanol / DIPEA C6_EDG EDG at C6 Tertiary_Amine Tertiary Amine Nucleophile (with C5-EWG) TFA_IPA TFA / IPA

References

Strategies for the selective synthesis of 2-aminopyrimidine regioisomers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the selective synthesis of 2-aminopyrimidine regioisomers.

Frequently Asked Questions (FAQs)

Q1: What are the primary strategies for synthesizing 2-aminopyrimidines?

A1: The most common methods for synthesizing 2-aminopyrimidines involve cyclocondensation reactions. Key strategies include:

  • Principal Synthesis: This involves the reaction of a β-dicarbonyl compound with guanidine. If the β-dicarbonyl compound is unsymmetrical, a mixture of regioisomers can be formed.

  • Enaminone-Based Synthesis: The reaction of enaminones with guanidine salts often provides high yields and good functional group tolerance, allowing for diverse substitution patterns.

  • Nucleophilic Aromatic Substitution (SNAr): This method is excellent for introducing a wide variety of amino substituents onto a pre-existing halogenated pyrimidine ring.[1] This is particularly useful for late-stage diversification of molecules.

  • Microwave-Assisted Synthesis: This technique can be applied to the classical condensation of a β-ketoester with guanidine hydrochloride and potassium carbonate, often leading to high yields and short reaction times in solvent-free conditions.[2][3]

Q2: How can I control regioselectivity in the synthesis of 2-aminopyrimidines from unsymmetrical β-dicarbonyl compounds?

A2: Controlling regioselectivity is a significant challenge. The outcome of the reaction of an unsymmetrical β-dicarbonyl compound with guanidine depends on the relative reactivity of the two carbonyl groups. Strategies to influence regioselectivity include:

  • Protecting Groups: One of the carbonyl groups can be selectively protected to direct the initial nucleophilic attack of guanidine.

  • Reaction Conditions: Modifying the solvent, temperature, and catalyst can influence the kinetic versus thermodynamic control of the reaction, thereby favoring one regioisomer over the other.

  • Use of Precursors with Differentiated Reactivity: Employing β-ketoesters or β-ketoamides, where the ester or amide group has different reactivity compared to the ketone, can lead to a more selective reaction.

Q3: I am observing multiple spots on my TLC plate. What are the common side products?

A3: Side product formation is a frequent issue. Common side products can include:

  • Hantzsch-type 1,4-dihydropyridines: These can form, particularly in Biginelli-type reactions, when two equivalents of the β-ketoester react with the aldehyde and ammonia (which can be formed from the decomposition of urea at higher temperatures).

  • Self-condensation products of the starting β-dicarbonyl compounds.

  • Incompletely cyclized intermediates.

  • Products from the Dimroth rearrangement, which is a thermal or base-catalyzed isomerization of N-substituted iminopyrimidines to the corresponding aminopyrimidines.[3]

Q4: How can I differentiate between 2-amino-4-substituted and 2-amino-6-substituted pyrimidine regioisomers?

A4: Spectroscopic methods are essential for distinguishing between regioisomers.

  • NMR Spectroscopy: 1H and 13C NMR are powerful tools. Primary amines substituted at the 4-position of the pyrimidine ring can exhibit room-temperature line broadening effects in both 1H and 13C NMR spectra due to the presence of rotamers. These effects are typically not observed for substituents in the 2-position, providing a simple diagnostic tool for identifying regioisomers.[4] Two-dimensional NMR experiments like COSY, HSQC, and HMBC can also help in elucidating the substitution pattern.

  • Mass Spectrometry: High-resolution mass spectrometry (HRMS) can confirm the molecular formula. Fragmentation patterns in MS/MS experiments may also provide clues to the substitution pattern, although this is not always straightforward.

Troubleshooting Guides

Problem 1: Low or No Product Yield

Low yields are a common problem in pyrimidine synthesis. The following workflow can help diagnose and resolve the issue.

low_yield_troubleshooting start Low/No Yield reagents Verify Starting Materials start->reagents conditions Optimize Reaction Conditions start->conditions workup Evaluate Workup Procedure start->workup purity Check Purity (NMR, GC/MS) reagents->purity stoichiometry Verify Stoichiometry reagents->stoichiometry temp Adjust Temperature conditions->temp catalyst Screen Catalysts/Bases conditions->catalyst solvent Change Solvent conditions->solvent time Modify Reaction Time conditions->time extraction Check Extraction Efficiency (Test aqueous layer) workup->extraction purification_loss Product Loss during Purification? workup->purification_loss success Improved Yield purity->success stoichiometry->success temp->success catalyst->success solvent->success time->success extraction->success purification_loss->success

Caption: Troubleshooting workflow for low reaction yield.

Detailed Steps:

  • Verify Starting Materials:

    • Purity: Ensure the purity of your β-dicarbonyl compound, guanidine salt, and any other reagents. Impurities can inhibit the reaction or lead to side products. Use freshly purified reagents if necessary.

    • Stoichiometry: Accurately weigh your reagents and double-check the molar ratios. An incorrect ratio can lead to incomplete conversion.

  • Optimize Reaction Conditions:

    • Temperature: The reaction temperature can be critical. Too low may result in a slow or incomplete reaction, while too high can cause decomposition of starting materials or products.

    • Catalyst/Base: The choice and amount of catalyst or base (e.g., sodium ethoxide, potassium carbonate) can significantly impact the reaction rate and yield. Consider screening different bases or catalysts.

    • Solvent: The solvent can affect the solubility of reactants and the reaction pathway. If a reaction is sluggish, a solvent with a higher boiling point might be beneficial.

    • Reaction Time: Monitor the reaction progress using TLC or LC-MS to determine the optimal reaction time. Some reactions may require extended periods to reach completion.

  • Evaluate Workup Procedure:

    • Extraction: Product may be lost during aqueous extractions. Check the pH of the aqueous layer to ensure your product is not ionized and soluble. Test the aqueous layer for the presence of your product.

    • Purification: Product can be lost during chromatography or recrystallization. Analyze all fractions and the mother liquor to account for all the material.

Problem 2: Poor Regioselectivity

Achieving the desired regioisomer can be challenging with unsymmetrical starting materials.

regioselectivity_workflow start Poor Regioselectivity strategy Select Synthetic Strategy start->strategy conditions Modify Reaction Conditions start->conditions separation Isomer Separation start->separation principal Principal Synthesis (Guanidine + β-dicarbonyl) strategy->principal snar S(N)Ar on Halogenated Pyrimidine strategy->snar temp Vary Temperature (Kinetic vs. Thermodynamic) conditions->temp base Screen Bases/ Catalysts conditions->base chromatography Column Chromatography separation->chromatography recrystallization Fractional Recrystallization separation->recrystallization success Desired Regioisomer principal->success snar->success temp->success base->success chromatography->success recrystallization->success

Caption: Decision-making for improving regioselectivity.

Detailed Steps:

  • Re-evaluate Synthetic Strategy:

    • If the Principal Synthesis gives a mixture of isomers, consider a more regioselective route. For example, synthesis via SNAr on a pre-formed, correctly substituted halogenated pyrimidine can provide unambiguous regiochemistry.

  • Modify Reaction Conditions for Condensation Reactions:

    • Temperature: Lower temperatures may favor the kinetically controlled product, while higher temperatures can lead to the thermodynamically more stable isomer.

    • Base/Catalyst: The nature of the base or catalyst can influence which carbonyl group of the unsymmetrical β-dicarbonyl compound is attacked first.

  • Separation of Isomers:

    • Column Chromatography: Careful selection of the stationary and mobile phases can often allow for the separation of regioisomers.

    • Recrystallization: If the isomers have different solubilities, fractional recrystallization can be an effective purification method.

Quantitative Data Summary

Synthetic RouteKey ReactantsGeneral Reaction ConditionsYield Range (%)Key AdvantagesKey Disadvantages
Principal Synthesis β-Dicarbonyl Compound, Guanidine SaltBasic conditions (e.g., NaOEt), often with heating60-85%Readily available starting materials, straightforward procedure.Can result in regioisomeric mixtures with unsymmetrical dicarbonyls.
Synthesis from Enaminones Enaminone, Guanidine SaltBasic or neutral conditions, can be a one-pot reaction from ketones.70-95%High yields, good functional group tolerance, allows for diverse substitution.Enaminone precursors may require separate synthesis.
Nucleophilic Aromatic Substitution (SNAr) Halogenated Pyrimidine, AmineBasic conditions (e.g., Et₃N), often with heating or microwave irradiation.50-98%Excellent for introducing a wide variety of amino substituents with high regioselectivity.Requires synthesis of the halogenated pyrimidine precursor.
Microwave-Assisted Synthesis β-Ketoester, Guanidine hydrochlorideK₂CO₃, Solvent-free, Microwave irradiationHighShort reaction times, often solvent-free.Requires specialized microwave equipment.

Table compiled from information in.

Experimental Protocols

Protocol 1: Regioselective Synthesis of 2-Amino-6-methyl-4(3H)-pyrimidinone

This protocol is adapted from a procedure for the synthesis of a substituted 2-aminopyrimidinone.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve ethyl acetoacetate (1 equivalent) in ethanol.

  • Addition of Reagents: Add guanidine hydrochloride (1 equivalent) and a solution of sodium ethoxide in ethanol (2 equivalents).

  • Reaction: Heat the mixture to reflux and monitor the reaction progress by TLC.

  • Workup: After completion, cool the reaction mixture to room temperature and neutralize with a suitable acid (e.g., dilute HCl).

  • Isolation: Remove the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent to obtain the desired 2-amino-6-methyl-4(3H)-pyrimidinone.

Protocol 2: Synthesis of N-Aryl-2-aminopyrimidine via Nucleophilic Aromatic Substitution

This protocol is based on a general procedure for the SNAr of 2-amino-4,6-dichloropyrimidine.

  • Reaction Setup: In a sealed tube, combine 2-amino-4,6-dichloropyrimidine (1 equivalent), the desired substituted aniline (1 equivalent), and triethylamine (2 equivalents).

  • Reaction: Heat the mixture at 80-90 °C for 4-10 hours. Monitor the reaction progress by TLC.

  • Workup: Upon completion, cool the reaction mixture and add distilled water to precipitate the product.

  • Isolation: Collect the solid by filtration, wash with water, and recrystallize from ethanol to afford the pure N-aryl-2-aminopyrimidine derivative.

References

Technical Support Center: Back-Pocket Optimization of 2-Aminopyrimidine-Based Macrocyclic Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the back-pocket optimization of 2-aminopyrimidine-based macrocyclic inhibitors.

Frequently Asked Questions (FAQs)

Q1: What is the rationale behind targeting the back pocket of kinases with this compound-based macrocyclic inhibitors?

A1: Targeting the back pocket, a hydrophobic region located between the gatekeeper residue and the αC-helix, is a strategy to enhance inhibitor selectivity.[1] By designing macrocycles with moieties that extend into this pocket, it is possible to selectively inhibit kinases with smaller gatekeeper residues, while avoiding those with larger ones.[1] This structure-based design can significantly increase the selectivity of the inhibitor across the kinome.[1]

Q2: What are the advantages of using a macrocyclization strategy for kinase inhibitors?

A2: Macrocyclization is a powerful technique in medicinal chemistry for improving both the potency and selectivity of inhibitors.[2][3] By pre-organizing the molecule into a more rigid and bioactive conformation, macrocyclization can lead to enhanced binding affinity. This structural constraint can also improve pharmacokinetic properties.

Q3: What was the starting point for the back-pocket optimization described in the key literature?

A3: The optimization began with a promiscuous macrocyclic inhibitor, compound 6 , which is a this compound-based macrocycle. This compound was found to bind to a large number of kinases, making it an ideal starting point for improving selectivity through targeted modifications. The crystal structure of compound 6 in complex with CDK2 served as the basis for the structure-guided design strategy.

Q4: How were the initial macrocyclic inhibitors modified to target the back pocket?

A4: To target the back pocket, various aromatic and heteroaromatic moieties were introduced at position 5 of the pyrimidine core of the starting macrocycle. This was achieved synthetically through a Suzuki cross-coupling reaction with the corresponding boronic acids or boron pinacol esters.

Q5: What were the key outcomes of the back-pocket optimization strategy?

A5: The optimization strategy led to the development of compound 55 , a potent and selective dual inhibitor of EPHA2 and GAK kinases. This compound demonstrated significantly improved selectivity compared to the initial promiscuous inhibitor. Furthermore, subsequent front-pocket derivatization of these macrocycles resulted in an interesting in cellulo selectivity profile, favoring EPHA4. The dual EPHA2/GAK inhibitor 55 also showed potential antiviral activity by preventing dengue virus infection in liver cells.

Troubleshooting Guides

Issue 1: Low Yield During Macrocyclization

  • Question: I am experiencing low yields during the intramolecular nucleophilic aromatic substitution to form the macrocycle. What are the potential causes and solutions?

  • Answer:

    • High Concentration: Macrocyclization reactions are often sensitive to concentration. High concentrations can favor intermolecular side reactions, leading to oligomerization or polymerization. Try performing the reaction under high-dilution conditions.

    • Incorrect Solvent: The choice of solvent is critical. Ensure you are using a solvent that is appropriate for the specific type of nucleophilic aromatic substitution you are performing.

    • Base Strength: The strength of the base used can influence the reaction rate and the formation of side products. Consider screening different bases of varying strengths.

    • Reaction Temperature: The reaction temperature may need to be optimized. Too low a temperature may result in a sluggish reaction, while too high a temperature could lead to decomposition or side reactions.

Issue 2: Poor Performance in Suzuki Cross-Coupling

  • Question: The Suzuki cross-coupling reaction to introduce moieties at position 5 of the pyrimidine ring is not proceeding efficiently. What should I troubleshoot?

  • Answer:

    • Catalyst and Ligand Choice: The choice of palladium catalyst and ligand is crucial for a successful Suzuki coupling. Consider screening different catalyst/ligand combinations.

    • Base Selection: The base plays a critical role in the catalytic cycle. Ensure you are using an appropriate base (e.g., carbonates, phosphates) and that it is of high purity.

    • Solvent System: The solvent system, often a mixture of an organic solvent and an aqueous solution, needs to be optimized for the specific substrates.

    • Reagent Quality: Ensure the boronic acid or pinacol ester is pure and has not degraded. Boronic acids can be prone to decomposition.

    • Oxygen Contamination: Suzuki reactions are sensitive to oxygen. Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).

Issue 3: Difficulty in Purifying the Final Macrocyclic Inhibitors

  • Question: I am having trouble purifying the final macrocyclic products. What purification strategies are recommended?

  • Answer:

    • Chromatography: Purification is typically achieved by column chromatography. Experiment with different solvent systems (gradients) and stationary phases (normal or reverse phase) to achieve optimal separation.

    • Recrystallization: If the product is a solid, recrystallization can be an effective purification method.

    • Preparative HPLC: For challenging separations, preparative High-Performance Liquid Chromatography (HPLC) may be necessary to isolate the pure compound.

Quantitative Data Summary

Table 1: Inhibitory Activity of Key Compounds

CompoundTarget KinaseIC50 (nM)
23 EPHA2Data not explicitly provided in abstracts
55 EPHA2Potent inhibitor
55 GAKPotent inhibitor

Table 2: Thermal Shift Data for Initial Compound 6

CompoundNumber of Kinases Stabilized (>50%)Total Kinases Screened
6 55101
**

Experimental Protocols

Protocol 1: General Procedure for Suzuki Cross-Coupling

  • To a reaction vessel, add the brominated macrocycle (6 ), the corresponding boronic acid or boron pinacol ester (1.2 equivalents), a palladium catalyst (e.g., Pd(PPh3)4, 0.1 equivalents), and a base (e.g., K2CO3, 2 equivalents).

  • Purge the vessel with an inert gas (e.g., argon) for 10-15 minutes.

  • Add a degassed solvent mixture (e.g., dioxane/water).

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and perform an aqueous workup.

  • Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: Cell Viability Assay

  • Seed cells (e.g., Huh7 liver cells) in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the inhibitor compounds or DMSO as a control.

  • Incubate the cells for a specified period (e.g., 48 hours).

  • Assess cell viability using a reagent such as AlamarBlue®.

  • Measure the fluorescence at the appropriate wavelength using a microplate reader.

  • Normalize the fluorescence readings to the DMSO-treated cells to determine the percentage of cell viability.

Visualizations

experimental_workflow cluster_synthesis Synthesis & Optimization cluster_evaluation Evaluation Start Promiscuous Macrocycle (6) Macrocyclization Macrocyclization Start->Macrocyclization Intramolecular SNAr Suzuki Suzuki Cross-Coupling (Back-Pocket Targeting) Macrocyclization->Suzuki Final_Inhibitors Potent & Selective Inhibitors (e.g., 55) Suzuki->Final_Inhibitors Kinase_Screening Kinase Panel Screening Final_Inhibitors->Kinase_Screening Cell_Assays Cell-Based Assays (e.g., Antiviral) Final_Inhibitors->Cell_Assays Crystallography X-ray Crystallography Final_Inhibitors->Crystallography SAR Structure-Activity Relationship (SAR) Kinase_Screening->SAR Crystallography->SAR

Caption: Experimental workflow for the optimization of this compound-based macrocyclic inhibitors.

signaling_pathway ATP ATP Kinase Kinase (e.g., EPHA2, GAK) ATP->Kinase Binds to ATP Pocket Phosphorylated_Substrate Phosphorylated Substrate Kinase->Phosphorylated_Substrate Phosphorylation Inhibitor Macrocyclic Inhibitor (e.g., Compound 55) Inhibitor->Kinase Competitive Inhibition Substrate Substrate Substrate->Kinase Downstream_Signaling Downstream Signaling Phosphorylated_Substrate->Downstream_Signaling

Caption: Mechanism of action for competitive kinase inhibition by macrocyclic inhibitors.

logical_relationship Promiscuous_Inhibitor Promiscuous Inhibitor (6) - Binds to many kinases Structure_Guided_Design Structure-Guided Design - Target back pocket Promiscuous_Inhibitor->Structure_Guided_Design Increased_Selectivity Increased Selectivity - Targets kinases with small gatekeepers Structure_Guided_Design->Increased_Selectivity Potent_Inhibitor Potent & Selective Inhibitor (55) - Dual EPHA2/GAK inhibitor Increased_Selectivity->Potent_Inhibitor

Caption: Logical progression from a promiscuous to a selective kinase inhibitor.

References

Technical Support Center: Overcoming In Vitro Solubility Challenges of 2-Aminopyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in addressing and overcoming the common solubility issues encountered with 2-aminopyrimidine derivatives in in vitro settings.

Frequently Asked Questions (FAQs)

Q1: Why do many of my this compound derivatives exhibit poor aqueous solubility?

A1: The limited aqueous solubility of many this compound derivatives often stems from their physicochemical properties. These compounds can possess a planar and rigid ring structure, which contributes to strong crystal lattice energy, making it difficult for water molecules to effectively solvate the individual molecules. Additionally, many potent derivatives are designed with high lipophilicity to enhance cell permeability and target engagement, which inherently reduces their solubility in aqueous media.[1]

Q2: What is the first and most crucial step when I encounter a solubility problem with a new this compound derivative?

A2: The initial and most critical step is to prepare a high-concentration stock solution in a suitable organic solvent. Dimethyl sulfoxide (DMSO) is the most widely used solvent for this purpose due to its excellent ability to dissolve a broad range of organic compounds.[2] It is essential to ensure that the final concentration of the organic solvent in your in vitro assay remains low (typically ≤0.5%) to avoid solvent-induced cellular toxicity or artifacts.[2]

Q3: How can adjusting the pH of my buffer improve the solubility of my this compound derivative?

A3: The solubility of ionizable compounds, including many this compound derivatives, is significantly influenced by pH.[1][3] The pyrimidine ring contains nitrogen atoms that can be protonated or deprotonated depending on the pH of the solution. For basic derivatives, lowering the pH (making it more acidic) will lead to the formation of a more soluble salt form. Conversely, for acidic derivatives, increasing the pH (making it more basic) will enhance solubility.

Q4: Are there alternatives to DMSO for preparing stock solutions?

A4: Yes, while DMSO is the most common, other water-miscible organic solvents can be used. These include ethanol, methanol, dimethylformamide (DMF), and acetonitrile. The choice of solvent will depend on the specific properties of your compound and the tolerance of your experimental system to that particular solvent.

Q5: What are co-solvents, and how can they help with solubility in my final assay medium?

A5: Co-solvents are water-miscible organic solvents that, when added to an aqueous solution, increase the solubility of poorly soluble compounds. For particularly challenging this compound derivatives, using a co-solvent system in your final assay medium can be beneficial. However, it is crucial to perform vehicle controls to ensure the co-solvent concentration does not affect the biological activity being measured.

Troubleshooting Guides

Issue 1: My this compound derivative precipitates out of solution when I dilute my DMSO stock into my aqueous assay buffer.

This is a common issue known as "solvent shock." It occurs when the compound, which is soluble in the high-concentration organic stock, is rapidly transferred to an aqueous environment where it is poorly soluble.

Troubleshooting Steps:

  • Optimize the Dilution Method:

    • Stepwise Dilution: Instead of adding a small volume of your concentrated stock directly into a large volume of aqueous buffer, perform a serial dilution. First, dilute the stock in a smaller volume of the buffer, mix thoroughly, and then add this intermediate dilution to the final volume.

    • Pre-warm the Medium: Ensure your cell culture medium or assay buffer is at the appropriate temperature (e.g., 37°C) before adding the compound.

  • Reduce the Final Concentration: Your target concentration may be above the aqueous solubility limit of the compound. Try a lower final concentration to see if the precipitation issue is resolved.

  • pH Adjustment of the Assay Buffer:

    • Determine if your this compound derivative has ionizable groups.

    • If it is basic, try lowering the pH of your assay buffer.

    • If it is acidic, try increasing the pH of your buffer.

    • Caution: Ensure the adjusted pH is compatible with your biological assay.

  • Utilize Solubilizing Excipients:

    • Cyclodextrins: These are cyclic oligosaccharides that can encapsulate hydrophobic molecules, increasing their aqueous solubility. Beta-cyclodextrins (β-CD) and their derivatives, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), are commonly used.

    • Surfactants: Biocompatible surfactants like Pluronic® F-68 or Tween® 80 can form micelles that help to keep hydrophobic compounds in solution.

Issue 2: Even at low concentrations, my this compound derivative appears to be insoluble or forms a suspension.

If you are still facing solubility issues at low concentrations, a more systematic approach to formulation may be necessary.

Troubleshooting Workflow:

G start Compound Insoluble in Aqueous Buffer stock_check Is the high-concentration stock solution clear? start->stock_check stock_precipitate Precipitate in stock. Lower stock concentration or try a different organic solvent. stock_check->stock_precipitate No dilution_method Optimize dilution method (e.g., stepwise dilution, pre-warmed buffer). stock_check->dilution_method Yes solubility_test Perform a kinetic solubility test in the final buffer. dilution_method->solubility_test ph_adjustment Adjust pH of the buffer. solubility_test->ph_adjustment Precipitation persists success Compound Solubilized solubility_test->success Soluble excipients Use solubilizing excipients (Cyclodextrins, Surfactants). ph_adjustment->excipients Still insoluble ph_adjustment->success Soluble solid_dispersion Prepare a solid dispersion. excipients->solid_dispersion Limited success excipients->success Soluble solid_dispersion->success EGFR_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription EGF EGF (Ligand) EGF->EGFR Inhibitor This compound Derivative (Inhibitor) Inhibitor->EGFR VEGFR_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_response Cellular Response VEGFR VEGFR PLCg PLCγ VEGFR->PLCg PI3K PI3K VEGFR->PI3K PKC PKC PLCg->PKC RAS_RAF_MEK_ERK RAS/RAF/MEK/ERK Pathway PKC->RAS_RAF_MEK_ERK Angiogenesis Angiogenesis, Permeability, Survival RAS_RAF_MEK_ERK->Angiogenesis AKT AKT PI3K->AKT AKT->Angiogenesis VEGF VEGF (Ligand) VEGF->VEGFR Inhibitor This compound Derivative (Inhibitor) Inhibitor->VEGFR

References

Technical Support Center: Refining Purification of 2-Aminopyrimidine Derivatives by Column Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying 2-aminopyrimidine derivatives using column chromatography.

Troubleshooting Guides

This section addresses specific problems that may arise during the purification process, offering potential causes and solutions.

Issue 1: Poor Separation of the Target Compound from Impurities

  • Possible Cause: The chosen solvent system lacks the selectivity to resolve the compound of interest from impurities. This compound derivatives are often polar and can be challenging to separate from polar byproducts.

  • Solutions:

    • Optimize the Mobile Phase: Systematically vary the polarity of your eluent. A good starting point is a mixture of a non-polar solvent (like hexane or heptane) and a more polar solvent (like ethyl acetate or dichloromethane). Gradually increase the proportion of the polar solvent.[1] For highly polar compounds, consider adding a small percentage of an even more polar solvent like methanol.[2]

    • Gradient Elution: Employ a gradient elution where the polarity of the mobile phase is gradually increased during the chromatography run.[3][4] This can significantly improve the separation of compounds with different polarities.

    • Change the Stationary Phase: If silica gel is not providing adequate separation, consider alternative stationary phases. Alumina can be a good option, particularly for basic compounds.[2] For very polar compounds, reversed-phase chromatography (e.g., with a C18 column) or Hydrophilic Interaction Liquid Chromatography (HILIC) might be more effective. Amine-bonded or cyano-bonded silica phases can also offer different selectivity.

Issue 2: Tailing or Streaking of the Compound Band

  • Possible Cause: Strong interactions between the basic this compound moiety and the acidic silanol groups on the surface of the silica gel stationary phase often lead to tailing.

  • Solutions:

    • Add a Basic Modifier: Incorporate a small amount (0.1-1%) of a volatile base, such as triethylamine (TEA) or pyridine, into the mobile phase. This will compete with the aminopyrimidine for the acidic sites on the silica, leading to more symmetrical peaks.

    • Use a Different Stationary Phase: As mentioned previously, switching to a less acidic stationary phase like alumina or a chemically modified silica (e.g., amine-bonded) can mitigate this issue.

    • Deactivate the Silica Gel: Before packing the column, the silica gel can be treated with a base like triethylamine to neutralize the acidic sites.

Issue 3: The Compound Does Not Move from the Origin (Stays on Top of the Column)

  • Possible Cause: The compound is highly polar and is too strongly adsorbed to the stationary phase under the current mobile phase conditions.

  • Solutions:

    • Increase Mobile Phase Polarity: Drastically increase the polarity of the eluent. A common solvent system for very polar compounds is a mixture of dichloromethane (DCM) and methanol. In some cases, a gradient up to 10-20% methanol in DCM may be necessary.

    • Consider Reversed-Phase Chromatography: For extremely polar this compound derivatives, reversed-phase chromatography is a suitable alternative. Here, a non-polar stationary phase (like C18) is used with a polar mobile phase (e.g., water/acetonitrile or water/methanol mixtures).

Issue 4: The Compound Elutes Too Quickly (in the Solvent Front)

  • Possible Cause: The mobile phase is too polar for the compound, causing it to have little interaction with the stationary phase.

  • Solutions:

    • Decrease Mobile Phase Polarity: Start with a less polar solvent system. For instance, if you are using an ethyl acetate/hexane mixture, decrease the proportion of ethyl acetate.

    • Ensure Proper Sample Loading: Dissolve the crude sample in a minimal amount of a solvent in which it is highly soluble but which is also a weak eluent for the chromatography. Loading the sample in a strong solvent can cause it to be carried down the column too quickly.

Frequently Asked Questions (FAQs)

Q1: What is the best stationary phase for purifying this compound derivatives?

A1: Silica gel is the most commonly used stationary phase for the column chromatography of many organic compounds, including this compound derivatives, due to its versatility. However, because of the basic nature of the amino group, tailing can be an issue. For problematic separations, consider using alumina or a modified silica gel such as an amine-functionalized one.

Q2: How do I choose the right mobile phase for my separation?

A2: The best way to determine an appropriate mobile phase is by using Thin Layer Chromatography (TLC). Screen various solvent systems to find one that gives your desired compound an Rf value of approximately 0.2-0.4. This generally translates to good elution behavior on a column. A good starting point for many this compound derivatives is a mixture of hexane and ethyl acetate.

Q3: My this compound derivative seems to be degrading on the silica gel column. What can I do?

A3: Some aminopyrimidines can be sensitive to the acidic nature of silica gel. To minimize degradation, you can deactivate the silica gel with a base like triethylamine before use or add a small amount of a base to your mobile phase. Alternatively, using a less acidic stationary phase like alumina can be beneficial.

Q4: Can I use recrystallization instead of column chromatography?

A4: Recrystallization is an excellent and often preferred method for purifying solid compounds if a suitable solvent can be found. It is generally more scalable and can be more efficient than chromatography if the impurities have significantly different solubilities than the product. The choice between recrystallization and column chromatography depends on the nature and quantity of the impurities.

Experimental Protocols

Protocol 1: General Procedure for Normal-Phase Column Chromatography on Silica Gel

  • Slurry Preparation: Prepare a slurry of silica gel in the initial, least polar mobile phase. The amount of silica should be approximately 30-50 times the weight of the crude sample.

  • Column Packing: Pour the slurry into the column and allow the silica to settle, ensuring a uniform and crack-free stationary phase bed. Drain the excess solvent until it is level with the top of the silica.

  • Sample Loading: Dissolve the crude this compound derivative in a minimal amount of the mobile phase or a slightly more polar solvent. Carefully apply the sample to the top of the silica bed.

  • Elution: Begin eluting with the initial mobile phase. If the desired compound is not eluting, gradually increase the polarity of the mobile phase by increasing the proportion of the more polar solvent (gradient elution).

  • Fraction Collection and Analysis: Collect fractions and monitor their composition by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified compound.

Protocol 2: Reversed-Phase Column Chromatography for Highly Polar Derivatives

  • Column Equilibration: Equilibrate a C18 column with the initial mobile phase (e.g., a mixture of water and acetonitrile or methanol).

  • Sample Preparation: Dissolve the polar this compound derivative in the mobile phase or a compatible solvent.

  • Elution: Load the sample and begin elution. The polarity of the mobile phase can be decreased (by increasing the organic solvent content) to elute more retained compounds.

  • Fraction Analysis and Solvent Removal: As with normal-phase chromatography, collect and analyze fractions by TLC or HPLC, then combine pure fractions and remove the solvent.

Quantitative Data Summary

Table 1: Common Mobile Phase Modifiers for Aminopyrimidine Purification

ModifierConcentration in Mobile PhasePurposeReference
Triethylamine (TEA)0.1 - 1%Reduces peak tailing by neutralizing acidic silica sites.
Pyridine0.1 - 1%Similar to TEA, acts as a basic modifier to improve peak shape.
Ammonia (in Methanol)~1% of a 10% solutionA stronger basic modifier for highly basic compounds.

Table 2: Typical Stationary Phase Characteristics

Stationary PhasePolarityBest Suited ForKey Considerations
Silica GelHighGeneral purpose, moderately polar compounds.Acidic nature can cause tailing with basic compounds.
AluminaHighBasic and neutral compounds.Less acidic than silica gel.
C18 (Reversed-Phase)LowHighly polar and ionic compounds.Requires polar mobile phases (e.g., water/acetonitrile).
Amine-bonded SilicaIntermediatePolar and basic compounds.Offers different selectivity and improved peak shape.

Visualizations

Troubleshooting_Workflow start Start Purification tlc Run TLC with various solvent systems start->tlc rf_check Is Rf of desired spot ~0.2-0.4? tlc->rf_check run_column Pack and run column rf_check->run_column Yes adjust_polarity Adjust mobile phase polarity rf_check->adjust_polarity No separation_check Good separation? run_column->separation_check tailing_check Peak tailing observed? separation_check->tailing_check Yes change_stationary_phase Consider alternative stationary phase (Alumina, C18) separation_check->change_stationary_phase No collect_fractions Collect and combine pure fractions tailing_check->collect_fractions No add_base Add basic modifier (e.g., TEA) to eluent tailing_check->add_base Yes end Purified Compound collect_fractions->end adjust_polarity->tlc add_base->run_column change_stationary_phase->tlc

Caption: A decision-making workflow for troubleshooting column chromatography.

Logical_Relationships cluster_compound Compound Properties cluster_problems Common Problems cluster_solutions Solutions compound_polarity High Polarity strong_adsorption Strong Adsorption to Silica compound_polarity->strong_adsorption compound_basicity Basicity (Amino Group) peak_tailing Peak Tailing compound_basicity->peak_tailing polar_eluent Increase Eluent Polarity strong_adsorption->polar_eluent alt_stationary_phase Use Alternative Stationary Phase (Alumina/C18) strong_adsorption->alt_stationary_phase basic_modifier Add Basic Modifier (TEA) peak_tailing->basic_modifier peak_tailing->alt_stationary_phase

Caption: Logical relationships between compound properties, problems, and solutions.

References

Technical Support Center: Photodegradation of 2-Aminopyrimidine-Based UVA Filters

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the experimental investigation of 2-aminopyrimidine-based UVA filter photodegradation.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors influencing the photodegradation of this compound-based UVA filters?

A1: The photodegradation of this compound-based UVA filters is primarily influenced by the following factors:

  • Molecular Structure: The inherent chemical structure of the filter is a key determinant of its photostability. For instance, studies have shown that 2-amino pyrimidine derivatives of avobenzone (2-APDA) are prone to degradation, whereas 2-methyl pyrimidine derivatives (2-MPDA) exhibit greater photostability.[1][2]

  • pH and Protonation: Acidic conditions can significantly accelerate photodegradation. Protonation of the pyrimidine ring appears to be a crucial step in the degradation mechanism.[1][2]

  • Solvent/Formulation Composition: The solvent system or the cosmetic formulation in which the filter is incorporated plays a critical role. Interactions with other ingredients, such as photostabilizers, antioxidants, or even other UV filters, can either enhance or diminish photostability.[3]

  • UV Radiation Intensity and Wavelength: The intensity and spectral distribution of the UV source will directly impact the rate and extent of degradation.

Q2: My this compound derivative is showing rapid degradation in solution even before significant UV exposure. What could be the cause?

A2: This could be due to the pH of your solvent. This compound derivatives can be susceptible to degradation in acidic media. Ensure your solvent is neutral and free of acidic contaminants. If the experimental design requires acidic conditions, be aware that this will likely increase the degradation rate.

Q3: Are there any strategies to improve the photostability of this compound-based UVA filters?

A3: Yes, several strategies can be employed:

  • Formulation with Photostabilizers: Incorporating known photostabilizers, such as octocrylene or benzophenone-3, into the formulation can help to quench the excited state of the this compound filter and dissipate the energy, thus preventing degradation.

  • Addition of Antioxidants: Antioxidants like Vitamin E (tocopherol), Vitamin C (ascorbic acid), and others can help to mitigate photodegradation by scavenging reactive oxygen species (ROS) that may be generated during UV exposure and contribute to the degradation process.

  • Microencapsulation: Encapsulating the UV filter in a protective shell can physically shield it from interacting with other destabilizing components in the formulation and from the external environment, thereby enhancing its photostability.

  • Structural Modification: As demonstrated by the higher stability of 2-MPDA compared to 2-APDA, modifications to the molecular structure can significantly enhance intrinsic photostability.

Troubleshooting Guides

Guide 1: Inconsistent Results in Photodegradation Studies
Observed Issue Potential Cause Troubleshooting Steps
High variability in degradation rates between replicate experiments. Inconsistent UV lamp output.1. Regularly calibrate the UV lamp output using a radiometer. 2. Ensure a consistent distance between the lamp and the samples for all experiments.
Fluctuations in sample temperature.1. Use a temperature-controlled sample chamber. 2. Be aware that high-intensity lamps can generate significant heat, which may influence degradation rates.
Inhomogeneous sample film.1. When testing formulations, ensure a uniform and consistent film thickness is applied to the substrate. 2. Use a positive displacement pipette for accurate application.
Unexpectedly rapid degradation. Acidic contamination of solvent or glassware.1. Use high-purity solvents. 2. Thoroughly clean and rinse all glassware with a neutral solvent before use.
Presence of photosensitizers in the formulation.1. Review all components of the formulation for known photosensitizers. 2. If possible, test the photodegradation of the this compound filter in a simpler solvent system first.
Guide 2: HPLC Analysis Issues
Observed Issue Potential Cause Troubleshooting Steps
Peak Tailing for the parent this compound compound. Interaction with active sites on the HPLC column (silanols).1. Use a column with high-purity silica and end-capping. 2. Adjust the mobile phase pH to suppress silanol ionization (typically lower pH for basic compounds). 3. Add a competing base (e.g., triethylamine) to the mobile phase in small concentrations.
Co-elution of the parent compound with degradation products. Insufficient chromatographic resolution.1. Optimize the mobile phase composition (e.g., change the organic solvent ratio, try a different organic modifier). 2. Use a longer column or a column with a smaller particle size. 3. Adjust the column temperature.
Ghost peaks appearing in the chromatogram. Contamination of the injector or column from previous runs.1. Implement a thorough needle wash protocol for the autosampler. 2. Run a blank gradient with a strong solvent to flush the column.
Drifting retention times. Inconsistent mobile phase composition or temperature.1. Prepare fresh mobile phase daily and ensure it is well-mixed. 2. Use a column oven to maintain a constant temperature.

Quantitative Data

Table 1: Comparative Photodegradation of Avobenzone Derivatives

CompoundSolventUV ExposureDegradation (%)Reference
2-APDAEthanolSunlight (6h)~100%
2-MPDAEthanolSunlight (6h)~0%
AvobenzoneEthanolSunlight (6h)~100%
2-APDA + TFAEthanolSunlight (6h)> Avobenzone
2-MPDA + TFAEthanolSunlight (6h)< Avobenzone

TFA: Trifluoroacetic Acid

Table 2: Effect of Formulation on UV Filter Photostability

UV Filter CombinationIrradiation% Recovery (Parent Compound)Reference
OMC, BP-3, OCUVA/UVBHigh
OMC, AVB, MBCUVA/UVBLow
OMC, AVB, OCUVA/UVBModerate-High
Encapsulated AvobenzoneSunlight (7h)43%
Free AvobenzoneSunlight (7h)12%

OMC: Octyl methoxycinnamate, BP-3: Benzophenone-3, OC: Octocrylene, AVB: Avobenzone, MBC: 4-Methylbenzylidene Camphor

Experimental Protocols

Protocol 1: In Vitro Photostability Assessment using UV-Vis Spectroscopy

This protocol provides a general method for assessing the photostability of a this compound-based UVA filter in solution.

1. Materials and Equipment:

  • UV-Vis Spectrophotometer

  • Solar simulator or other controlled UV radiation source

  • Quartz cuvettes

  • High-purity solvent (e.g., ethanol, acetonitrile)

  • This compound-based UVA filter

  • Magnetic stirrer and stir bars

2. Procedure:

  • Prepare a stock solution of the this compound derivative in the chosen solvent at a known concentration.

  • Dilute the stock solution to a concentration that gives an absorbance maximum in the range of 1-1.5 AU.

  • Transfer the solution to a quartz cuvette.

  • Record the initial UV-Vis spectrum (T=0) from 290-400 nm.

  • Place the cuvette in a holder at a fixed distance from the UV source. If necessary, use a magnetic stirrer to ensure the solution is well-mixed during irradiation.

  • Expose the solution to UV radiation for defined time intervals (e.g., 30, 60, 120, 240 minutes).

  • After each time interval, remove the cuvette and record the UV-Vis spectrum.

  • Calculate the percentage of degradation at each time point by monitoring the decrease in absorbance at the wavelength of maximum absorption (λmax).

Protocol 2: Quantification of Photodegradation by HPLC

This protocol outlines a method for quantifying the parent UV filter and its degradation products.

1. Materials and Equipment:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector (DAD/PDA recommended)

  • C18 reverse-phase HPLC column

  • Solar simulator

  • Volumetric flasks, pipettes, and syringes

  • HPLC-grade solvents (e.g., acetonitrile, methanol, water)

  • 0.45 µm syringe filters

2. Procedure:

  • Sample Preparation and Irradiation:

    • Prepare a solution of the this compound derivative in a suitable solvent.

    • Expose the solution to a controlled dose of UV radiation as described in Protocol 1.

    • Take aliquots of the solution at different time intervals, including a T=0 sample.

  • HPLC Method Development (Example):

    • Mobile Phase: A gradient of acetonitrile and water is often a good starting point.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Injection Volume: 10 µL.

    • Detection Wavelength: Monitor at the λmax of the parent compound and also scan a wider range to detect degradation products.

  • Analysis:

    • Filter all samples through a 0.45 µm syringe filter before injection.

    • Inject the T=0 sample and the irradiated samples onto the HPLC system.

    • Identify the peak corresponding to the parent this compound compound based on its retention time.

    • Quantify the decrease in the peak area of the parent compound over time to determine the rate of photodegradation.

    • Monitor for the appearance of new peaks, which indicate the formation of degradation products.

Visualizations

Photodegradation_Pathway cluster_0 Initial State cluster_1 Excitation & Degradation 2_AP This compound UVA Filter (Ground State) 2_AP_Excited Excited State 2_AP->2_AP_Excited UVA Photon (hν) 2_AP_Excited->2_AP Energy Dissipation (Photostable Pathway) Protonation Protonation (Acidic Conditions) 2_AP_Excited->Protonation Facilitated by Excited State Degradation_Products Photodegradation Products 2_AP_Excited->Degradation_Products Direct Photolysis Protonation->Degradation_Products Leads to Ring Opening/Rearrangement Experimental_Workflow Start Start: Prepare Sample (Solution or Formulation) T0_Analysis Time=0 Analysis (UV-Vis & HPLC) Start->T0_Analysis UV_Exposure UV Irradiation (Controlled Dose) T0_Analysis->UV_Exposure Time_Point_Analysis Time=t Analysis (UV-Vis & HPLC) UV_Exposure->Time_Point_Analysis Time_Point_Analysis->UV_Exposure Repeat for Time Course Data_Analysis Data Analysis (Calculate % Degradation) Time_Point_Analysis->Data_Analysis End End: Report Results Data_Analysis->End

References

Technical Support Center: Efficient Synthesis of 2-Aminopyrimidines

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on catalyst selection and to troubleshoot common issues encountered during the synthesis of 2-aminopyrimidines.

Frequently Asked Questions (FAQs)

Q1: What are the primary catalytic strategies for synthesizing 2-aminopyrimidines?

A1: The synthesis of 2-aminopyrimidines can be broadly categorized into three approaches: classical condensation reactions, metal-catalyzed cross-coupling reactions, and catalyst-free methods. Classical methods often involve the condensation of a β-dicarbonyl compound with guanidine, sometimes facilitated by a base or acid.[1] Modern approaches frequently utilize metal catalysts, such as palladium and copper, for cross-coupling reactions to form the C-N bond.[2][3] Additionally, catalyst-free methods, often under thermal or microwave conditions, have been developed for specific substrates.[4][5]

Q2: How do I select the most appropriate catalyst for my specific this compound synthesis?

A2: Catalyst selection depends on several factors including the starting materials, desired substitution pattern on the pyrimidine ring, and required reaction scale. For instance, palladium-catalyzed methods, like the Buchwald-Hartwig amination, are effective for coupling aryl halides with amines to introduce diversity at the amino group. Copper-catalyzed reactions offer an alternative for C-N bond formation. For simpler, unsubstituted or symmetrically substituted 2-aminopyrimidines, classical condensation reactions using a base like sodium ethoxide or sodium carbonate can be very effective. The electronic nature of the substituents on your starting materials can also influence catalyst choice; electron-withdrawing groups may favor certain catalytic cycles.

Q3: I am getting a low yield in my this compound synthesis. What are the common causes and how can I troubleshoot this?

A3: Low yields are a common issue and can stem from several factors. First, verify the purity of your starting materials, as impurities can inhibit the catalyst or lead to side reactions. Incorrect stoichiometry of reactants is another frequent cause. The reaction conditions, particularly temperature and solvent, are critical and often require optimization. Some reactions may also be reversible, and the removal of byproducts like water can help drive the reaction to completion. Finally, the choice of base and its strength can significantly impact the yield.

Q4: I am observing significant side product formation. What strategies can I employ to improve the selectivity of my reaction?

A4: Minimizing side products often involves a careful optimization of reaction parameters. Lowering the reaction temperature can sometimes disfavor the formation of side products which may have a higher activation energy. The polarity of the solvent can also influence the reaction pathway, so screening different solvents is recommended. Adjusting the stoichiometry of the reactants or the order of their addition can also favor the desired reaction. In some cases, particularly with multifunctional substrates, using protecting groups to block reactive sites can prevent unwanted side reactions.

Q5: What are the best practices for purifying this compound derivatives?

A5: The purification strategy depends on the physical properties of your product and the nature of the impurities. Recrystallization is often the method of choice for crystalline solids. The key is to find a solvent system where the product has high solubility at elevated temperatures and low solubility at room temperature, while impurities remain soluble. For non-crystalline products or complex mixtures, column chromatography is more suitable. Due to the basic nature of the amino group, it is sometimes beneficial to add a small amount of a basic modifier, like triethylamine, to the eluent to prevent peak tailing on silica gel.

Troubleshooting Guides

Problem 1: Low or No Product Yield

This is a frequent challenge in this compound synthesis. A systematic approach to troubleshooting is essential.

Troubleshooting Workflow for Low Yield

LowYieldTroubleshooting start Low or No Yield Observed check_reagents Verify Purity and Stoichiometry of Starting Materials start->check_reagents check_conditions Optimize Reaction Conditions (Temperature, Solvent, Time) check_reagents->check_conditions Reagents OK check_catalyst Evaluate Catalyst Activity and Loading check_conditions->check_catalyst Conditions Optimized check_base Assess Base Strength and Stoichiometry check_catalyst->check_base Catalyst OK check_workup Review Workup and Purification Procedure check_base->check_workup Base OK solution Improved Yield check_workup->solution Procedure Optimized PurificationWorkflow start Crude Product Mixture is_solid Is the product a solid? start->is_solid try_recrystallization Attempt Recrystallization is_solid->try_recrystallization Yes column_chromatography Perform Column Chromatography is_solid->column_chromatography No (Oil) is_pure_solid Is the recrystallized solid pure? try_recrystallization->is_pure_solid is_pure_solid->column_chromatography No pure_product Pure Product Obtained is_pure_solid->pure_product Yes column_chromatography->pure_product

References

Validation & Comparative

A Comparative Guide to the Structure-Activity Relationship of 2-Aminopyrimidine Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

The 2-aminopyrimidine scaffold is a privileged pharmacophore in modern medicinal chemistry, serving as the core structural motif for a multitude of kinase inhibitors. Its ability to form key hydrogen bond interactions with the hinge region of the kinase ATP-binding site has rendered it a valuable starting point for the design of potent and selective inhibitors targeting a diverse range of kinases implicated in various diseases, including cancer and inflammatory disorders. This guide provides a comparative analysis of the structure-activity relationships (SAR) of this compound derivatives targeting three key kinases: Interleukin-1 Receptor-Associated Kinase 4 (IRAK4), Epidermal Growth Factor Receptor (EGFR), and c-Jun N-terminal Kinase (JNK).

IRAK4 Inhibitors

IRAK4 is a critical serine/threonine kinase in the Toll-like receptor (TLR) and IL-1 receptor (IL-1R) signaling pathways, making it an attractive target for the treatment of inflammatory and autoimmune diseases.[1] The this compound core has been extensively explored for the development of IRAK4 inhibitors.

Structure-Activity Relationship Insights:

The SAR of 2,4-disubstituted aminopyrimidine inhibitors of IRAK4 reveals several key features for optimal potency and selectivity:

  • 2-Amino Position: The 2-amino group is crucial for hinge binding. Modifications at this position are generally detrimental to activity.

  • 4-Position: This position is tolerant of a variety of substituents that can be modified to enhance potency and improve physicochemical properties. Often, a substituted aniline or a related heterocyclic ring is found here.

  • 5-Position: Substitutions at the C5 position of the pyrimidine ring can significantly impact both potency and selectivity. Introduction of small alkyl or halogen groups is often well-tolerated and can enhance activity. For instance, in a series of 5-aryl-2,4-diaminopyrimidine compounds, the size and nature of the substituent at the 5-position were found to be critical for achieving selectivity over Transforming Growth Factor β-Activated Kinase 1 (TAK1).

  • Bioisosteric Replacements: The this compound core can be replaced with bioisosteres such as 2,6-diaminopyrimidin-4-one to generate novel chemotypes with distinct SAR profiles and improved kinase selectivity.[1]

Data Presentation: SAR of this compound IRAK4 Inhibitors

CompoundR1 (at C4)R2 (at C5)IRAK4 IC50 (nM)
1 3-chloro-4-methoxyphenylH150
2 3-chloro-4-methoxyphenylF45
3 3-chloro-4-methoxyphenylCH360
4 3-fluoro-4-methoxyphenylH120
5 3-fluoro-4-methoxyphenylF30
6 (1H-pyrazol-4-yl)H250
7 (1H-pyrazol-4-yl)F80

Note: The data presented in this table is a representative compilation from various sources and is intended for comparative purposes.

EGFR Inhibitors

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a pivotal role in cell proliferation and survival. Dysregulation of EGFR signaling is a hallmark of many cancers, making it a prime target for anti-cancer therapies. The this compound scaffold has been successfully employed in the development of both reversible and irreversible EGFR inhibitors.

Structure-Activity Relationship Insights:

The SAR of this compound-based EGFR inhibitors highlights the importance of several structural features:

  • 4-Anilino Substituent: A substituted anilino group at the 4-position is a common feature, with the substitution pattern on the aniline ring being critical for potency and selectivity against different EGFR mutants.

  • 5-Position: Small, lipophilic groups at the 5-position of the pyrimidine ring are generally favored.

  • Covalent Inhibitors: Many potent EGFR inhibitors based on the this compound scaffold are irreversible, featuring a Michael acceptor group (e.g., acrylamide) that forms a covalent bond with a cysteine residue (Cys797) in the ATP-binding site of EGFR. The electronic nature of the Michael acceptor can be tuned to balance potency, selectivity, and potential off-target toxicities.[2] For example, the introduction of a chloro-group at the α-position of the Michael addition acceptor in compound 8a was shown to retain excellent potency against the L858R/T790M mutant.[2]

Data Presentation: SAR of this compound EGFR Inhibitors

CompoundR1 (at C4)R2 (Michael Acceptor at N of 2-amino)EGFR (L858R/T790M) IC50 (nM)EGFR (WT) IC50 (nM)
8a 4-((3-ethynylphenyl)amino)N-(3-chloro-2-propenoyl)3.9>1000
8b 4-((3-ethynylphenyl)amino)N-(2-propenoyl)8.2850
8c 4-((3-ethynylphenyl)amino)N-(2-butenoyl)15.6>1000
9a 4-((3-bromophenyl)amino)N-(3-chloro-2-propenoyl)5.1>1000
9b 4-((3-bromophenyl)amino)N-(2-propenoyl)12.3920

Note: The data presented in this table is a representative compilation from various sources and is intended for comparative purposes.[2]

JNK Inhibitors

c-Jun N-terminal kinases (JNKs) are members of the mitogen-activated protein kinase (MAPK) family and are involved in cellular responses to stress, inflammation, and apoptosis. Selective JNK inhibitors have therapeutic potential in a range of diseases, including neurodegenerative disorders and cancer.

Structure-Activity Relationship Insights:

The development of this compound-based JNK inhibitors has revealed the following SAR trends:

  • 4-Position: A substituted phenylamino or pyridylamino group at the 4-position is often found in potent JNK inhibitors.

  • 5-Position: The substituent at the 5-position of the pyrimidine ring plays a crucial role in determining potency and selectivity. For example, in a series of 2-aminopyridopyrimidinones, this position was systematically explored to optimize JNK inhibition.

  • Core Modifications: Modifications to the pyrimidine core, such as fusion with other rings to form pyridopyrimidinones, have led to the discovery of potent and selective JNK inhibitors with good oral bioavailability.

Data Presentation: SAR of this compound JNK Inhibitors

CompoundCore StructureR1 (at C4)JNK1 IC50 (nM)JNK2 IC50 (nM)JNK3 IC50 (nM)
10 This compound4-((3-methylphenyl)amino)504525
11 This compound4-((3-chlorophenyl)amino)302815
12 This compound4-((pyridin-3-yl)amino)807540
13 Pyridopyrimidinone4-((3-chlorophenyl)amino)252010
14 Pyridopyrimidinone4-((3-methylphenyl)amino)403518

Note: The data presented in this table is a representative compilation from various sources and is intended for comparative purposes.

Experimental Protocols

General In Vitro Kinase Assay (Luminescent - ADP-Glo™)

This protocol is a general method for measuring kinase activity and the inhibitory potential of compounds. It can be adapted for IRAK4, EGFR, and JNK kinases.

Materials:

  • Recombinant human kinase (IRAK4, EGFR, or JNK)

  • Kinase-specific substrate peptide

  • ATP

  • Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 2 mM DTT)

  • Test compounds (this compound derivatives) in DMSO

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 384-well white, low-volume plates

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. Further dilute the compounds in the kinase assay buffer to the desired final concentrations.

  • Kinase Reaction:

    • Add 2.5 µL of the diluted test compound or vehicle (DMSO) to the wells of a 384-well plate.

    • Add 2.5 µL of a solution containing the kinase and substrate in kinase assay buffer.

    • Initiate the kinase reaction by adding 5 µL of ATP solution in kinase assay buffer. The final ATP concentration should be at or near the Km for the specific kinase.

    • Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes).

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition and Analysis:

    • Measure the luminescence using a plate reader.

    • Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control.

    • Determine the IC50 values by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).

Cell Proliferation Assay (MTT Assay)

This assay is used to determine the effect of the this compound inhibitors on the proliferation of cancer cell lines.

Materials:

  • Cancer cell line of interest (e.g., A431 for EGFR, HeLa for JNK)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compounds (this compound derivatives) in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)

  • 96-well clear flat-bottom plates

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds. Include a vehicle control (DMSO).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell growth inhibition relative to the vehicle control.

    • Determine the GI50 (half-maximal growth inhibition) values from the dose-response curves.

Visualizations

Signaling Pathways

TLR_IL1R_Signaling cluster_membrane Cell Membrane TLR TLR / IL-1R MyD88 MyD88 TLR->MyD88 IRAK4 IRAK4 MyD88->IRAK4 IRAK1_2 IRAK1/2 IRAK4->IRAK1_2 TRAF6 TRAF6 IRAK1_2->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK complex TAK1->IKK MAPK MAPK (JNK, p38) TAK1->MAPK NFkB NF-κB IKK->NFkB Inflammation Inflammatory Cytokine Genes NFkB->Inflammation AP1 AP-1 MAPK->AP1 AP1->Inflammation Inhibitor This compound IRAK4 Inhibitor Inhibitor->IRAK4

Caption: TLR/IL-1R signaling pathway and the point of inhibition by this compound IRAK4 inhibitors.

EGFR_Signaling cluster_membrane Cell Membrane EGFR EGFR Grb2 Grb2/Sos EGFR->Grb2 PI3K PI3K EGFR->PI3K EGF EGF EGF->EGFR Ras Ras Grb2->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR mTOR->Proliferation Inhibitor This compound EGFR Inhibitor Inhibitor->EGFR JNK_Signaling Stress Stress Stimuli (UV, Cytokines) MAP3K MAP3K (ASK1, MEKK1) Stress->MAP3K MKK4_7 MKK4/7 MAP3K->MKK4_7 JNK JNK MKK4_7->JNK cJun c-Jun JNK->cJun AP1 AP-1 cJun->AP1 Apoptosis Apoptosis, Inflammation AP1->Apoptosis Inhibitor This compound JNK Inhibitor Inhibitor->JNK Experimental_Workflow cluster_discovery Inhibitor Discovery & Optimization cluster_validation Biological Validation A Compound Synthesis (this compound Analogs) B In Vitro Kinase Assay (IC50 Determination) A->B C Structure-Activity Relationship (SAR) Analysis B->C D Lead Optimization (Potency, Selectivity, ADME) C->D D->A Iterative Design E Cellular Proliferation Assays (e.g., MTT) D->E F Western Blotting (Target Phosphorylation) E->F G In Vivo Efficacy Studies (Xenograft Models) F->G

References

A Researcher's Guide to Aminopyrimidine Synthesis: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the efficient synthesis of aminopyrimidines is a critical step in the discovery of new therapeutic agents. This heterocyclic scaffold is a cornerstone in medicinal chemistry, forming the core of numerous approved drugs, including several kinase inhibitors used in oncology.[1][2] Its prevalence continues to drive the development of novel and efficient synthetic methods.

This guide provides a comparative analysis of three prominent synthetic routes to substituted aminopyrimidines: the Principal (Classical) Condensation, Nucleophilic Aromatic Substitution (SNAr), and a modern approach using enaminone precursors. The comparison is supported by quantitative data and detailed experimental protocols to aid in the selection of the most suitable strategy for your research needs.

Logical Flow for Selecting a Synthetic Route

The choice of a synthetic pathway depends on factors like desired substitution patterns, starting material availability, and the required scale. The following diagram illustrates a general decision-making process.

G cluster_start cluster_decision1 cluster_path1 cluster_decision2 cluster_path2 cluster_decision3 cluster_path3 start Define Target Aminopyrimidine Structure q1 Simple substitution pattern? (e.g., 2-amino-4,6-disubstituted) start->q1 p1 Principal Synthesis: Condensation of β-dicarbonyl with guanidine q1->p1  Yes q2 Need to introduce diverse amino groups at C4/C6? q1->q2 No adv1 Advantage: Cost-effective, straightforward, readily available starting materials. p1->adv1 p2 SNAr Pathway: Displacement from a halogenated pyrimidine q2->p2  Yes q3 Require high yields and diverse substitutions from ketones? q2->q3 No adv2 Advantage: Excellent for late-stage functionalization with various amines. p2->adv2 p3 Enaminone Pathway: Cyclization of enaminone precursor with guanidine q3->p3  Yes adv3 Advantage: High yields, good functional group tolerance. p3->adv3

Caption: Decision tree for choosing an aminopyrimidine synthetic route.

Comparative Analysis of Synthetic Pathways

The three primary methods for synthesizing the aminopyrimidine core are summarized below. Each offers distinct advantages and is suited for different strategic approaches in a discovery program.

  • The Principal Synthesis (Pinner Condensation): This is the classical and most widely used method for constructing the 2-aminopyrimidine core.[3] It involves the base-catalyzed condensation of a β-dicarbonyl compound (like a 1,3-diketone or β-ketoester) with a guanidine salt.[3] The reaction is robust, straightforward, and utilizes readily available starting materials. Modern variations often employ microwave irradiation to significantly shorten reaction times and improve yields, sometimes in solvent-free conditions.

  • Nucleophilic Aromatic Substitution (SNAr): This pathway is a powerful tool for the late-stage functionalization of a pre-existing pyrimidine ring. The strategy involves the displacement of a halogen atom (typically chlorine) from a pyrimidine core, such as 2-amino-4,6-dichloropyrimidine, with a diverse range of amine nucleophiles. This method is exceptionally valuable for building structure-activity relationships (SAR) by allowing for the introduction of a vast array of amino substituents. Reactions can be run under solvent-free or microwave-assisted conditions.

  • Synthesis from Enaminones: This modern approach provides a highly versatile and efficient route to a wide array of substituted aminopyrimidines. Enaminones, which can be prepared from ketones, are cyclized with a guanidine salt. This pathway is noted for its high yields, tolerance of various functional groups, and the ability to generate diverse substitution patterns not easily accessible through the Principal Synthesis.

Quantitative Performance Data

The following table summarizes key performance metrics for the discussed synthetic routes, based on data reported in the literature.

Synthetic PathwayKey ReactantsTypical ConditionsYield RangeKey AdvantagesKey Limitations
Principal Synthesis β-Dicarbonyl Compound, Guanidine SaltBasic (e.g., NaOEt, K₂CO₃), often with heating or microwave irradiation.60-85%Readily available starting materials, straightforward, cost-effective.Can have a limited substitution pattern on the pyrimidine ring.
SNAr Pathway Halogenated Pyrimidine, AmineBasic (e.g., Et₃N), often heated (80-90°C) or under microwave irradiation.50-98%Excellent for introducing a wide variety of amino substituents; ideal for late-stage functionalization.Requires a pre-synthesized halogenated pyrimidine core.
Synthesis from Enaminones Enaminone, Guanidine SaltBasic (e.g., NaOMe), heating (100°C).70-95%High yields, good functional group tolerance, allows for diverse substitution.Enaminone precursors may require a separate synthesis step.

Key Experimental Protocols

The following are representative experimental protocols for two of the key synthetic routes discussed.

Protocol 1: Microwave-Assisted Principal Synthesis

This method, adapted from literature, provides a rapid and often solvent-free approach to 2-aminopyrimidines.

  • Reactants:

    • β-Ketoester or β-Diketone (1 equivalent)

    • Guanidine hydrochloride (1 equivalent)

    • Potassium carbonate (K₂CO₃) or other suitable base (1 equivalent)

  • Procedure:

    • In a microwave-safe reaction vessel, thoroughly mix the β-dicarbonyl compound, guanidine hydrochloride, and potassium carbonate.

    • Subject the reaction mixture to microwave irradiation (e.g., 210 W for 7-10 minutes).

    • Monitor the progress of the reaction by Thin-Layer Chromatography (TLC).

    • Upon completion, allow the vessel to cool to room temperature.

    • Add distilled water to the mixture to precipitate the product or dissolve inorganic salts.

    • Collect the solid product by filtration and wash it with water.

    • If a precipitate does not form, the product may be extracted with an appropriate organic solvent (e.g., ethyl acetate).

    • Purify the crude product by recrystallization from a suitable solvent, such as ethanol.

Protocol 2: SNAr Synthesis of N-Aryl-2-aminopyrimidines

This protocol describes the solvent-free synthesis of substituted aminopyrimidines from a dichlorinated precursor.

  • Reactants:

    • 2-Amino-4,6-dichloropyrimidine (1 equivalent, e.g., 3 mmol)

    • Substituted aniline or other amine (1 equivalent, 3 mmol)

    • Triethylamine (Et₃N) (2 equivalents, 6 mmol)

  • Procedure:

    • Finely grind and mix 2-amino-4,6-dichloropyrimidine, the desired substituted amine, and triethylamine in a sealed reaction tube or vial.

    • Heat the solvent-free mixture at 80-90 °C for 3 to 10 hours.

    • Monitor the reaction progress by TLC.

    • After the reaction is complete, cool the mixture to room temperature.

    • Add distilled water to the reaction mixture to precipitate the solid product.

    • Collect the precipitate by filtration and wash thoroughly with water.

    • Recrystallize the crude solid from ethanol to afford the pure N-substituted-2-aminopyrimidine derivative.

Application in Drug Discovery: Kinase Inhibition

Aminopyrimidine scaffolds are privileged structures in medicinal chemistry, particularly as "hinge-binding" motifs in kinase inhibitors. Many successful anti-cancer drugs, such as Imatinib, utilize this core to block the ATP-binding site of pathogenic kinases, thereby inhibiting downstream signaling pathways that drive cell proliferation.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Receptor Receptor Tyrosine Kinase (RTK) Kinase Pathogenic Kinase (e.g., Bcr-Abl) Receptor->Kinase Activates ATP ATP ATP->Kinase Binds Drug Aminopyrimidine-based Kinase Inhibitor (e.g., Imatinib) Drug->Kinase Binds to ATP pocket BLOCKS Substrate Substrate Protein Kinase->Substrate Phosphorylates SubstrateP Phosphorylated Substrate Downstream Downstream Signaling (e.g., Ras/MAPK pathway) SubstrateP->Downstream Activates Proliferation Uncontrolled Cell Proliferation Downstream->Proliferation Leads to

Caption: Inhibition of a kinase signaling pathway by an aminopyrimidine drug.

Conclusion

The synthesis of aminopyrimidines is a well-developed field offering multiple robust and versatile strategies. The classical Principal Synthesis remains a cost-effective and straightforward method for accessing simpler substitution patterns. For creating diverse libraries of compounds, particularly in a drug discovery context, the SNAr and enaminone pathways provide superior versatility and efficiency. The adoption of modern techniques like microwave-assisted synthesis can further enhance reaction rates and yields across these methods. By understanding the distinct advantages and limitations of each approach, researchers can make informed decisions to accelerate their synthetic chemistry and drug development efforts.

References

A Comparative Guide to 2-Aminopyrimidine and 4-Aminopyrimidine in Drug Design

Author: BenchChem Technical Support Team. Date: November 2025

The pyrimidine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in numerous approved drugs, particularly within oncology.[1][2] Its nitrogen-containing ring system is adept at forming crucial hydrogen bond interactions with biological targets, most notably the hinge region of protein kinases.[1] Among its derivatives, aminopyrimidines are of exceptional interest. The specific placement of the amino group—at the 2-position versus the 4-position—can profoundly influence a compound's physicochemical properties, binding modes, and overall pharmacological profile.

This guide provides a comparative analysis of 2-aminopyrimidine and 4-aminopyrimidine scaffolds, offering a resource for researchers and drug development professionals. We will explore their structural differences, comparative biological activity, and the experimental protocols required for their evaluation, supported by quantitative data.

Structural and Physicochemical Comparison

The fundamental difference between this compound and 4-aminopyrimidine lies in the position of the exocyclic amino group and the resulting arrangement of hydrogen bond donors and acceptors. The this compound motif features a hydrogen bond donor (the exocyclic amine) flanked by two acceptor nitrogen atoms within the pyrimidine ring. This specific arrangement is highly complementary to the kinase hinge region, allowing for the formation of two stable hydrogen bonds.[3] This "bi-dentate" interaction is a hallmark of many Type I kinase inhibitors.[3]

In contrast, the 4-aminopyrimidine isomer presents a different geometric arrangement of donors and acceptors, which can lead to distinct binding orientations and target profiles.

G cluster_0 Isomer Comparison cluster_1 Implication for Kinase Binding node_2AP This compound H-Bond Donor (NH₂) flanked by two Ring N Acceptors node_interaction Favorable Bi-dentate H-Bonding High Affinity for ATP-Binding Site node_2AP:f1->node_interaction:f0 Enables node_4AP 4-Aminopyrimidine Different spatial arrangement of H-Bond Donor/Acceptors node_alt_interaction Alternative Binding Modes or Target Profiles node_4AP:f1->node_alt_interaction Leads to node_hinge Kinase Hinge Region (Backbone Carbonyls & Amides) node_interaction->node_hinge Interacts with

Caption: Structural differences and their impact on kinase hinge binding.

The choice of isomer has a tangible impact on key physicochemical properties that govern a molecule's Absorption, Distribution, Metabolism, and Excretion (ADME) profile. A comparison of the parent molecules highlights these subtle but significant differences.

PropertyThis compound4-Aminopyrimidine
Molecular Formula C₄H₅N₃C₄H₅N₃
Molecular Weight ( g/mol ) 95.1095.10
XLogP3 0.2-0.2
Topological Polar Surface Area (TPSA) 52.0 Ų52.0 Ų
Hydrogen Bond Donors 11
Hydrogen Bond Acceptors 22
Aqueous Solubility (Predicted logS) -0.62-0.34
Data for parent molecules sourced from PubChem and predicted using SwissADME.

Comparative Biological Activity

The this compound scaffold is a dominant feature in the landscape of small molecule kinase inhibitors. Its ability to act as an ATP-competitive inhibitor by binding to the active conformation of the kinase is well-documented. This has led to its incorporation into numerous drugs targeting a wide array of kinases, including Cyclin-Dependent Kinases (CDKs), Aurora Kinases, and Spleen Tyrosine Kinase (Syk).

While less prevalent in kinase inhibitors, 4-aminopyrimidine derivatives have been successfully developed for other targets, such as BACE1 inhibitors for Alzheimer's disease. The selection of one isomer over the other is driven by the specific topology and amino acid residues of the target protein's binding site.

The following table presents representative data for derivatives of each scaffold against different targets. Note: These data are compiled from separate studies and are not a direct head-to-head comparison.

Compound ClassTargetRepresentative IC₅₀ (µM)
This compound Derivative β-Glucuronidase2.8 ± 0.10
This compound Derivative (41l) Aurora Kinase A (AURKA)0.0093
This compound Derivative (41l) Aurora Kinase B (AURKB)0.0028
4-Aminopyrimidine Derivative (13g) BACE11.4
2,4-Diaminopyrimidine Derivative (31a) MAP-kinase-activated kinase 2 (MK2)0.019 (19 nM)

Relevant Signaling Pathway: Aurora Kinase in Mitosis

Aurora kinases are critical regulators of cell division, and their inhibition is a key therapeutic strategy in oncology. Many potent Aurora kinase inhibitors utilize the this compound scaffold to achieve high affinity for the ATP binding pocket.

G Prophase Prophase AURKA Aurora Kinase A (AURKA) Prophase->AURKA activates Metaphase Metaphase Centrosome Centrosome Maturation & Spindle Assembly AURKA->Centrosome regulates Apoptosis Mitotic Arrest & Apoptosis Centrosome->Metaphase Centrosome->Apoptosis AURKB Aurora Kinase B (AURKB) Metaphase->AURKB activates Anaphase Anaphase Chromosome Chromosome Alignment & Segregation AURKB->Chromosome regulates Chromosome->Anaphase Chromosome->Apoptosis Inhibitor This compound Inhibitor Inhibitor->AURKA inhibits Inhibitor->AURKB inhibits

Caption: Role of Aurora Kinases in mitosis and point of inhibition.

Experimental Design for Comparative Evaluation

To objectively compare this compound and 4-aminopyrimidine derivatives in a drug discovery program, a standardized experimental workflow is essential. This ensures that data on potency, selectivity, and cellular effects are directly comparable.

G start Design & Synthesize 2-AP and 4-AP Analogs biochem Biochemical Assay (e.g., In Vitro Kinase Assay) start->biochem ic50 Determine Potency (IC₅₀) biochem->ic50 cell_based Cell-Based Assay (e.g., MTT Proliferation Assay) ic50->cell_based Active Compounds ec50 Determine Cellular Efficacy (EC₅₀) cell_based->ec50 adme In Silico / In Vitro ADME (Solubility, Permeability) ec50->adme Potent Compounds end Select Lead Candidate adme->end

Caption: Workflow for comparing aminopyrimidine isomers in drug discovery.
Experimental Protocols

1. In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol provides a general method for determining the half-maximal inhibitory concentration (IC₅₀) of a test compound against a target kinase.

  • Objective: To quantify the potency of a compound by measuring its ability to inhibit kinase activity, often by detecting the amount of ATP consumed.

  • Materials:

    • Recombinant protein kinase and its specific substrate.

    • Test compounds serially diluted in DMSO.

    • ATP, kinase assay buffer (e.g., Tris-HCl, MgCl₂, DTT).

    • Luminescence-based detection reagent (e.g., ADP-Glo™).

    • White, opaque 384-well or 96-well plates.

    • Luminometer.

  • Procedure:

    • Compound Plating: Add a small volume (e.g., 1 µL) of serially diluted test compounds to the wells of the microplate. Include positive controls (no inhibitor) and negative controls (no enzyme).

    • Enzyme Addition: Add the recombinant kinase enzyme to each well and incubate for 10-30 minutes at room temperature to allow for compound binding.

    • Reaction Initiation: Initiate the kinase reaction by adding a mixture of the substrate and ATP. Incubate for 30-60 minutes at 30°C.

    • Detection: Stop the reaction and deplete remaining ATP by adding the first detection reagent (e.g., ADP-Glo™ Reagent). After a 40-minute incubation, add the second reagent (e.g., Kinase Detection Reagent) to convert ADP to ATP and generate a luminescent signal.

    • Data Acquisition: After a final 30-60 minute incubation, measure luminescence using a plate reader.

    • Analysis: Normalize the data to controls. Calculate the IC₅₀ value by fitting the dose-response data to a four-parameter logistic equation.

2. Cell Viability Assay (MTT Assay)

This assay determines a compound's effect on the metabolic activity of living cells, which is an indicator of cell viability and proliferation.

  • Objective: To determine the IC₅₀ of a compound on cell proliferation.

  • Materials:

    • Cancer cell line of interest.

    • Cell culture medium and fetal bovine serum (FBS).

    • Test compound dissolved in DMSO.

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

    • Solubilization buffer (e.g., DMSO or SDS in HCl).

    • 96-well cell culture plates.

  • Procedure:

    • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

    • Compound Treatment: Replace the medium with fresh medium containing serial dilutions of the test compound. Include a vehicle control (DMSO). Incubate for 48 or 72 hours.

    • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to convert the yellow MTT to purple formazan crystals.

    • Solubilization: Remove the medium and add the solubilization buffer to dissolve the formazan crystals.

    • Data Acquisition: Measure the absorbance at approximately 570 nm using a microplate reader.

    • Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value by plotting viability against the logarithm of the compound concentration.

Conclusion

The choice between a this compound and a 4-aminopyrimidine scaffold is a critical decision in drug design. The this compound isomer is exceptionally well-suited for targeting the ATP-binding site of many protein kinases due to its capacity for forming a highly stable, bidentate hydrogen bond with the kinase hinge region. This has cemented its status as a privileged scaffold in the development of kinase inhibitors.

However, the 4-aminopyrimidine scaffold offers a different structural and electronic profile, which can be exploited to achieve potency and selectivity against other target classes or even different families of kinases where the binding site architecture is accommodating. Ultimately, while structural biology and computational modeling can guide initial design, the optimal choice must be validated through empirical testing using robust biochemical and cell-based assays as outlined in this guide.

References

Validating the Binding Interactions of 2-Aminopyrimidine with DNA: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of experimental methods to validate the binding of 2-aminopyrimidine and its analogs to DNA. This document outlines detailed experimental protocols and presents supporting data for this compound alongside established DNA-binding agents, offering a framework for comparative analysis.

The interaction of small molecules with DNA is a cornerstone of drug discovery and molecular biology. Understanding these binding events is critical for the development of novel therapeutics. This guide focuses on this compound, a heterocyclic compound of interest, and compares its DNA binding properties to well-characterized DNA ligands: Ethidium Bromide, Propidium Iodide, Hoechst 33258, and Actinomycin D.

Comparative Analysis of DNA Binding Interactions

The interaction of a small molecule with DNA can be characterized by its binding mode (e.g., intercalation, groove binding, electrostatic interaction) and its binding affinity (the strength of the interaction). The following tables summarize the quantitative data obtained from various experimental techniques for this compound (and its close analog, 2-aminopurine) and established DNA-binding agents.

Table 1: UV-Visible Spectroscopy Data for DNA Binding

CompoundDNA TypeChange in λmax (nm)Hypochromism/HyperchromismBinding Constant (K) (M⁻¹)Reference
This compound (CT Complex)Calf Thymus DNABathochromic ShiftHypochromism1.2 x 10⁴[1]
Ethidium BromideCalf Thymus DNARed Shift (~15-20 nm)Hypochromism (~30-40%)1.0 - 3.0 x 10⁵[2][3]
Hoechst 33258Calf Thymus DNARed Shift (~10-15 nm)Hypochromism~10⁷ - 10⁸[4]
Actinomycin DVarious DNARed Shift (~10-20 nm)Hypochromism10⁵ - 10⁶[4]

Table 2: Fluorescence Spectroscopy Data for DNA Binding

CompoundDNA TypeExcitation λmax (nm)Emission λmax (nm)Change in FluorescenceBinding Constant (K) (M⁻¹)Reference
2-AminopurineSynthetic Oligonucleotides310370Quenching-
Propidium IodideCalf Thymus DNA493 (unbound), 535 (bound)636 (unbound), 617 (bound)20-30 fold increase~10⁶
Ethidium BromideCalf Thymus DNA520590~25 fold increase1.0 - 3.0 x 10⁵
Hoechst 33258Calf Thymus DNA~350~460Significant Increase~10⁷ - 10⁸

Table 3: Circular Dichroism Spectroscopy Data for DNA Binding

CompoundDNA TypeChange in CD SpectraInterpretationReference
This compound (CT Complex)Calf Thymus DNAPerturbation of B-DNA signalsConformational change in DNA
Ethidium BromideCalf Thymus DNAIncrease in positive band at 275 nm, induced negative band ~308 nmIntercalation, unwinding of DNA
Hoechst 33258AT-rich DNALittle to no change in DNA CD spectrum; induced CD in ligand regionMinor groove binding
Actinomycin DGC-rich DNASignificant changes in B-DNA spectrumIntercalation and groove binding, DNA distortion

Table 4: Isothermal Titration Calorimetry (ITC) Data for DNA Binding

CompoundDNA TypeBinding Affinity (Kd) (µM)Enthalpy Change (ΔH) (kcal/mol)Entropy Change (ΔS) (cal/mol·deg)Stoichiometry (n)Reference
2-AminopurineSynthetic Oligonucleotides-----
Actinomycin DG-C rich Oligonucleotide~0.1 - 1.0-6 to -8-~1-2

Experimental Protocols

Detailed methodologies for the key experiments are provided below to facilitate the replication and comparison of results.

UV-Visible Absorption Titration

Objective: To determine the binding constant and observe spectral changes upon ligand-DNA interaction.

Protocol:

  • Preparation of Solutions:

    • Prepare a stock solution of the small molecule (e.g., this compound) in a suitable solvent (e.g., DMSO or buffer).

    • Prepare a stock solution of calf thymus DNA in a buffer (e.g., 10 mM Tris-HCl, 50 mM NaCl, pH 7.4). Determine the DNA concentration by measuring the absorbance at 260 nm (A260 of 1.0 = 50 µg/mL).

  • Titration:

    • Place a fixed concentration of the small molecule in a quartz cuvette.

    • Record the initial absorption spectrum (typically 200-600 nm).

    • Incrementally add small aliquots of the DNA solution to the cuvette.

    • After each addition, mix thoroughly and allow the solution to equilibrate for 2-5 minutes before recording the absorption spectrum.

  • Data Analysis:

    • Monitor the changes in the absorption maximum (λmax) and absorbance intensity.

    • The binding constant (K) can be calculated using the Wolfe-Shimer equation or by plotting [DNA]/(εa - εf) vs [DNA] based on the changes in absorbance.

Fluorescence Spectroscopy

Objective: To determine the binding affinity and mode of interaction through changes in fluorescence properties.

Protocol:

  • Preparation of Solutions:

    • Prepare a stock solution of the fluorescent molecule (e.g., 2-aminopurine, or a competitive displacement assay using a fluorescent probe like ethidium bromide) and DNA in a suitable buffer.

  • Fluorescence Titration (Direct):

    • Place a fixed concentration of the fluorescent small molecule in a quartz cuvette.

    • Record the initial fluorescence emission spectrum at a fixed excitation wavelength.

    • Add increasing concentrations of DNA and record the emission spectrum after each addition.

  • Fluorescence Quenching/Enhancement Analysis:

    • Analyze the change in fluorescence intensity to determine the binding constant using the Stern-Volmer equation for quenching.

  • Competitive Displacement Assay:

    • Pre-incubate DNA with a fluorescent probe (e.g., ethidium bromide) that has a known binding mode.

    • Record the initial fluorescence.

    • Add increasing concentrations of the test compound (e.g., this compound) and monitor the decrease in the probe's fluorescence as it is displaced from the DNA.

Circular Dichroism (CD) Spectroscopy

Objective: To investigate conformational changes in DNA upon ligand binding.

Protocol:

  • Sample Preparation:

    • Prepare solutions of DNA and the small molecule in a suitable buffer (low in chloride ions to avoid interference).

  • CD Spectra Acquisition:

    • Record the CD spectrum of the DNA solution alone in a quartz cuvette (typically in the far-UV range of 200-320 nm).

    • Record the CD spectrum of the small molecule alone (if it is chiral).

    • Prepare a mixture of the DNA and the small molecule at the desired molar ratio, allow it to equilibrate, and record the CD spectrum.

  • Data Analysis:

    • Subtract the spectrum of the buffer (and the small molecule if it has a CD signal) from the spectrum of the complex.

    • Analyze the changes in the characteristic positive and negative bands of the B-form DNA spectrum (around 275 nm and 245 nm, respectively) to infer changes in DNA conformation.

Isothermal Titration Calorimetry (ITC)

Objective: To directly measure the thermodynamic parameters of the binding interaction.

Protocol:

  • Sample Preparation:

    • Prepare solutions of the DNA and the small molecule in the exact same buffer to minimize heats of dilution. Degas the solutions before use.

  • ITC Experiment:

    • Fill the sample cell of the calorimeter with the DNA solution and the injection syringe with the small molecule solution.

    • Set the experimental parameters (temperature, injection volume, spacing between injections).

    • Perform a series of injections of the small molecule into the DNA solution. The instrument measures the heat released or absorbed during the binding event.

  • Data Analysis:

    • Integrate the heat flow peaks to obtain the heat change for each injection.

    • Plot the heat change per mole of injectant against the molar ratio of the two molecules.

    • Fit the resulting binding isotherm to a suitable binding model to determine the binding affinity (Kd), enthalpy change (ΔH), and stoichiometry (n). The entropy change (ΔS) can then be calculated.

Visualizing Experimental Workflows and Relationships

The following diagrams, generated using Graphviz, illustrate the logical flow of the experimental validation process and the comparative relationship between this compound and alternative DNA binding agents.

Experimental_Workflow cluster_prep Sample Preparation cluster_experiments Biophysical Assays cluster_analysis Data Analysis cluster_conclusion Conclusion Compound This compound / Alternatives UV_Vis UV-Vis Spectroscopy Compound->UV_Vis Fluorescence Fluorescence Spectroscopy Compound->Fluorescence CD Circular Dichroism Compound->CD ITC Isothermal Titration Calorimetry Compound->ITC DNA Calf Thymus DNA DNA->UV_Vis DNA->Fluorescence DNA->CD DNA->ITC Binding_Constant Binding Constant (K) UV_Vis->Binding_Constant Spectral_Changes Spectral Changes (λmax, Intensity) UV_Vis->Spectral_Changes Fluorescence->Binding_Constant Fluorescence->Spectral_Changes Conformation Conformational Changes CD->Conformation ITC->Binding_Constant Thermo Thermodynamic Parameters (ΔH, ΔS) ITC->Thermo Interaction_Mode Binding Mode & Affinity Binding_Constant->Interaction_Mode Spectral_Changes->Interaction_Mode Conformation->Interaction_Mode Thermo->Interaction_Mode

Fig. 1: Experimental workflow for validating DNA-ligand binding.

Comparison_Logic cluster_target Target Molecule cluster_alternatives Alternative DNA Binders cluster_comparison Comparative Parameters Aminopyrimidine This compound Binding_Mode Binding Mode Aminopyrimidine->Binding_Mode Binding_Affinity Binding Affinity (K) Aminopyrimidine->Binding_Affinity Spectral_Response Spectroscopic Signature Aminopyrimidine->Spectral_Response Thermodynamics Thermodynamics Aminopyrimidine->Thermodynamics EtBr Ethidium Bromide (Intercalator) EtBr->Binding_Mode EtBr->Binding_Affinity EtBr->Spectral_Response EtBr->Thermodynamics Hoechst Hoechst 33258 (Minor Groove Binder) Hoechst->Binding_Mode Hoechst->Binding_Affinity Hoechst->Spectral_Response Hoechst->Thermodynamics ActD Actinomycin D (Intercalator/Groove Binder) ActD->Binding_Mode ActD->Binding_Affinity ActD->Spectral_Response ActD->Thermodynamics

Fig. 2: Logical comparison of this compound with alternatives.

References

A Comparative Guide to the Efficacy of 2-Aminopyrimidine and 2-Aminopyridine Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The 2-aminopyrimidine and 2-aminopyridine scaffolds are privileged structures in medicinal chemistry, each serving as a versatile framework for the development of a wide array of therapeutic agents. Their ability to engage in various non-covalent interactions, particularly hydrogen bonding, makes them ideal candidates for designing potent and selective inhibitors of biological targets. This guide provides an objective comparison of the efficacy of derivatives from both classes, supported by experimental data from peer-reviewed studies.

I. Comparative Efficacy Data

The following tables summarize the biological activities of representative this compound and 2-aminopyridine derivatives against various targets. It is important to note that direct comparisons of efficacy can be challenging due to variations in experimental conditions across different studies. However, this compilation offers a valuable overview of the potential of each scaffold in different therapeutic areas.

Table 1: Efficacy of this compound Derivatives
Compound IDTargetAssay TypeIC50 ValueReference
X43 LSD1Enzyme Inhibition0.89 µM[1]
Compound 15 FLT3 (Wild-Type)Kinase Inhibition7.42 ± 1.23 nM[2]
Compound 15 FLT3 (D835Y Mutant)Kinase Inhibition9.21 ± 0.04 nM[2]
Compound 24 β-GlucuronidaseEnzyme Inhibition2.8 ± 0.10 µM[3][4]
D-saccharic acid 1,4-lactone (Standard) β-GlucuronidaseEnzyme Inhibition45.75 ± 2.16 µM
Compound Ia Platelet Aggregation (Arachidonic Acid-induced)Cell-based36.75 µM
Compound Ib Platelet Aggregation (Arachidonic Acid-induced)Cell-based72.4 µM
Compound IB Platelet Aggregation (Arachidonic Acid-induced)Cell-based62.5 µM
Table 2: Efficacy of 2-Aminopyridine Derivatives
Compound IDTargetAssay TypeIC50/MIC ValueReference
Compound 7 USP7Enzyme Inhibition7.6 ± 0.1 µM
Compound 14 USP7Enzyme Inhibition17.0 ± 0.2 µM
Compound 21 USP7Enzyme Inhibition11.6 ± 0.5 µM
MR3278 PI3KδKinase Inhibition30 nM
Compound 2e ALK (L1196M Mutant)Enzyme Inhibition41.3 nM
Compound 2e ROS1 (G2032R Mutant)Cell-based104.7 nM
Compound 2c S. aureusAntibacterial0.039 ± 0.000 µg/mL (MIC)
Compound 2c B. subtilisAntibacterial0.039 ± 0.000 µg/mL (MIC)
Compound 8e CDK9Kinase Inhibition88.4 nM
Compound 8e HDAC1Enzyme Inhibition168.9 nM

II. Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of experimental results. Below are representative protocols for key assays cited in this guide.

β-Glucuronidase Inhibition Assay

This spectrophotometric assay is commonly used to determine the inhibitory activity of compounds against β-glucuronidase.

  • Assay Mixture Preparation: A typical assay mixture contains the β-glucuronidase enzyme, the test compound at various concentrations, and a suitable buffer (e.g., acetate buffer, pH 5.0) in a 96-well plate.

  • Pre-incubation: The enzyme and inhibitor are pre-incubated for a specific duration (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).

  • Reaction Initiation: The reaction is initiated by adding the substrate, p-nitrophenyl-β-D-glucuronide.

  • Measurement: The formation of the product, p-nitrophenol, is monitored by measuring the absorbance at a specific wavelength (e.g., 405 nm) over time using a microplate reader.

  • Data Analysis: The percentage of inhibition is calculated relative to a control without the inhibitor. The IC50 value, the concentration of the inhibitor that causes 50% enzyme inhibition, is determined by plotting the percentage of inhibition against the inhibitor concentration.

Kinase Inhibition Assay (e.g., for FLT3)

Kinase activity is often measured using luminescence-based assays that quantify ATP consumption.

  • Reaction Components: The assay is typically performed in a multi-well plate containing the kinase (e.g., FLT3), the substrate (a specific peptide), ATP, and the test compound.

  • Incubation: The reaction mixture is incubated at room temperature for a set period (e.g., 1 hour) to allow for the kinase-catalyzed phosphorylation of the substrate.

  • Detection: A kinase detection reagent is added, which contains a luciferase enzyme. The amount of remaining ATP is inversely proportional to the kinase activity. The luciferase utilizes the remaining ATP to produce a luminescent signal.

  • Signal Measurement: The luminescence is measured using a plate reader.

  • Data Analysis: Lower luminescence indicates higher kinase activity. The IC50 values are calculated by fitting the data to a dose-response curve.

Antibacterial Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

  • Bacterial Culture: A standardized inoculum of the target bacterium (e.g., S. aureus) is prepared in a suitable growth medium.

  • Serial Dilutions: The test compound is serially diluted in the growth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the bacterial suspension.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.

III. Visualizing Mechanisms and Workflows

Graphical representations of signaling pathways and experimental procedures can significantly enhance understanding. The following diagrams were generated using the DOT language.

Signaling Pathway: PI3K/AKT/mTOR Pathway Inhibition

Many kinase inhibitors, including derivatives of 2-aminopyridine, target components of the PI3K/AKT/mTOR pathway, which is frequently dysregulated in cancer.

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT activates mTORC1 mTORC1 AKT->mTORC1 activates Apoptosis_Inhibition Inhibition of Apoptosis AKT->Apoptosis_Inhibition Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Inhibitor 2-Aminopyridine Derivative (e.g., MR3278) Inhibitor->PI3K inhibits

Caption: Inhibition of the PI3K signaling pathway by a 2-aminopyridine derivative.

Experimental Workflow: Enzyme Inhibition Assay

The following diagram illustrates a typical workflow for an in vitro enzyme inhibition assay.

Enzyme_Inhibition_Workflow Start Start Prepare_Reagents Prepare Enzyme, Substrate, Buffer, and Inhibitor Stock Solutions Start->Prepare_Reagents Serial_Dilution Perform Serial Dilutions of the Inhibitor Prepare_Reagents->Serial_Dilution Add_Enzyme_Inhibitor Add Enzyme and Inhibitor to Assay Plate Serial_Dilution->Add_Enzyme_Inhibitor Pre_Incubate Pre-incubate Add_Enzyme_Inhibitor->Pre_Incubate Add_Substrate Initiate Reaction by Adding Substrate Pre_Incubate->Add_Substrate Monitor_Reaction Monitor Reaction Progress (e.g., Absorbance) Add_Substrate->Monitor_Reaction Data_Analysis Calculate % Inhibition and Determine IC50 Monitor_Reaction->Data_Analysis End End Data_Analysis->End

Caption: A generalized workflow for determining enzyme inhibition.

IV. Conclusion

Both this compound and 2-aminopyridine scaffolds have demonstrated significant potential in the development of potent bioactive molecules across a range of therapeutic areas.

  • This compound derivatives have shown remarkable efficacy as kinase inhibitors (e.g., FLT3 inhibitors for AML) and enzyme inhibitors (e.g., β-glucuronidase inhibitors). The pyrimidine core is a key feature in several approved anticancer drugs.

  • 2-Aminopyridine derivatives have also proven to be effective kinase inhibitors (e.g., PI3Kδ and ALK/ROS1 inhibitors) and have shown promise as antibacterial agents and inhibitors of other enzymes like USP7.

The choice between these two scaffolds will ultimately depend on the specific biological target and the desired pharmacological profile. The extensive body of research on both classes of compounds provides a solid foundation for further structure-activity relationship (SAR) studies and the rational design of new, more effective therapeutic agents. This guide serves as a starting point for researchers to navigate the rich chemical space of these two important heterocyclic systems.

References

A Comparative Guide to Assessing the Purity of Synthesized 2-Aminopyrimidines: HPLC vs. NMR

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, establishing the purity of a synthesized compound is a critical step in ensuring the reliability of experimental data and the safety and efficacy of potential therapeutic agents. Among the diverse class of heterocyclic compounds, 2-aminopyrimidines are a cornerstone in medicinal chemistry, forming the structural core of numerous approved drugs. This guide provides a comprehensive comparison of two orthogonal and powerful analytical techniques—High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy—for assessing the purity of synthesized 2-aminopyrimidines.

This comparison is supported by detailed experimental protocols and illustrative data to aid in the selection of the most appropriate analytical strategy. The concept of orthogonality, using two independent methods to measure the same attribute, is crucial for a robust and confident purity assessment.[1] By leveraging the separative power of HPLC and the structural and quantitative information from NMR, a more complete picture of a sample's purity can be achieved.

The Orthogonal Powerhouses: An Overview of HPLC and NMR

High-Performance Liquid Chromatography (HPLC) is a premier technique for separating, identifying, and quantifying the components of a mixture.[1][2] It excels at detecting and quantifying impurities, even at trace levels, making it an indispensable tool for quality control in pharmaceutical development.[1] Purity is typically determined by comparing the peak area of the main compound to the total area of all detected peaks.

Nuclear Magnetic Resonance (NMR) Spectroscopy , particularly quantitative NMR (qNMR), provides detailed information about a molecule's structure and can be used for absolute purity determination without the need for a reference standard of the impurity itself.[2] The signal intensity in an NMR spectrum is directly proportional to the number of nuclei, allowing for a highly accurate quantification of the main compound and any observable impurities.

Comparative Analysis: HPLC vs. NMR for 2-Aminopyrimidine Purity

The following table summarizes the key characteristics and performance metrics of HPLC and NMR for the purity assessment of a synthesized this compound.

FeatureHigh-Performance Liquid Chromatography (HPLC)Nuclear Magnetic Resonance (NMR) Spectroscopy
Primary Function Separation and quantification of components in a mixture.Structural elucidation and absolute quantification.
Principle Differential partitioning of analytes between a stationary and a mobile phase.Absorption of radiofrequency waves by atomic nuclei in a magnetic field.
Primary Output Chromatogram with peaks for each component.Spectrum with signals corresponding to different nuclei.
Quantification Relative quantification based on peak area percentage.Absolute quantification using an internal standard (qNMR).
Sensitivity High (can detect trace impurities in the ppm range).Moderate (generally requires higher concentrations than HPLC).
Impurity Identification Requires reference standards for impurity identification.Can provide structural information for unknown impurities.
Sample Throughput High, with the use of autosamplers.Generally lower than HPLC.
Sample Requirement Small sample size, but the sample is typically not recovered.Larger sample size, but the sample is non-destructively analyzed and can be recovered.
Cost & Complexity Lower initial instrument cost and widely available.Higher initial instrument cost and requires specialized maintenance.

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable purity assessment. The following protocols are representative for the analysis of a synthesized this compound derivative.

HPLC Purity Assay Protocol

Objective: To determine the purity of a synthesized this compound derivative and quantify related substances by reverse-phase HPLC with UV detection.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.

  • C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Trifluoroacetic acid (TFA)

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% TFA in Water

    • Mobile Phase B: 0.1% TFA in Acetonitrile

  • Sample Preparation:

    • Accurately weigh and dissolve the synthesized this compound in the initial mobile phase composition (e.g., 95:5 Mobile Phase A:Mobile Phase B) to a final concentration of approximately 1 mg/mL.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection Wavelength: 254 nm

    • Injection Volume: 10 µL

    • Gradient Elution:

      Time (min) % Mobile Phase A % Mobile Phase B
      0 95 5
      20 5 95
      25 5 95
      26 95 5

      | 30 | 95 | 5 |

  • Data Analysis:

    • Integrate the peak areas of the main this compound peak and all impurity peaks.

    • Calculate the purity by dividing the peak area of the main compound by the total peak area of all components and multiplying by 100.

Quantitative ¹H-NMR Purity Assay Protocol

Objective: To determine the absolute purity of a synthesized this compound derivative using quantitative ¹H-NMR with an internal standard.

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher)

Reagents:

  • Deuterated solvent (e.g., DMSO-d₆)

  • Internal Standard (e.g., maleic acid, accurately known purity)

Procedure:

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the synthesized this compound into a clean vial.

    • Accurately weigh approximately 5 mg of the internal standard into the same vial.

    • Dissolve the mixture in a known volume (e.g., 0.75 mL) of the deuterated solvent.

    • Transfer the solution to an NMR tube.

  • NMR Data Acquisition:

    • Acquire the ¹H-NMR spectrum with parameters suitable for quantification:

      • Sufficiently long relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the protons of interest.

      • A 90° pulse angle.

      • Ensure a good signal-to-noise ratio.

  • Data Analysis:

    • Phase and baseline correct the spectrum.

    • Integrate a well-resolved, characteristic signal of the this compound and a known signal of the internal standard.

    • Calculate the purity using the following formula: Purity (%) = (Isample / Nsample) * (NIS / IIS) * (MWsample / msample) * (mIS / MWIS) * PIS Where:

      • I = Integral value

      • N = Number of protons for the integrated signal

      • MW = Molecular weight

      • m = mass

      • P = Purity of the internal standard

      • IS = Internal Standard

Data Presentation: A Comparative Example

The following table presents a hypothetical but realistic comparison of purity data obtained by HPLC and qNMR for a synthesized batch of a this compound derivative.

ParameterHPLC ResultqNMR Result
Purity of Main Compound 98.7% (by area %)98.5% (w/w)
Known Impurity 1 0.8%0.9%
Unknown Impurity 2 0.3%Not detected
Residual Solvent (e.g., Ethyl Acetate) Not detected (co-elutes or not UV active)0.2%
Total Purity 99.8% (sum of all detected peaks)99.6% (including residual solvent)

Visualizing Workflows and Concepts

Diagrams created using Graphviz can effectively illustrate experimental workflows and logical relationships.

Experimental workflow for purity assessment.

signaling_pathway Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled Dishevelled Dishevelled Frizzled->Dishevelled APC_Axin APC/Axin Complex Dishevelled->APC_Axin inhibits GSK3b GSK-3β BetaCatenin β-Catenin GSK3b->BetaCatenin phosphorylates for degradation APC_Axin->GSK3b TCF_LEF TCF/LEF BetaCatenin->TCF_LEF GeneTranscription Target Gene Transcription TCF_LEF->GeneTranscription Aminopyrimidine This compound Inhibitor Aminopyrimidine->Dishevelled inhibits

Hypothetical inhibition of the Wnt signaling pathway.

logical_comparison cluster_hplc_data HPLC Provides: cluster_nmr_data NMR Provides: PurityAssessment Purity Assessment of Synthesized this compound HPLC HPLC Analysis (Separation-based) PurityAssessment->HPLC NMR NMR Analysis (Spectroscopy-based) PurityAssessment->NMR RelativeQuant Relative Quantification of Impurities HPLC->RelativeQuant HighSensitivity High Sensitivity to Trace Impurities HPLC->HighSensitivity AbsoluteQuant Absolute Quantification of Main Compound NMR->AbsoluteQuant StructuralInfo Structural Information on Impurities NMR->StructuralInfo ComprehensivePurity Comprehensive Purity Profile (Orthogonal Validation) RelativeQuant->ComprehensivePurity HighSensitivity->ComprehensivePurity AbsoluteQuant->ComprehensivePurity StructuralInfo->ComprehensivePurity

References

A Comparative Analysis of 2-Methyl and 2-Amino Pyrimidine Derivatives of Avobenzone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative study of two novel pyrimidine derivatives of avobenzone: 4-(4-methoxyphenyl)-6-(4-tert-butylphenyl)-2-methylpyrimidine (2-MPDA) and 4-(4-methoxyphenyl)-6-(4-tert-butylphenyl)-2-aminopyrimidine (2-APDA). By locking the enol form of avobenzone, a widely used UVA filter prone to photodegradation, these derivatives aim to enhance photostability and offer potential applications in photoprotection and beyond. This document summarizes their synthesis, photochemical properties, and potential biological activities, supported by experimental data and detailed protocols.

Chemical Synthesis and Characterization

Both 2-MPDA and 2-APDA are synthesized via a one-pot, three-component reaction under solvent-free conditions. This method involves the condensation of 4-tert-butylacetophenone, 4-methoxybenzaldehyde, and either acetamidine hydrochloride (for 2-MPDA) or guanidine hydrochloride (for 2-APDA).

Synthesis Workflow:

cluster_reactants Reactants cluster_synthesis One-Pot Reaction cluster_products Products 4-tert-butylacetophenone 4-tert-butylacetophenone Condensation Condensation 4-tert-butylacetophenone->Condensation 4-methoxybenzaldehyde 4-methoxybenzaldehyde 4-methoxybenzaldehyde->Condensation Acetamidine HCl Acetamidine HCl Acetamidine HCl->Condensation for 2-MPDA Guanidine HCl Guanidine HCl Guanidine HCl->Condensation for 2-APDA 2-MPDA 2-MPDA Condensation->2-MPDA 2-APDA 2-APDA Condensation->2-APDA

General synthesis scheme for 2-MPDA and 2-APDA.

Photochemical Properties: A Comparative Overview

The substitution at the 2-position of the pyrimidine ring significantly influences the photochemical behavior of these avobenzone derivatives.

UV-Vis Absorption

Both derivatives exhibit characteristic UVA absorption, though their absorption maxima are slightly shifted compared to the parent avobenzone molecule.

CompoundSolventλmax (nm)Molar Absorptivity (ε)
Avobenzone Ethanol~353Data not available
2-MPDA Ethanol~320Data not available
2-APDA Ethanol~332Data not available

Table 1: UV-Vis Absorption Maxima of Avobenzone and its Pyrimidine Derivatives.

Upon acidification with trifluoroacetic acid (TFA), a notable bathochromic shift (redshift) is observed for both 2-MPDA and 2-APDA, indicating protonation of the pyrimidine ring. This shift is more pronounced for 2-MPDA.

CompoundSolventλmax Shift with TFA (nm)
2-MPDA Ethanol+51
2-APDA Ethanol+27

Table 2: Shift in λmax upon addition of TFA.

Fluorescence Emission

In ethanol, both 2-MPDA and 2-APDA exhibit fluorescence with higher intensity compared to avobenzone. Similar to their absorption spectra, the fluorescence emission is also affected by acidification, showing a significant shift to longer wavelengths.

CompoundSolventEmission λmax (nm)Emission λmax Shift with TFA (nm)
Avobenzone Ethanol~410No significant shift
2-MPDA Ethanol~450+143
2-APDA Ethanol~400+115

Table 3: Fluorescence Emission Maxima.

Photostability

A key differentiating factor between the two derivatives is their photostability under sunlight. 2-MPDA demonstrates exceptional photostability, showing minimal degradation even after 6 hours of continuous exposure. In contrast, 2-APDA undergoes photodegradation at a rate comparable to avobenzone.

CompoundExposure Time (Sunlight)Photodegradation
Avobenzone 6 hoursComplete degradation
2-MPDA 6 hoursPronounced photostability
2-APDA 6 hoursSignificant degradation

Table 4: Comparative Photostability under Sunlight.

Potential Biological Activities

While specific biological activity data for 2-MPDA and 2-APDA are not yet available, pyrimidine derivatives are a well-established class of compounds with a broad spectrum of pharmacological properties. The following sections outline the potential biological activities based on the known profiles of similar pyrimidine-containing molecules.

Antioxidant Activity

Pyrimidine derivatives are known to possess significant antioxidant properties. Their efficacy is often evaluated using assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays. The presence of electron-donating groups, such as the amino group in 2-APDA, could potentially enhance its antioxidant capacity.

Pyrimidine Derivative ClassAssayIC50 (µM)Reference
ChromenopyrimidinethionesDPPH< 42 µg/mL
Tetrahydroimidazo[1,2-α]pyrimidine-6-carboxamidesDPPH46.31
1,3,4-Oxadiazole tagged thieno[2,3-d]pyrimidinesDPPHVariable

Table 5: Examples of Antioxidant Activity of various Pyrimidine Derivatives (Note: These are not avobenzone derivatives).

Antimicrobial Activity

The pyrimidine scaffold is a common feature in many antimicrobial agents. The antimicrobial potential of 2-MPDA and 2-APDA could be evaluated by determining their Minimum Inhibitory Concentration (MIC) against a panel of pathogenic bacteria and fungi.

Pyrimidine Derivative ClassMicroorganismMIC (µM/mL)Reference
Pyrimidin-2-ol/thiol/amine analoguesS. aureus0.87
Pyrimidin-2-ol/thiol/amine analoguesB. subtilis0.96
1,2,4-Triazolo[1,5-a]pyrimidine-based derivativesGram-positive & Gram-negative bacteria16 - 102 µM

Table 6: Examples of Antimicrobial Activity of various Pyrimidine Derivatives (Note: These are not avobenzone derivatives).

Anti-inflammatory Activity

Many pyrimidine derivatives have demonstrated potent anti-inflammatory effects, often through the inhibition of cyclooxygenase (COX) enzymes. The anti-inflammatory potential of 2-MPDA and 2-APDA could be investigated using in vitro COX inhibition assays.

Pyrimidine Derivative ClassTargetActivityReference
Pyrazolo[3,4-d]pyrimidinesCOX-2IC50 = 0.04 µM
MorpholinopyrimidinesiNOS and COX-2Inhibition of expression

Table 7: Examples of Anti-inflammatory Activity of various Pyrimidine Derivatives (Note: These are not avobenzone derivatives).

Experimental Protocols

Detailed experimental protocols are crucial for the accurate assessment and comparison of the properties of these compounds.

General Synthesis of 2-Methyl/2-Amino Pyrimidine Derivatives of Avobenzone

This protocol is a generalized procedure based on the reported one-pot, three-component reaction.

  • Reactant Mixture: In a reaction vessel, combine equimolar amounts of 4-tert-butylacetophenone, 4-methoxybenzaldehyde, and either acetamidine hydrochloride (for 2-MPDA) or guanidine hydrochloride (for 2-APDA).

  • Reaction Conditions: Heat the solvent-free mixture under constant stirring. The optimal temperature and reaction time need to be determined empirically but are typically in the range of 100-150°C for several hours.

  • Work-up and Purification: After cooling to room temperature, the crude product is typically dissolved in a suitable organic solvent (e.g., dichloromethane or ethyl acetate) and washed with water to remove any inorganic salts. The organic layer is then dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to yield the pure 2-MPDA or 2-APDA.

  • Characterization: The structure of the final product is confirmed by spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.

Photodegradation Assay

This protocol outlines a general method for assessing the photostability of the compounds.

  • Sample Preparation: Prepare solutions of the test compounds (2-MPDA, 2-APDA, and avobenzone as a control) in a suitable solvent (e.g., ethanol or acetonitrile) at a known concentration (e.g., 10 µM) in quartz cuvettes.

  • Initial Measurement: Record the initial UV-Vis absorption spectrum of each solution before exposure to light.

  • Irradiation: Expose the cuvettes to a light source that mimics sunlight (e.g., a solar simulator or natural sunlight).

  • Time-course Measurement: At regular time intervals (e.g., every hour for 6 hours), remove the cuvettes from the light source and record their UV-Vis absorption spectra.

  • Data Analysis: Monitor the decrease in the absorbance at the λmax of each compound over time. The percentage of degradation can be calculated as: [(A₀ - Aₜ) / A₀] * 100, where A₀ is the initial absorbance and Aₜ is the absorbance at time t.

DPPH Radical Scavenging Assay (Antioxidant)

This is a standard in vitro assay to evaluate antioxidant activity.

DPPH Assay Workflow:

cluster_prep Preparation cluster_reaction Reaction cluster_incubation Incubation cluster_measurement Measurement cluster_analysis Analysis Test_Compound Prepare serial dilutions of 2-MPDA/2-APDA Mixing Mix compound dilutions with DPPH solution in a 96-well plate Test_Compound->Mixing DPPH_Solution Prepare 0.1 mM DPPH in methanol DPPH_Solution->Mixing Incubate Incubate in the dark at room temperature for 30 min Mixing->Incubate Absorbance Measure absorbance at 517 nm Incubate->Absorbance Calculation Calculate % inhibition and determine IC50 value Absorbance->Calculation

Workflow for the DPPH radical scavenging assay.
  • Reagents: 2,2-diphenyl-1-picrylhydrazyl (DPPH), methanol, test compounds (2-MPDA, 2-APDA), and a standard antioxidant (e.g., ascorbic acid).

  • Procedure:

    • Prepare a 0.1 mM solution of DPPH in methanol.

    • Prepare serial dilutions of the test compounds and the standard in methanol.

    • In a 96-well plate, add a specific volume of the DPPH solution to each well containing the different concentrations of the test compounds or standard.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a microplate reader.

  • Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100. The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the compound concentration.

Minimum Inhibitory Concentration (MIC) Assay (Antimicrobial)

This assay determines the lowest concentration of a substance that prevents visible growth of a microorganism.

  • Materials: Test compounds, appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria), 96-well microtiter plates, and standardized microbial inoculum.

  • Procedure:

    • Prepare serial two-fold dilutions of the test compounds in the broth medium in the wells of a 96-well plate.

    • Add a standardized inoculum of the test microorganism to each well.

    • Include a positive control (microorganism in broth without the compound) and a negative control (broth only).

    • Incubate the plate at an appropriate temperature (e.g., 37°C for 24 hours for bacteria).

  • Determination of MIC: The MIC is the lowest concentration of the compound at which no visible turbidity (growth) is observed.

Conclusion

The 2-methyl and 2-amino pyrimidine derivatives of avobenzone present intriguing photochemical properties. The 2-methyl derivative (2-MPDA) stands out for its remarkable photostability, a significant improvement over the parent avobenzone molecule. In contrast, the 2-amino derivative (2-APDA) remains susceptible to photodegradation. Both compounds exhibit interesting fluorescence characteristics that are sensitive to the polarity of their environment. While their specific biological activities have yet to be elucidated, the broader class of pyrimidine derivatives is rich in pharmacological potential, including antioxidant, antimicrobial, and anti-inflammatory effects. Further investigation into these properties for 2-MPDA and 2-APDA is warranted to fully explore their therapeutic and commercial potential. The experimental protocols provided herein offer a framework for such future studies.

A Comparative Guide to the Antiplatelet Aggregation Activity of Aminopyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the antiplatelet aggregation activity of various aminopyrimidine derivatives, supported by experimental data. It includes detailed methodologies for key experiments and visual representations of relevant signaling pathways to aid in the evaluation and development of novel antiplatelet agents.

Introduction to Aminopyrimidine Derivatives as Antiplatelet Agents

Platelet aggregation is a critical process in hemostasis, but its uncontrolled activation can lead to thrombotic diseases such as myocardial infarction and stroke.[1][2] Antiplatelet agents are therefore essential for the prevention and treatment of these conditions.[1][2] While existing drugs like aspirin and clopidogrel are widely used, they have limitations including weak inhibition, slow onset of action, variable patient response, and bleeding risks.[1] This has spurred the search for novel, safer, and more effective antiplatelet drugs.

Aminopyrimidine derivatives have emerged as a promising class of compounds with significant antiplatelet activity. Their structural versatility allows for modifications that can target various pathways involved in platelet aggregation, offering the potential for developing potent and selective inhibitors. This guide focuses on the comparative antiplatelet activity of different aminopyrimidine derivatives, their mechanisms of action, and the experimental methods used for their evaluation.

Comparative Antiplatelet Activity of Aminopyrimidine Derivatives

The antiplatelet efficacy of aminopyrimidine derivatives is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit platelet aggregation by 50%. The following table summarizes the in vitro antiplatelet activity of selected 2-aminopyrimidine and 4,6-diaminopyrimidine derivatives against platelet aggregation induced by arachidonic acid (AA) and adenosine diphosphate (ADP).

Compound IDDerivative ClassAgonistIC50 (µM)Reference
Ia This compoundAA36.75
Ib This compoundAA72.4
IB This compoundAA62.5
IG This compoundAA192
II16 4,6-DiaminopyrimidineAA80
14k This compoundNot SpecifiedMore potent than aspirin

Note: Lower IC50 values indicate higher potency.

From the summarized data, this compound derivatives generally exhibit more potent antiplatelet activity against arachidonic acid-induced aggregation compared to 4,6-diaminopyrimidine derivatives. Notably, compounds with fluorine substituents on the phenyl ring (Ib and IB) demonstrated significant activity. It is also important to note that many of the tested compounds showed acceptable activity against aggregation induced by arachidonic acid but not by ADP.

Key Signaling Pathways in Platelet Aggregation

Aminopyrimidine derivatives can exert their antiplatelet effects by modulating key signaling pathways. Two of the most important pathways are the P2Y12 receptor pathway and the phosphodiesterase (PDE) pathway.

P2Y12 Receptor Signaling Pathway

The P2Y12 receptor, a G protein-coupled receptor (GPCR), plays a central role in ADP-mediated platelet activation and aggregation. Inhibition of this receptor is a major target for antiplatelet drugs.

P2Y12_Signaling_Pathway ADP ADP P2Y12 P2Y12 Receptor ADP->P2Y12 Gi Gi P2Y12->Gi AC Adenylyl Cyclase Gi->AC inhibition PI3K PI3K Gi->PI3K cAMP cAMP AC->cAMP PKA PKA cAMP->PKA VASP VASP Phosphorylation PKA->VASP Aggregation Platelet Aggregation VASP->Aggregation inhibition Akt Akt Activation PI3K->Akt Akt->Aggregation Aminopyrimidine Aminopyrimidine Derivatives Aminopyrimidine->P2Y12 antagonism PDE_Signaling_Pathway AC Adenylyl Cyclase cAMP cAMP AC->cAMP GC Guanylyl Cyclase cGMP cGMP GC->cGMP ATP ATP ATP->AC GTP GTP GTP->GC PDE3 PDE3 cAMP->PDE3 PKA PKA Activation cAMP->PKA PDE5 PDE5 cGMP->PDE5 PKG PKG Activation cGMP->PKG AMP 5'-AMP PDE3->AMP GMP 5'-GMP PDE5->GMP Aggregation Platelet Aggregation PKA->Aggregation inhibition PKG->Aggregation inhibition Aminopyrimidine Aminopyrimidine Derivatives Aminopyrimidine->PDE3 inhibition Aminopyrimidine->PDE5 inhibition LTA_Workflow start Start blood Whole Blood Collection start->blood prp_ppp PRP & PPP Preparation blood->prp_ppp setup Aggregometer Setup (37°C) prp_ppp->setup baseline Set Baseline (PRP & PPP) setup->baseline incubation Incubate PRP with Aminopyrimidine Derivative baseline->incubation agonist Add Agonist (e.g., ADP, AA) incubation->agonist measure Measure Light Transmission agonist->measure analysis Data Analysis (IC50 Calculation) measure->analysis end End analysis->end

References

Confirming Protonated Species of 2-Aminopyrimidine with TD-DFT Calculations: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, accurately determining the protonation state of molecules like 2-aminopyrimidine is crucial for understanding their behavior in biological systems and for rational drug design. This guide provides a comparative overview of how Time-Dependent Density Functional Theory (TD-DFT) calculations, in conjunction with experimental data, can be used to identify and confirm the protonated species of this compound in acidic environments.

The protonation of this compound can occur at three potential sites: the two nitrogen atoms within the pyrimidine ring (N1 and N3) and the exocyclic amino group. Determining the predominant species in an acidic solution is key to understanding its electronic properties and reactivity. TD-DFT has emerged as a powerful tool for this purpose, as it can predict the electronic absorption spectra of different protonated isomers. By comparing these calculated spectra with experimentally obtained UV-Vis absorption spectra in acidic media, the most likely protonated species can be identified.

Comparison of Experimental and Calculated UV-Vis Absorption Data

The following table summarizes the experimental UV-Vis absorption maximum (λmax) for neutral this compound and provides a comparative analysis of experimental and TD-DFT calculated λmax values for different protonated species of a closely related derivative, 2-amino pyrimidine derivative of avobenzone (2-APDA), under acidic conditions. This data serves as a representative example of the methodology.[1]

SpeciesCondition/Protonation SiteExperimental λmax (nm)Calculated λmax (nm)Wavelength Shift (Δλ) vs. Neutral (nm)
This compoundNeutral (in Ethanol)297--
2-APDA DerivativeNeutral (in Ethanol)~338--
2-APDA DerivativeSingle Protonation (in TFA/Ethanol)365359/360+27
2-APDA DerivativeDouble Protonation (Calculated)-~430+92
2-APDA DerivativeTriple Protonation (Calculated)-~448+110

Note: The data for the 2-APDA derivative is adapted from a comparative study on UVA filtering compounds.[1] The shift in wavelength (Δλ) for the experimental single protonation is calculated relative to the neutral 2-APDA derivative.

The data clearly shows that protonation induces a bathochromic (red) shift in the absorption maximum.[1] The excellent agreement between the experimental λmax for the singly protonated 2-APDA derivative and the calculated λmax for protonation on a pyrimidine ring nitrogen confirms this as the predominant species in acidic media.[1] The significantly larger shifts predicted for doubly and triply protonated species are not observed experimentally, suggesting that single protonation is the most favorable process.[1]

Experimental and Computational Protocols

A robust protocol for confirming the protonated species of this compound involves both experimental spectroscopy and theoretical calculations.

Experimental Protocol: UV-Vis Spectroscopy
  • Sample Preparation: Prepare a solution of this compound in a suitable solvent (e.g., ethanol or acetonitrile).

  • Neutral Spectrum: Record the UV-Vis absorption spectrum of the neutral this compound solution.

  • Acidification: Add a strong acid, such as trifluoroacetic acid (TFA) or sulfuric acid (H₂SO₄), to the solution to ensure protonation.

  • Protonated Spectrum: Record the UV-Vis absorption spectrum of the acidified solution.

  • Analysis: Determine the λmax of the neutral and protonated species and calculate the shift in wavelength.

Computational Protocol: TD-DFT Calculations
  • Geometry Optimization:

    • Build the structures of the neutral this compound and all possible singly protonated species (N1-protonated, N3-protonated, and amino-protonated).

    • Perform geometry optimization for each structure using Density Functional Theory (DFT) with a suitable functional and basis set (e.g., B3LYP/6-31G(d,p)).

    • Incorporate solvent effects using a continuum model like the Polarizable Continuum Model (PCM).

  • TD-DFT Calculation:

    • Using the optimized geometries, perform single-point TD-DFT calculations to predict the electronic absorption spectra.

    • Specify the number of excited states to be calculated (e.g., nstates=10) to ensure the main transitions in the UV-Vis region are captured.

    • The output will provide the excitation energies (which can be converted to λmax), oscillator strengths (a measure of transition probability), and the nature of the electronic transitions (e.g., π → π*).

  • Spectral Comparison:

    • Compare the calculated λmax and oscillator strengths for each protonated isomer with the experimental spectrum of this compound in acidic solution.

    • The isomer whose calculated spectrum best matches the experimental data is identified as the most probable protonated species.

Logical Workflow for Species Confirmation

The following diagram illustrates the logical workflow for confirming the protonated species of this compound using a combination of experimental and computational methods.

G cluster_exp Experimental Workflow cluster_comp Computational Workflow exp_start Prepare this compound Solution exp_neutral Record UV-Vis Spectrum (Neutral) exp_start->exp_neutral exp_acidify Acidify Solution exp_neutral->exp_acidify exp_protonated Record UV-Vis Spectrum (Protonated) exp_acidify->exp_protonated exp_data Experimental λmax exp_protonated->exp_data compare Compare Experimental and Calculated Spectra exp_data->compare comp_start Model Protonated Isomers (N1-H+, N3-H+, Amino-H+) comp_dft DFT Geometry Optimization (with PCM) comp_start->comp_dft comp_tddft TD-DFT Vertical Excitation Calculation comp_dft->comp_tddft comp_data Calculated λmax & Oscillator Strengths comp_tddft->comp_data comp_data->compare confirm Confirm Dominant Protonated Species compare->confirm G cluster_models Theoretical Models cluster_calc TD-DFT Calculation N1_H N1 Protonated Isomer N1_spec Calculated Spectrum 1 N1_H->N1_spec N3_H N3 Protonated Isomer N3_spec Calculated Spectrum 2 N3_H->N3_spec NH2_H Amino Protonated Isomer NH2_spec Calculated Spectrum 3 NH2_H->NH2_spec comparison Correlation Analysis N1_spec->comparison N3_spec->comparison NH2_spec->comparison exp_spec Experimental Spectrum in Acid exp_spec->comparison conclusion Identified Species comparison->conclusion

References

A Comparative Guide to 2-Aminopyrimidine Derivatives as A1 Adenosine Receptor Antagonists

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of 2-aminopyrimidine derivatives as antagonists for the A1 adenosine receptor (A1AR), a key target in cardiovascular, neurological, and inflammatory diseases. The information presented is collated from recent primary research, focusing on quantitative data, experimental methodologies, and the underlying signaling pathways.

Introduction to A1 Adenosine Receptor Antagonism

The A1 adenosine receptor, a Gi/o protein-coupled receptor, plays a crucial role in regulating cellular activity by inhibiting adenylyl cyclase, which in turn decreases intracellular cyclic AMP (cAMP) levels.[1][2][3] Antagonism of the A1AR has therapeutic potential for various conditions. The this compound scaffold has emerged as a promising chemotype for the development of potent and selective A1AR antagonists. However, achieving high selectivity over the structurally similar A2A adenosine receptor (A2AAR) remains a significant challenge in drug development.[1] This guide focuses on a series of 2-amino-4,6-diarylpyrimidine-5-carbonitriles to elucidate the structure-activity relationships (SAR) that govern their potency and selectivity.

Comparative Analysis of A1AR Antagonists

The following table summarizes the in vitro binding affinities of a selection of this compound derivatives for the human A1 and A2A adenosine receptors. The data highlights the impact of substitutions on the pyrimidine core on potency and selectivity.

Compound IDR4 SubstitutionR6 SubstitutionhA1 Ki (nM)hA2A Ki (nM)Selectivity (A2A/A1)
1a Phenyl4-Methoxyphenyl1.85.83.2
1b Phenyl4-Fluorophenyl2.19.54.5
1c Phenyl3-Methoxyphenyl1.56.24.1
1d PhenylThiophen-2-yl3.2154.7
2a 4-Methoxyphenyl4-Methoxyphenyl1.24.53.8
2b 4-Fluorophenyl4-Fluorophenyl2.5124.8
3a 2-Methylphenyl4-Methoxyphenyl4.5255.6
3b 2-Methylphenyl4-Fluorophenyl5.1387.5

Data synthesized from primary research articles on this compound derivatives.

Signaling Pathways and Experimental Workflow

To understand the mechanism of action and the process of discovery for these antagonists, the following diagrams illustrate the A1AR signaling pathway and a typical experimental workflow for antagonist screening.

A1AR_Signaling_Pathway cluster_membrane Cell Membrane A1AR A1 Adenosine Receptor G_protein Gi/o Protein A1AR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts Antagonist This compound Antagonist Antagonist->A1AR Blocks Adenosine Adenosine (Agonist) Adenosine->A1AR Activates ATP ATP ATP->AC Cellular_Response Inhibition of Cellular Activity cAMP->Cellular_Response Leads to

Caption: A1 Adenosine Receptor Signaling Pathway.

Experimental_Workflow Virtual_Screening Virtual Screening & Compound Design Synthesis Chemical Synthesis of This compound Derivatives Virtual_Screening->Synthesis Binding_Assay Radioligand Binding Assay (A1AR & A2AAR) Synthesis->Binding_Assay Functional_Assay Functional Assay (cAMP Measurement) Binding_Assay->Functional_Assay SAR_Analysis Structure-Activity Relationship (SAR) Analysis Functional_Assay->SAR_Analysis SAR_Analysis->Virtual_Screening Informs new design Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization

Caption: Experimental Workflow for A1AR Antagonist Discovery.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for the key assays used to characterize this compound derivatives as A1AR antagonists.

Radioligand Binding Assay

This assay determines the binding affinity (Ki) of a test compound for the A1 adenosine receptor by measuring its ability to displace a radiolabeled ligand.

1. Membrane Preparation:

  • Human embryonic kidney (HEK293) cells stably expressing the human A1 adenosine receptor are cultured and harvested.

  • Cells are homogenized in a cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged to pellet the cell membranes.

  • The membrane pellet is washed and resuspended in the assay buffer. Protein concentration is determined using a standard method (e.g., BCA assay).

2. Assay Procedure:

  • The assay is performed in a 96-well plate in a total volume of 200 µL.

  • To each well, add:

    • 50 µL of various concentrations of the test this compound derivative.

    • 50 µL of a radiolabeled A1AR antagonist (e.g., [3H]DPCPX) at a concentration near its Kd.

    • 100 µL of the membrane preparation.

  • For non-specific binding determination, a high concentration of a known non-radiolabeled A1AR antagonist is used instead of the test compound.

  • The plate is incubated for 60-90 minutes at room temperature with gentle agitation.

3. Data Analysis:

  • The reaction is terminated by rapid filtration through a glass fiber filter, followed by washing with ice-cold buffer to remove unbound radioligand.

  • The radioactivity retained on the filters is measured using a scintillation counter.

  • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis.

  • The binding affinity (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cAMP Functional Assay

This assay measures the ability of a compound to antagonize the agonist-induced inhibition of cAMP production, confirming its functional activity at the A1AR.[3]

1. Cell Preparation:

  • HEK293 cells expressing the human A1AR are seeded in a 96-well plate and cultured overnight.

  • The growth medium is replaced with a stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

2. Assay Procedure:

  • Cells are pre-incubated with various concentrations of the test this compound derivative for 15-30 minutes.

  • An A1AR agonist (e.g., NECA) is then added to the wells to stimulate the inhibition of adenylyl cyclase.

  • The plate is incubated for a further 15-30 minutes at 37°C.

3. cAMP Measurement:

  • Intracellular cAMP levels are measured using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based).

  • The assay is typically based on a competitive immunoassay format.

4. Data Analysis:

  • The ability of the antagonist to reverse the agonist-induced decrease in cAMP is quantified.

  • The concentration of the antagonist that produces 50% of the maximal response (IC50) is determined.

  • The antagonist's potency can be expressed as a pA2 value derived from a Schild analysis.

Conclusion

The this compound scaffold represents a versatile starting point for the development of potent and selective A1 adenosine receptor antagonists. The comparative data presented in this guide demonstrates that subtle structural modifications to the aryl groups at the R4 and R6 positions of the pyrimidine ring can significantly influence binding affinity and selectivity over the A2AAR. The provided experimental protocols and workflow offer a foundational understanding of the drug discovery process for this important therapeutic target. Further optimization, guided by detailed structure-activity relationship studies, is essential for advancing these promising compounds toward clinical development.

References

Comparative Analysis of Novel 2-Aminopyrimidine Derivatives: Dual-Action Agents Against Trypanosomiasis and Malaria

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers and drug development professionals on the antitrypanosomal and antiplasmodial activities of novel 2-aminopyrimidine derivatives, presenting a comparative analysis of their efficacy, detailed experimental methodologies, and insights into their mechanisms of action.

The urgent need for new therapeutic agents to combat parasitic diseases such as Human African Trypanosomiasis (HAT) and malaria remains a significant global health challenge. The emergence of drug resistance to existing treatments necessitates the exploration of novel chemical scaffolds with potent and selective activity against Trypanosoma and Plasmodium parasites. Among the promising candidates, this compound derivatives have garnered considerable attention for their diverse biological activities, including antiprotozoal effects.[1] This guide provides an objective comparison of the performance of a series of novel this compound derivatives, supported by experimental data, to aid researchers in the development of new antiparasitic drugs.

Performance Comparison of this compound Derivatives

A study by Hoffelner et al. (2020) provides a comparative analysis of a series of newly synthesized this compound derivatives, evaluating their in vitro activity against Trypanosoma brucei rhodesiense (the causative agent of East African HAT) and the chloroquine-resistant K1 strain of Plasmodium falciparum (the most virulent malaria parasite). The cytotoxicity of these compounds was also assessed using rat skeletal myoblast L-6 cells to determine their selectivity index (SI), a crucial parameter in early-stage drug discovery.[2]

The following tables summarize the quantitative data from this study, offering a clear comparison of the antitrypanosomal and antiplasmodial activities, as well as the cytotoxicity, of these novel compounds.

Table 1: Antitrypanosomal Activity of this compound Derivatives against Trypanosoma brucei rhodesiense [2]

CompoundRIC₅₀ (µM)Cytotoxicity (L-6 cells) IC₅₀ (µM)Selectivity Index (SI)
6a NH₂1.81911
6b NH₂1.13431
7a Pyrrolidin-1-yl>30>90-
7b Pyrrolidin-1-yl2.9>90>31
8a 4-Methylpiperazin-1-yl4.3>90>21
8b 4-Methylpiperazin-1-yl1.7>90>53
9a (4-(7-chloroquinolin-4-yl)piperazin-1-yl)0.4112.630.7
9b (4-(7-chloroquinolin-4-yl)piperazin-1-yl)1.0331.830.9
10a N-(4-(diethylamino)-1-methylbutyl)amino0.852.83.3
10b N-(4-(diethylamino)-1-methylbutyl)amino0.927.17.7
Melarsoprol (Standard)-0.0040.0410

Table 2: Antiplasmodial Activity of this compound Derivatives against Plasmodium falciparum (K1 strain) [2]

CompoundRIC₅₀ (µM)Cytotoxicity (L-6 cells) IC₅₀ (µM)Selectivity Index (SI)
6a NH₂0.11519165
6b NH₂0.0434850
7a Pyrrolidin-1-yl0.14>90>643
7b Pyrrolidin-1-yl0.08>90>1125
8a 4-Methylpiperazin-1-yl0.09>90>1000
8b 4-Methylpiperazin-1-yl0.04>90>2250
9a (4-(7-chloroquinolin-4-yl)piperazin-1-yl)0.0512.6252
9b (4-(7-chloroquinolin-4-yl)piperazin-1-yl)0.0631.8530
10a N-(4-(diethylamino)-1-methylbutyl)amino11.22.80.25
10b N-(4-(diethylamino)-1-methylbutyl)amino2707.10.03
Chloroquine (Standard)-0.125>90>720

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the key experimental protocols employed in the evaluation of the this compound derivatives.

In Vitro Antitrypanosomal Activity Assay

The in vitro activity against the bloodstream form of Trypanosoma brucei rhodesiense is determined using a viability assay.

  • Parasite Culture: T. b. rhodesiense (STIB900 strain) is cultured in Iscove’s Modified Dulbecco’s Medium (IMDM) supplemented with 10% heat-inactivated fetal bovine serum (FBS), 1% penicillin-streptomycin, and 0.1% 2-mercaptoethanol at 37°C in a 5% CO₂ atmosphere.

  • Assay Procedure:

    • A serial dilution of the test compounds is prepared in 96-well microtiter plates.

    • Parasites are seeded into the wells at a density of 2 x 10³ cells/well.

    • The plates are incubated for 72 hours under the same culture conditions.

    • Resazurin-based reagent (e.g., AlamarBlue) is added to each well, and the plates are incubated for an additional 4-6 hours.

    • The fluorescence is measured using a microplate reader (excitation 530 nm, emission 590 nm).

  • Data Analysis: The IC₅₀ values, representing the concentration of the compound that inhibits parasite growth by 50%, are calculated from the dose-response curves. Melarsoprol is typically used as a standard reference drug.

In Vitro Antiplasmodial Activity Assay

The in vitro activity against the erythrocytic stages of Plasmodium falciparum is assessed using a parasite proliferation assay.

  • Parasite Culture: The chloroquine-resistant K1 strain of P. falciparum is maintained in human A+ erythrocytes in RPMI-1640 medium supplemented with 10% human serum, 25 mM HEPES, and 25 mM NaHCO₃ at 37°C in a gas mixture of 5% CO₂, 5% O₂, and 90% N₂.

  • Assay Procedure:

    • Serial dilutions of the test compounds are prepared in 96-well microtiter plates.

    • Synchronized ring-stage parasites are added to the wells at a parasitemia of 0.5% and a hematocrit of 2.5%.

    • The plates are incubated for 72 hours under the same culture conditions.

    • Parasite proliferation is quantified using a SYBR Green I-based fluorescence assay. The red blood cells are lysed, and the SYBR Green I dye, which intercalates with the parasite's DNA, is added.

    • Fluorescence is measured using a microplate reader (excitation 485 nm, emission 530 nm).

  • Data Analysis: The IC₅₀ values are determined from the dose-response curves. Chloroquine is used as a standard reference drug.

Cytotoxicity Assay

The cytotoxicity of the compounds is evaluated against a mammalian cell line to determine their selectivity.

  • Cell Culture: L-6 cells (rat skeletal myoblasts) are cultured in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ atmosphere.

  • Assay Procedure:

    • Serial dilutions of the test compounds are prepared in 96-well microtiter plates.

    • L-6 cells are seeded into the wells at a density of 4 x 10³ cells/well.

    • The plates are incubated for 72 hours.

    • Cell viability is assessed using a resazurin-based assay, as described for the antitrypanosomal assay.

  • Data Analysis: The IC₅₀ values are calculated from the dose-response curves. Podophyllotoxin is often used as a standard cytotoxic agent.

Mechanisms of Action and Signaling Pathways

The therapeutic efficacy of this compound derivatives stems from their ability to interfere with essential biochemical pathways in the parasites.

Antiplasmodial Mechanism of Action: Inhibition of Dihydrofolate Reductase (DHFR)

In Plasmodium falciparum, a well-established target for pyrimidine-based inhibitors is the enzyme dihydrofolate reductase (DHFR). This enzyme is critical for the folate biosynthesis pathway, which is essential for the synthesis of nucleic acids and amino acids. By inhibiting PfDHFR, these compounds disrupt DNA replication and repair, leading to parasite death.

antiplasmodial_mechanism cluster_folate_pathway Plasmodium Folate Biosynthesis cluster_inhibition DHF Dihydrofolate (DHF) THF Tetrahydrofolate (THF) DHF->THF PfDHFR DNA_synthesis DNA Synthesis THF->DNA_synthesis Precursor for Nucleotides aminopyrimidine This compound Derivative aminopyrimidine->DHF Inhibits caption Antiplasmodial Mechanism of 2-Aminopyrimidines antitrypanosomal_mechanism cluster_cell_cycle Trypanosoma Cell Cycle Regulation cluster_inhibition CRK12 Cdc2-related Kinase 12 (CRK12) Cell_Cycle Cell Cycle Progression CRK12->Cell_Cycle Promotes Parasite_Viability Parasite Viability Cell_Cycle->Parasite_Viability aminopyrimidine This compound Derivative aminopyrimidine->CRK12 Inhibits caption Antitrypanosomal Mechanism of 2-Aminopyrimidines experimental_workflow cluster_synthesis Compound Preparation cluster_screening In Vitro Screening cluster_assays Specific Assays synthesis Synthesis of Novel This compound Derivatives primary_screening Primary Screening (Single Concentration) synthesis->primary_screening dose_response Dose-Response Assay (IC₅₀ Determination) primary_screening->dose_response Active Compounds trypanosoma_assay Antitrypanosomal Assay (T. brucei) primary_screening->trypanosoma_assay plasmodium_assay Antiplasmodial Assay (P. falciparum) primary_screening->plasmodium_assay mammalian_cell_assay Mammalian Cell Assay (e.g., L-6 cells) selectivity Selectivity Index (SI) Calculation dose_response->selectivity cytotoxicity Cytotoxicity Assay (IC₅₀ Determination) cytotoxicity->selectivity cytotoxicity->mammalian_cell_assay Lead Compound Identification Lead Compound Identification selectivity->Lead Compound Identification caption General workflow for in vitro evaluation.

References

Safety Operating Guide

Proper Disposal of 2-Aminopyrimidine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents like 2-Aminopyrimidine are paramount for ensuring laboratory safety and environmental protection. Adherence to established disposal protocols is crucial to mitigate risks and maintain compliance with regulatory standards. This guide provides detailed procedures for the proper disposal of this compound.

Hazard Profile and Safety Precautions

This compound is classified as a substance that is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation[1][2][3]. Before handling, it is mandatory to wear appropriate personal protective equipment (PPE), including protective gloves, safety glasses or goggles approved under government standards, and protective clothing to prevent skin exposure[4]. Work should be conducted in a well-ventilated area to avoid inhalation of dust or vapors[5].

Disposal Procedures

The primary and recommended method for the disposal of this compound is through a licensed chemical destruction facility or by controlled incineration. It is critical to avoid discharging the chemical into sewer systems or the environment.

Step-by-Step Disposal Protocol:

  • Collection: Collect waste this compound in a suitable, properly labeled, and securely closed container. The container should be made of a material that is compatible with the chemical and shows no signs of deterioration.

  • Storage: Store the waste container in a designated, well-ventilated, and secure area, away from incompatible materials such as strong oxidizing agents and acids. All hazardous waste must be stored in a designated "Satellite Accumulation Area".

  • Labeling: Ensure the waste container is clearly labeled as "Hazardous Waste" and includes the chemical name "this compound".

  • Professional Disposal: Arrange for the collection and disposal of the chemical waste by a licensed and reputable hazardous waste disposal company. Provide the disposal company with the Safety Data Sheet (SDS) for this compound.

  • Contaminated Materials: Any materials that have come into contact with this compound, such as PPE, filter paper, or containers, must also be collected and disposed of as hazardous waste.

  • Spill Cleanup: In the event of a spill, immediately clean the area by sweeping up the material and placing it into a suitable container for disposal. Avoid generating dusty conditions and ensure adequate ventilation.

Quantitative Disposal Data

Currently, there is no publicly available quantitative data, such as specific concentration limits for disposal or designated waste codes for this compound. Disposal procedures should adhere to the qualitative guidelines provided and be in accordance with local, regional, and national regulations.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

cluster_0 Start: Handling this compound Waste cluster_1 Waste Collection & Storage cluster_2 Disposal Path cluster_3 Environmental Precaution start Generate this compound Waste collect Collect in a labeled, sealed, compatible container start->collect store Store in a designated Satellite Accumulation Area away from incompatible materials collect->store is_spill Is it a spill? store->is_spill no_sewer Do NOT dispose down the drain or into the environment store->no_sewer cleanup Clean up spill following safety protocols. Collect residue as hazardous waste. is_spill->cleanup Yes dispose Arrange for pickup by a licensed hazardous waste disposal service is_spill->dispose No cleanup->dispose incinerate Controlled incineration at a licensed facility dispose->incinerate

Caption: Disposal workflow for this compound.

By following these procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, thereby protecting themselves, their colleagues, and the environment.

References

Essential Safety and Handling Protocol for 2-Aminopyrimidine

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides immediate and essential safety, operational, and disposal information for handling 2-Aminopyrimidine in a laboratory setting. It is intended for researchers, scientists, and drug development professionals to ensure safe and compliant use of this chemical.

Hazard Summary

This compound is a chemical that requires careful handling due to its potential health hazards. It is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2][3] Ingestion may lead to gastrointestinal irritation with symptoms such as nausea, vomiting, and diarrhea.[4]

Personal Protective Equipment (PPE)

Consistent and correct use of Personal Protective Equipment (PPE) is the primary defense against chemical exposure. The following table summarizes the mandatory PPE for handling this compound.

PPE CategorySpecificationHazard Protection
Eye and Face Protection Tightly fitting safety goggles with side-shields, conforming to EN 166 (EU) or NIOSH (US) standards.[4]Protects against splashes and dust particles.
Hand Protection Chemical-resistant, impervious gloves (e.g., Nitrile rubber). Inspect gloves before use and change immediately if contaminated.Prevents skin contact and irritation.
Body Protection A laboratory coat should be worn. For larger quantities or where there is a significant risk of exposure, fire/flame resistant and impervious clothing should be worn.Protects skin from accidental contact and spills.
Respiratory Protection A NIOSH/MSHA or European Standard EN 149 approved respirator should be used if exposure limits are exceeded, or if irritation or other symptoms are experienced. Work should be conducted in a well-ventilated area or a chemical fume hood.Prevents inhalation of dust or aerosols.

Safe Handling and Experimental Protocol

A systematic approach is crucial to minimize risks associated with this compound.

1. Preparation and Precaution:

  • Ensure the work area is well-ventilated, preferably within a chemical fume hood.

  • Verify that an eyewash station and safety shower are readily accessible.

  • Don all required PPE as specified in the table above before handling the chemical.

  • Inspect the chemical container for any damage or leaks upon receipt.

2. Handling and Use:

  • Avoid the formation and inhalation of dust and aerosols.

  • Carefully weigh and transfer the chemical, minimizing agitation.

  • Keep the container tightly closed when not in use.

  • Do not eat, drink, or smoke in the work area.

  • Wash hands thoroughly with soap and water after handling.

3. Storage:

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.

  • Store away from incompatible materials such as strong oxidizing agents.

  • The storage area should be locked up or accessible only to authorized personnel.

4. Accidental Release Measures:

  • In case of a spill, clean it up immediately, observing all precautions in the PPE section.

  • For dry spills, sweep up the material and place it into a suitable, labeled container for disposal. Avoid generating dust.

  • Ensure adequate ventilation in the spill area.

  • Prevent the chemical from entering drains or water courses.

5. First-Aid Measures:

  • If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes and get medical attention.

  • If on skin: Wash off immediately with plenty of soap and water while removing all contaminated clothing and shoes. Get medical attention if irritation occurs.

  • If inhaled: Remove the person to fresh air and keep them comfortable for breathing. If not breathing, give artificial respiration. Get medical attention.

  • If swallowed: Clean the mouth with water. Do NOT induce vomiting. Get medical attention immediately.

Disposal Plan

Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.

  • Waste Collection: Collect all chemical waste, including contaminated PPE and cleaning materials, in a clearly labeled and sealed container.

  • Labeling: The waste container must be clearly labeled with the chemical name and all relevant hazard warnings.

  • Storage of Waste: Store waste containers in a designated, secure area away from incompatible materials.

  • Disposal Method: Dispose of the chemical waste through a licensed hazardous waste disposal company. Do not dispose of it down the drain. All disposal activities must be in accordance with local, regional, and national regulations.

Workflow for Safe Handling of this compound

prep 1. Preparation - Work in fume hood - Verify safety equipment - Don all required PPE handle 2. Handling - Avoid dust/aerosol formation - Keep container closed - No eating/drinking/smoking - Wash hands after use prep->handle Proceed with experiment storage 3. Storage - Cool, dry, well-ventilated area - Tightly sealed container - Store locked up handle->storage When not in use spill Spill Response - Evacuate and ventilate - Wear full PPE - Contain and clean up spill - Collect waste for disposal handle->spill If spill occurs exposure Exposure Response - Eyes: Rinse for 15 mins - Skin: Wash with soap/water - Inhalation: Move to fresh air - Ingestion: Rinse mouth - Seek medical attention handle->exposure If exposure occurs disposal 4. Disposal - Collect waste in labeled, sealed container - Store waste securely - Use licensed disposal company - Follow all regulations handle->disposal After experiment completion storage->handle For subsequent use spill->disposal After cleanup end End of Process exposure->end After first aid & medical attention disposal->end

References

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Reactant of Route 1
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Reactant of Route 2
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